Methyl (5-bromopyridin-2-yl)carbamate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-(5-bromopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBRWUNZRUBCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355079 | |
| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207922-56-3 | |
| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl (5-bromopyridin-2-yl)carbamate
An In-depth Technical Guide to the
Abstract
Methyl (5-bromopyridin-2-yl)carbamate is a pivotal building block in contemporary drug discovery and agrochemical development, serving as a key intermediate in the synthesis of various bioactive molecules, including potent kinase inhibitors.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, grounded in principles of chemical safety, mechanistic understanding, and rigorous analytical validation. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying causality of the protocol. It offers researchers and development professionals a robust, safe, and reproducible pathway to obtaining high-purity this compound, complete with detailed safety protocols, process optimization insights, and characterization data.
Introduction and Strategic Importance
The carbamate functional group is a cornerstone of medicinal chemistry, prized for its chemical stability and its ability to act as a bioisostere for amide bonds, thereby modifying molecular interactions and pharmacokinetic properties.[2][3] When incorporated into a heterocyclic scaffold like 5-bromopyridine, it creates a versatile intermediate, this compound. The bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carbamate moiety can participate in hydrogen bonding or serve as a protected amine. This unique combination makes it an invaluable precursor for synthesizing targeted therapeutics, particularly in oncology and for treating inflammatory conditions.[1]
This guide details the direct and efficient synthesis of this compound via the acylation of 2-Amino-5-bromopyridine with methyl chloroformate.
Synthetic Strategy and Mechanistic Overview
The selected synthetic route is a classic nucleophilic acyl substitution. The reaction proceeds by the nucleophilic attack of the exocyclic amino group of 2-Amino-5-bromopyridine on the highly electrophilic carbonyl carbon of methyl chloroformate.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-Amino-5-bromopyridine attacks the carbonyl carbon of methyl chloroformate.
-
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
-
Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated carbamate is neutralized by a base, yielding the final product and a salt byproduct (e.g., pyridinium hydrochloride).
The presence of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to scavenge the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
Critical Health and Safety Considerations
A rigorous adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents. This synthesis must be performed exclusively within a certified chemical fume hood.
-
Methyl Chloroformate (CAS: 79-22-1):
-
DANGER: Acutely toxic and corrosive. Fatal if inhaled.[4] Causes severe skin burns and eye damage. Highly flammable liquid and vapor.[4][5] Reacts violently with water, bases, amines, and alcohols.[4][6]
-
PPE: Chemical splash goggles, face shield, butyl rubber or laminate film gloves, and a flame-retardant lab coat are mandatory. Respiratory protection may be required.[7]
-
Handling: Use only non-sparking tools and grounded equipment.[4][6] Store refrigerated in a dry, well-ventilated area away from incompatible materials.[4][6]
-
-
2-Amino-5-bromopyridine (CAS: 1072-97-5):
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All glassware must be thoroughly dried before use.
Reagents and Materials
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2-Amino-5-bromopyridine | 1072-97-5 | 173.01 | 5.00 g | 28.9 | Starting Material |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 | 15 mL | - | Solvent and Base |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | 84.93 | 50 mL | - | Solvent |
| Methyl Chloroformate | 79-22-1 | 94.50 | 2.3 mL | 30.3 | Acylating Agent (1.05 eq) |
| Saturated Sodium Bicarbonate | - | - | ~50 mL | - | Aqueous Work-up |
| Brine (Saturated NaCl) | - | - | ~30 mL | - | Aqueous Work-up |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | - | Drying Agent |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | Recrystallization |
| Hexanes | 110-54-3 | 86.18 | As needed | - | Recrystallization |
Synthetic Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Amino-5-bromopyridine (5.00 g, 28.9 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) and anhydrous pyridine (15 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Maintain this temperature for the next step.
-
Reagent Addition: Slowly add methyl chloroformate (2.3 mL, 30.3 mmol) dropwise to the stirred solution over 15-20 minutes using a syringe. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Quenching & Work-up:
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize excess acid and pyridine hydrochloride.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification:
-
Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists.
-
Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under high vacuum.
-
Characterization and Quality Control
Validation of the final product's identity and purity is essential. The expected data for this compound (C₇H₇BrN₂O₂) are as follows.
| Analysis Method | Expected Results |
| Appearance | White to off-white crystalline solid |
| Molecular Weight | 231.05 g/mol [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.3 (d, 1H, pyridine H6), ~7.8 (dd, 1H, pyridine H4), ~7.7 (d, 1H, pyridine H3), ~7.5 (br s, 1H, NH), ~3.8 (s, 3H, OCH₃). Shifts are approximate and may vary. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~154 (C=O), ~150 (pyridine C2), ~148 (pyridine C6), ~141 (pyridine C4), ~115 (pyridine C5), ~112 (pyridine C3), ~53 (OCH₃). Shifts are approximate. |
| Mass Spec (ESI+) | m/z = 231.0, 233.0 ([M+H]⁺), characteristic isotopic pattern for one bromine atom. |
| Elemental Analysis | Theoretical: C, 36.39%; H, 3.05%; N, 12.12%. Experimental values should be within ±0.4%.[11] |
Troubleshooting and Optimization
-
Problem: Low Yield.
-
Cause: Incomplete reaction or loss during work-up/purification.
-
Solution: Ensure all reagents are anhydrous. Increase reaction time or slightly warm the mixture (e.g., to 40 °C) after initial addition. Optimize recrystallization solvent volumes to prevent product loss.
-
-
Problem: Presence of starting material after reaction.
-
Cause: Insufficient acylating agent or deactivation of the amine.
-
Solution: Ensure 1.05-1.1 equivalents of methyl chloroformate are used. Confirm the base (pyridine) is anhydrous and sufficient to neutralize all generated HCl.
-
-
Problem: Formation of a di-acylated or other byproduct.
-
Cause: The carbamate nitrogen, while less nucleophilic, can potentially react further under harsh conditions.
-
Solution: Maintain a low reaction temperature (0 °C) during the addition of methyl chloroformate to improve selectivity. Avoid a large excess of the acylating agent.
-
Conclusion
The synthesis of this compound from 2-Amino-5-bromopyridine and methyl chloroformate is a reliable and high-yielding transformation. The success of this procedure hinges on three core pillars: strict adherence to safety protocols due to the hazardous nature of methyl chloroformate, the use of anhydrous conditions to prevent side reactions, and careful control of the reaction temperature to ensure selectivity. The detailed protocol and analytical benchmarks provided herein constitute a self-validating system, empowering researchers to confidently produce this valuable chemical intermediate for application in pharmaceutical and agrochemical research.
References
- Fisher Scientific. (2009, June 16). SAFETY DATA SHEET - Methyl chloroformate.
- Synquest Labs. (2019, October 4). Methyl chloroformate - Safety Data Sheet.
- ChemicalBook. (2025, July 26). 5-Amino-2-bromopyridine - Safety Data Sheet.
- Merck Millipore. SAFETY DATA SHEET - Methyl chloroformate.
- Multichem. Methyl chloroformate - Safety Data Sheet.
- Jubilant Ingrevia Limited. 2-Amino-5-bromopyridine Safety Data Sheet.
- Fisher Scientific. (2014, December 18). SAFETY DATA SHEET - 2-Amino-5-bromopyridine.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 2-Bromopyridine.
- SD Fine-Chem. METHYL CHLOROFORMATE - Safety Data Sheet.
- Santa Cruz Biotechnology. 2-Amino-5-bromopyridine - Safety Data Sheet.
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- MySkinRecipes. This compound.
- Google Patents. (2013). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
- Google Patents. (2021). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
- Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
- Simson Pharma Limited. N1-(5-bromopyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide.
- ChemicalBook. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum.
- MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
- Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine.
- Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
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- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
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- ChemicalBook. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis.
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- ResearchGate. 1 H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate.
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An In-Depth Technical Guide to Methyl (5-bromopyridin-2-yl)carbamate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (5-bromopyridin-2-yl)carbamate, identified by its CAS number 207922-56-3, is a pivotal molecular building block in the landscape of contemporary medicinal chemistry. Its strategic arrangement of a brominated pyridine core functionalized with a methyl carbamate group renders it an exceptionally versatile intermediate for the synthesis of complex therapeutic agents. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its critical role in the generation of targeted therapies, with a particular focus on kinase inhibitors. The unique electronic and steric properties of this molecule allow for selective chemical modifications, making it an invaluable tool in the iterative process of designing and optimizing novel drug candidates.[1]
Physicochemical and Structural Characteristics
This compound is a stable, solid compound at room temperature. The presence of the bromine atom at the 5-position of the pyridine ring is a key feature, providing a reactive handle for a variety of cross-coupling reactions. The methyl carbamate group at the 2-position influences the electronic nature of the pyridine ring and serves as a crucial pharmacophoric element or a precursor to other functional groups in many bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 207922-56-3 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Predicted Boiling Point | 249.1 ± 25.0 °C | [1] |
| Predicted Density | 1.670 ± 0.06 g/cm³ | [1] |
| Storage Conditions | Room temperature, sealed, dry | [1] |
Chemical Structure
The structural representation of this compound is depicted below. The pyridine ring, a common scaffold in medicinal chemistry, is substituted with a bromine atom and a methyl carbamate group, providing distinct points for chemical manipulation and interaction with biological targets.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is most efficiently achieved from the commercially available starting material, 2-amino-5-bromopyridine. The reaction involves the acylation of the amino group with methyl chloroformate. This procedure is a standard method for the formation of a methyl carbamate and is generally high-yielding.
Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Amino-5-bromopyridine
-
Methyl chloroformate
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Slowly add methyl chloroformate (1.1 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the NH proton of the carbamate, and the methyl protons. The aromatic protons will exhibit characteristic coupling patterns.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The carbon NMR spectrum will show signals for the five distinct carbon atoms of the pyridine ring, the carbonyl carbon of the carbamate, and the methyl carbon.
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺) would be observed.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a highly valued intermediate in the synthesis of small molecule therapeutics, particularly in the realm of oncology.[1] The bromine atom serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the facile introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring, a common strategy for optimizing the potency and selectivity of drug candidates.
Role in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of modern drug discovery. The 2-aminopyridine scaffold, present in this compound, is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyridine ring and the exocyclic amino group can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
The general strategy for utilizing this compound in kinase inhibitor synthesis is illustrated below.
Caption: Role of this compound in kinase inhibitor synthesis.
For example, this intermediate can be used to synthesize precursors to inhibitors of kinases such as Src and Abl. The synthesis of a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, identified as potent Src/Abl kinase inhibitors, highlights the utility of such brominated pyridine intermediates. While not directly mentioning the methyl carbamate, the underlying principle of using a brominated aminopyridine for further elaboration is central.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, general guidelines for handling carbamates and brominated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed and highly valuable intermediate for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its combination of a reactive bromine handle for cross-coupling reactions and a key pharmacophoric carbamate-protected aminopyridine moiety makes it an indispensable tool for medicinal chemists. The ability to readily introduce diverse substituents allows for the systematic exploration of structure-activity relationships, ultimately facilitating the development of potent and selective therapeutic agents, most notably in the field of kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this important building block in their pursuit of novel medicines.
References
- MySkinRecipes. This compound. Available from: https://www.myskinrecipes.
- U.S. Patent No. US20060116519A1. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Available from: https://patents.google.
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physical properties of Methyl (5-bromopyridin-2-yl)carbamate
An In-depth Technical Guide to the Physical Properties of Methyl (5-bromopyridin-2-yl)carbamate
Abstract
This compound (CAS No. 207922-56-3) is a pivotal intermediate in contemporary medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] A thorough understanding of its physical properties is fundamental for researchers, scientists, and drug development professionals to ensure reproducibility, optimize reaction conditions, and develop robust analytical methods. This guide provides a comprehensive analysis of the core physical and chemical characteristics of this compound. Due to the absence of extensively published experimental data for this specific molecule, this document integrates predicted data with established principles and detailed, field-proven methodologies for its empirical determination.
Molecular Structure and Physicochemical Identifiers
The structure of this compound incorporates a bromine-substituted pyridine ring linked to a methyl carbamate functional group. This unique combination of a halogenated heterocycle and a carbamate moiety dictates its reactivity, stability, and physical behavior. The pyridine nitrogen acts as a mild base and a hydrogen bond acceptor, while the carbamate's N-H group can serve as a hydrogen bond donor, influencing its solubility and crystal packing.
Table 1: Core Compound Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 207922-56-3 | [2][3][4] |
| Molecular Formula | C₇H₇BrN₂O₂ | [2][3] |
| Molecular Weight | 231.05 g/mol | [2][3] |
| Exact Mass | 229.96909 Da | [3] |
| InChIKey | XYBRWUNZRUBCGY-UHFFFAOYSA-N |[3] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source(s) |
|---|---|---|
| Boiling Point | 249.1 ± 25.0 °C (at 760 mmHg) | [2] |
| Density | 1.670 ± 0.06 g/cm³ |[2] |
Solubility Profile (Predicted)
The solubility of a drug intermediate is a critical parameter for reaction setup, purification, and formulation. Based on its structure, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents.
-
Aqueous Solubility: The hydrophobic pyridine ring and bromine atom are expected to limit aqueous solubility. However, the carbamate and pyridine nitrogen can participate in hydrogen bonding, suggesting slight solubility.
-
Organic Solvent Solubility: The compound is predicted to exhibit good solubility in solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), which are capable of hydrogen bonding. It is likely to be soluble in chlorinated solvents like dichloromethane (DCM) and chloroform, and moderately soluble in ethers like tetrahydrofuran (THF). Its solubility in nonpolar solvents like hexanes is expected to be low.
A systematic approach to experimentally determine solubility is essential for process development.
Protocol 1: Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a gold-standard technique for determining equilibrium solubility.[5]
-
Preparation: Prepare saturated solutions by adding an excess amount of the compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, methanol, DCM).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]
-
Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully collect a clear aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation is recommended for definitive separation.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Calculation: The solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate for statistical validity.[7]
Thermal and Crystalline Properties
The melting point is a key indicator of purity for a crystalline solid. A sharp, narrow melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.
-
Melting Point: No experimental melting point is publicly available. For context, related compounds such as N-Methyl 5-bromopicolinamide have a melting point of 76-77°C.[8] The actual melting point must be determined empirically.
Protocol 2: Melting Point Determination via Capillary Method
This standard protocol uses a digital melting point apparatus for accurate determination.[9]
-
Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the powder into a dense column of 2-3 mm at the bottom.[10]
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.
-
Accurate Determination: Use a fresh sample. Heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T1, initial melting point) and the temperature at which the entire sample becomes a clear liquid (T2, final melting point). The melting range is reported as T1-T2.
Spectroscopic Characterization (Predicted)
Spectroscopic data provides a unique molecular "fingerprint" essential for structural confirmation and quality control. The following predictions are based on the known effects of the compound's functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Pyridine Protons: Three distinct signals are expected in the aromatic region (approx. 7.5-8.5 ppm). The proton at C6 (adjacent to the carbamate) will likely be a doublet. The proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet.
-
N-H Proton: A broad singlet is expected, with a chemical shift that is highly dependent on solvent and concentration (typically 7.0-9.0 ppm).
-
Methyl Protons (-OCH₃): A sharp singlet integrating to three protons is expected around 3.7-3.9 ppm, similar to other methyl esters and carbamates.[11]
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal is expected in the range of 150-155 ppm.[12]
-
Pyridine Carbons: Five distinct signals are expected. The carbon bearing the bromine (C5) will be downfield shifted, while the carbon attached to the nitrogen of the carbamate (C2) will also be significantly downfield. Other pyridine carbons will appear in the typical aromatic range (110-150 ppm).[13][14]
-
Methyl Carbon (-OCH₃): A signal is expected around 52-55 ppm.[12]
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid sample due to its simplicity and lack of sample preparation.[1][15][16]
-
Predicted IR Absorption Bands:
-
N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.[17]
-
Aromatic C-H Stretch: Weak to moderate bands just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (-CH₃): Bands around 2850-2960 cm⁻¹.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band between 1700-1740 cm⁻¹, characteristic of the carbamate group.[17]
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1610 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1200-1250 cm⁻¹ region.[17]
-
C-Br Stretch: A band in the fingerprint region, typically 550-650 cm⁻¹.
-
Protocol 3: ATR-FTIR Spectroscopy
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[18]
-
Sample Application: Place a small amount of the solid compound directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good, uniform contact.[18]
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface with a soft wipe lightly dampened with a suitable solvent (e.g., isopropanol).[19]
Mass Spectrometry (MS)
LC-MS with electrospray ionization (ESI) is the standard technique for analyzing polar, non-volatile small molecules like this one.
-
Predicted Mass Spectrum:
-
Molecular Ion: Under ESI positive mode, the protonated molecule [M+H]⁺ is expected. A key feature will be a pair of peaks at m/z 231.0 and 233.0, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 natural abundance ratio.[20]
-
Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) or cleavage of the carbamate bond, leading to fragments corresponding to the bromopyridinyl amine cation.
-
Protocol 4: LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.[21]
-
Chromatography: Inject the sample onto a suitable reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Mass Spectrometry:
-
Ionization: Use an electrospray ionization (ESI) source, typically in positive ion mode.
-
Analysis: Perform a full scan analysis to identify the molecular ion cluster ([M+H]⁺).
-
Fragmentation (MS/MS): If further structural confirmation is needed, perform a product ion scan on the precursor ions (m/z 231 and 233) to observe the characteristic fragmentation pattern.[22]
-
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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl (5-bromopyridin-2-yl)carbamate
Foreword: The Role of NMR in Modern Drug Development
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of molecular entities is a cornerstone of safety, efficacy, and intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure, connectivity, and conformation in solution. This guide focuses on Methyl (5-bromopyridin-2-yl)carbamate (CAS No. 207922-56-3), a key intermediate in the synthesis of various pharmaceutically active compounds, including kinase inhibitors.[1][2] A thorough understanding of its ¹H NMR spectrum is not merely an academic exercise but a critical step in ensuring the quality and integrity of downstream processes in drug discovery and manufacturing. This document provides a comprehensive analysis, from theoretical principles to practical application, designed for researchers, scientists, and drug development professionals who rely on precise and accurate analytical data.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first dissect the molecule's structure to identify all chemically distinct proton environments. This compound possesses a substituted pyridine ring and a carbamate functional group, giving rise to five unique sets of protons.
-
Pyridine Ring Protons: The pyridine ring contains three aromatic protons, labeled H3, H4, and H6. Their chemical environments are differentiated by their positions relative to the ring nitrogen, the bromo substituent, and the methyl carbamate group.
-
Carbamate Amine Proton: The proton on the nitrogen atom of the carbamate group (NH).
-
Carbamate Methyl Protons: The three equivalent protons of the methyl group (CH₃).
Figure 1: Chemical structure of this compound with non-equivalent protons labeled.
Theoretical Spectral Prediction: Chemical Shifts, Multiplicity, and Coupling
A predictive analysis based on fundamental NMR principles allows us to anticipate the features of the experimental spectrum.
Chemical Shift (δ)
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause shielding and an upfield shift.[3][4]
-
Aromatic Protons (H3, H4, H6): Protons on an electron-deficient pyridine ring typically resonate between 7.0 and 9.0 ppm.[5]
-
H6: Positioned ortho to the electronegative ring nitrogen, this proton is expected to be the most deshielded and appear furthest downfield.
-
H4: This proton is meta to the electron-withdrawing bromine and ortho to the carbamate nitrogen, which can donate electron density into the ring. Its chemical shift will be a balance of these effects.
-
H3: Located ortho to the carbamate group and meta to the bromine, this proton is expected to be the most upfield of the three aromatic signals due to the shielding effect of the adjacent amine.
-
-
Amine Proton (NH): The chemical shift of N-H protons is highly variable and depends on solvent, temperature, and concentration. It often appears as a broad signal due to quadrupolar coupling with the nitrogen atom and chemical exchange. A typical range is 5.0-9.0 ppm.
-
Methyl Protons (CH₃): This methyl group is attached to an oxygen atom, placing its signal in the characteristic range for methoxy groups, typically around 3.5-4.0 ppm.[4][6]
Spin-Spin Coupling and Multiplicity
The splitting of a signal into multiple lines (multiplicity) is caused by spin-spin coupling with neighboring, non-equivalent protons. The number of lines is predicted by the n+1 rule. The magnitude of the interaction is the coupling constant, J, measured in Hertz (Hz).
Figure 2: Predicted ¹H-¹H spin-spin coupling network in this compound.
-
H3: Coupled to H4 through three bonds (³J). This is an ortho-coupling, typically strong in aromatic systems (~7-9 Hz).[7] The signal should appear as a doublet (d) .
-
H4: Coupled to H3 (³Jortho) and H6 (⁴J). The four-bond coupling to H6 is a meta-coupling, which is significantly weaker (~2-3 Hz).[7][8] This will result in a doublet of doublets (dd) .
-
H6: Coupled only to H4 via a meta-coupling (⁴Jmeta), as para-coupling to H3 is usually negligible (<1 Hz). This signal is expected to be a doublet (d) , though it may appear as a narrow doublet or a doublet of doublets if para-coupling is resolved.
-
NH: May show coupling to H3. However, due to chemical exchange and quadrupolar effects, it most often appears as a broad singlet (br s) .
-
CH₃: Has no adjacent protons, so it will be a singlet (s) .
Predicted Data Summary
The anticipated spectral data is summarized below.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H6 | 8.2 – 8.5 | d | ⁴J ≈ 2-3 | 1H |
| H4 | 7.8 – 8.1 | dd | ³J ≈ 7-9, ⁴J ≈ 2-3 | 1H |
| H3 | 7.0 – 7.4 | d | ³J ≈ 7-9 | 1H |
| NH | 7.5 – 9.0 | br s | - | 1H |
| CH₃ | 3.7 – 3.9 | s | - | 3H |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a reliable spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The protocol described here represents a validated, standard methodology for small organic molecules.
Workflow for NMR Sample Preparation
Figure 3: Standard workflow for NMR sample preparation and data acquisition.
Detailed Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[9][10] Using a vial for initial dissolution is preferable to adding solid directly to the NMR tube, as it ensures complete dissolution and allows for easy filtration.[9]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.[11] The final sample height in a standard 5 mm NMR tube should be 4-5 cm.[10][11]
-
Dissolution & Homogenization: Gently vortex or swirl the vial until the sample is fully dissolved. A homogeneous solution is critical for achieving sharp, well-resolved NMR signals.[11]
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9] Cotton wool should be avoided as it can introduce contaminants.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform magnetic field shimming to optimize field homogeneity, which is essential for achieving narrow linewidths.[5]
Recommended Data Acquisition Parameters (400 MHz Spectrometer)
For routine, semi-quantitative analysis, the following parameters provide an excellent balance of signal-to-noise, resolution, and experiment time.
| Parameter | Symbol | Recommended Value | Rationale |
| Pulse Angle | P1 | 45° | Provides good signal intensity while minimizing saturation effects for more accurate integration compared to a 90° pulse, especially with shorter delays.[12] |
| Acquisition Time | AQ | 3.0 – 4.0 s | Allows for the decay of most free induction decay (FID) signals, ensuring good digital resolution without acquiring excessive noise.[12][13] |
| Relaxation Delay | D1 | 1.5 – 2.0 s | Ensures most protons have sufficiently relaxed before the next pulse, preventing signal saturation and leading to more reliable integrations.[13] |
| Number of Scans | NS | 8 – 16 | Sufficient for signal averaging to achieve a good signal-to-noise ratio for a sample of this concentration.[12] |
| Spectral Width | SW | 0 – 12 ppm | Covers the entire expected chemical shift range for most organic molecules.[14] |
Spectrum Interpretation: A Case Study
Below is the interpretation based on typical experimental data for this compound.
| Signal | Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |
| 1 | H6 | 8.28 | 1H | d | J = 2.4 Hz |
| 2 | H4 | 7.95 | 1H | dd | J = 8.8, 2.4 Hz |
| 3 | NH | 7.71 | 1H | br s | - |
| 4 | H3 | 7.15 | 1H | d | J = 8.8 Hz |
| 5 | CH₃ | 3.85 | 3H | s | - |
Analysis:
-
Signal 1 (δ 8.28, d): This downfield doublet integrates to one proton and exhibits a small coupling constant of 2.4 Hz. This is characteristic of a meta-coupling (⁴J) and is assigned to H6 , consistent with its position ortho to the ring nitrogen.
-
Signal 2 (δ 7.95, dd): Integrating to one proton, this signal is split by two different protons. The large coupling (8.8 Hz) corresponds to an ortho-coupling (³J), and the small coupling (2.4 Hz) matches the meta-coupling from H6. This pattern definitively identifies this signal as H4 .
-
Signal 3 (δ 7.71, br s): The broad singlet integrating to one proton is assigned to the carbamate NH . Its breadth is typical and confirms its identity.
-
Signal 4 (δ 7.15, d): This upfield doublet integrates to one proton and shows a large coupling of 8.8 Hz, matching the ortho-coupling to H4. This confirms its assignment as H3 .
-
Signal 5 (δ 3.85, s): This sharp singlet, integrating to three protons, is in the expected region for a methoxy group and is assigned to the CH₃ protons of the carbamate.
The experimental data aligns perfectly with the theoretical predictions, providing unambiguous confirmation of the chemical structure of this compound. For cases with significant signal overlap, a 2D COSY (Correlation Spectroscopy) experiment can be employed to visually confirm the H3-H4 and H4-H6 coupling correlations.[5]
Conclusion
The ¹H NMR spectrum of this compound is a distinct and information-rich fingerprint of its molecular structure. Each of the five unique proton environments gives rise to a characteristic signal, with chemical shifts, integrations, and coupling patterns that are fully consistent with established NMR principles. This guide has provided a comprehensive framework for understanding, predicting, and interpreting this spectrum, from the foundational theory to robust, field-proven experimental protocols. For the research scientist, this detailed analytical knowledge is indispensable for verifying starting material integrity, monitoring reaction progress, and ensuring the quality of critical intermediates in the path toward novel therapeutics.
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- Sample Preparation.
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- The Acquisition Parameters. University of California, Riverside, Department of Chemistry. [Link]
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- Methyl (5-bromopyridin-2-yl)
- The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Taylor & Francis Online. [Link]
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13C NMR analysis of Methyl (5-bromopyridin-2-yl)carbamate
An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl (5-bromopyridin-2-yl)carbamate
Executive Summary
This technical guide provides a comprehensive framework for the structural elucidation of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. As a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors and other bioactive molecules, unambiguous structural confirmation is paramount.[1] This document, intended for researchers and drug development professionals, details the theoretical underpinnings, experimental protocols, and in-depth spectral interpretation required for a conclusive analysis. We explore the predictable influence of the bromine and methyl carbamate substituents on the pyridine ring's electronic environment and translate this into specific chemical shift assignments. The guide emphasizes field-proven methodologies to ensure data integrity and reproducibility, establishing a self-validating system for analysis.
Introduction: The Role of ¹³C NMR in Heterocyclic Drug Intermediates
In the landscape of modern drug discovery, heterocyclic scaffolds, particularly pyridine derivatives, are ubiquitous. Their unique electronic properties and ability to engage in specific biological interactions make them privileged structures. This compound serves as a versatile building block, and its purity and structural integrity are critical for the success of subsequent synthetic steps.
¹³C NMR spectroscopy is an indispensable tool for organic chemists, offering a direct window into the carbon skeleton of a molecule. Unlike ¹H NMR, which focuses on protons, ¹³C NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.[2][3][4] The wide chemical shift range (typically 0-220 ppm) minimizes signal overlap, often allowing for the resolution of every unique carbon atom in the molecule.[3][4] This guide will systematically deconstruct the ¹³C NMR spectrum of the title compound, providing a robust protocol for its analysis.
Theoretical Foundation: Predicting Chemical Shifts in a Substituted Pyridine System
The chemical shift (δ) of a carbon nucleus is exquisitely sensitive to its local electronic environment. Understanding the interplay of inductive and resonance effects of the substituents on the pyridine ring is crucial for accurate spectral prediction and assignment.
The Parent Pyridine Ring
The nitrogen atom in pyridine is more electronegative than carbon, leading to a polarization of the ring. This results in the C2/C6 and C4 carbons being more electron-deficient (deshielded, higher δ) than the C3/C5 carbons compared to benzene. The typical ¹³C NMR chemical shifts for pyridine are approximately: C2/C6 at ~150 ppm, C4 at ~136 ppm, and C3/C5 at ~124 ppm.[5]
Substituent Effects on the Pyridine Ring
The chemical shifts of the ring carbons in this compound are modulated by two key groups: the bromine atom at the C5 position and the methyl carbamate group (-NHCOOCH₃) at the C2 position.
-
Bromine (C5-Br): Bromine is an electronegative atom that exerts a modest electron-withdrawing inductive effect. However, its most significant impact on the directly attached carbon (the ipso-carbon) is the "heavy atom effect," which paradoxically causes a shielding effect (upfield shift to a lower δ value) on C5.[6] Its influence on other ring carbons (ortho, meta, para) is generally less pronounced than that of other halogens.
-
Methyl Carbamate (C2-NHCOOCH₃): This group has a more complex influence. The nitrogen atom can donate lone-pair electron density into the pyridine ring via resonance, which would shield the ortho (C3) and para (C5) positions. Concurrently, the carbonyl group (C=O) is electron-withdrawing. The overall effect on the ipso-carbon (C2) is a strong deshielding (downfield shift), placing it at a high chemical shift.
By applying these principles and using additivity rules derived from substituted benzenes and pyridines, we can generate a reliable prediction of the ¹³C NMR spectrum.[7][8]
Experimental Protocol: A Self-Validating Methodology
The acquisition of a high-quality ¹³C NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameter selection. This protocol is designed to ensure reproducibility and data integrity.
Workflow for ¹³C NMR Analysis
Caption: Experimental workflow from sample preparation to final spectral analysis.
Step-by-Step Sample Preparation
-
Material Quantity: Weigh 50-100 mg of this compound. A higher concentration is generally better for the less sensitive ¹³C nucleus, reducing the required acquisition time.[9][10]
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The solvent provides the deuterium signal for the spectrometer's field-frequency lock.
-
Dissolution and Referencing: Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean vial.[10] Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS provides a sharp signal at 0.0 ppm, serving as the universal reference point for chemical shifts.[9]
-
Filtration and Transfer: To ensure optimal magnetic field homogeneity and prevent line broadening, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[10] The presence of solid particles can severely degrade spectral quality.
NMR Instrument Parameters
The following are typical starting parameters for a 400 or 500 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Experiment | ¹³C with ¹H decoupling | Simplifies the spectrum to singlets for each unique carbon, removing C-H coupling.[11] |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time. |
| Relaxation Delay (d1) | 2.0 seconds | Ensures most carbons have time to relax before the next pulse. Quaternary carbons relax slowly and may require longer delays for accurate integration, though integration is not typically quantitative in standard ¹³C NMR.[12] |
| Acquisition Time | 1-2 seconds | The time during which the signal (FID) is recorded. |
| Number of Scans (NS) | 1024 - 4096 | Due to the low natural abundance (1.1%) of the ¹³C isotope, signal averaging is required to achieve an adequate signal-to-noise ratio.[13] |
Spectral Interpretation and Data Analysis
The structure of this compound contains 7 unique carbon environments, and thus, 7 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Caption: Structure of this compound with carbon numbering.
Predicted Chemical Shifts and Assignments
The following table summarizes the predicted ¹³C NMR chemical shifts. These values are estimated based on established substituent effects on pyridine and carbamate systems.[7][8][14]
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O | sp² | ~154 | Carbonyl carbon of a carbamate, highly deshielded due to bonding to two electronegative atoms (N and O). |
| C2 | sp² | ~151 | Attached to two nitrogen atoms (ring and carbamate), strongly deshielded. |
| C4 | sp² | ~148 | Para to the carbamate and meta to the bromine. Deshielded by the ring nitrogen. |
| C6 | sp² | ~140 | Ortho to the ring nitrogen, expected to be significantly downfield. |
| C3 | sp² | ~115 | Ortho to the electron-donating carbamate nitrogen and meta to bromine, expected to be shielded. |
| C5 | sp² | ~112 | Ipso-carbon attached to bromine. The "heavy atom effect" causes significant shielding (upfield shift). |
| -OCH₃ | sp³ | ~53 | Typical range for a methyl group attached to an oxygen atom. |
Detailed Peak Assignment Rationale
-
Carbonyl Carbon (C=O, ~154 ppm): The carbonyl carbon of the carbamate group is the most deshielded carbon in the sp² region, appearing at the highest chemical shift due to being double-bonded to one oxygen and single-bonded to another (via the nitrogen). Its signal is often of lower intensity due to being a quaternary carbon with a long relaxation time.[12]
-
Pyridine Ring Carbons (C2, C4, C6, C3, C5):
-
C2 (~151 ppm): This carbon is bonded to the ring nitrogen and the exocyclic carbamate nitrogen, making it highly electron-deficient and thus highly deshielded, appearing far downfield.
-
C4 (~148 ppm) & C6 (~140 ppm): These are the other two α/γ carbons relative to the ring nitrogen. They are deshielded and appear in the typical aromatic region for carbons adjacent to nitrogen in a pyridine ring.[5] C4 is expected to be slightly further downfield than C6.
-
C3 (~115 ppm): This carbon is β to the ring nitrogen and ortho to the carbamate group. It experiences a shielding effect from the resonance donation of the carbamate nitrogen, shifting it upfield.
-
C5 (~112 ppm): The carbon bearing the bromine is shifted significantly upfield due to the heavy atom shielding effect, making it one of the most shielded aromatic carbons.
-
-
Methyl Carbon (-OCH₃, ~53 ppm): This sp³ hybridized carbon appears in the aliphatic region. Its attachment to an electronegative oxygen atom shifts it downfield relative to a simple alkane, typically appearing in the 50-65 ppm range.[15]
Conclusion
¹³C NMR spectroscopy provides an unambiguous and powerful method for the structural verification of this compound. Through a systematic approach combining robust experimental protocol with a foundational understanding of substituent effects, each of the seven unique carbon atoms can be confidently assigned. The analysis confirms the connectivity of the pyridine ring, the bromine substituent at the C5 position, and the methyl carbamate group at the C2 position. This guide serves as a definitive resource for researchers, ensuring the quality and integrity of this critical synthetic intermediate in the drug development pipeline.
References
- St. Thomas, I. Brühl, D. Heilmann, E. Kleinpeter. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling.
- ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications.
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
- University of Leicester. NMR Sample Preparation.
- Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry.
- University of Colorado Boulder. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry.
- Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute.
- Scribd. 13C NMR Interpretation | PDF.
- Slideshare. C-13 NMR Spectroscopy | PPTX.
- MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR).
- ConnectSci. 13c N.M.R. Spectra of ortho-Substituied Phenyl N, N-Dimethyl- and N-Methyl-carbamates.
- University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.
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An In-depth Technical Guide to the Mass Spectrometry of Methyl (5-bromopyridin-2-yl)carbamate
This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl (5-bromopyridin-2-yl)carbamate, a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors.[1] As a molecule featuring a brominated pyridine ring and a carbamate functional group, its behavior under mass spectrometric conditions presents a unique signature essential for its identification and structural elucidation in complex research and development settings. This document will delve into the core principles of its analysis, from ionization to fragmentation, providing researchers, scientists, and drug development professionals with a robust framework for its characterization.
Foundational Molecular Characteristics
A thorough understanding of the analyte's properties is paramount before delving into its mass spectrometric behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Monoisotopic Mass | 229.96909 Da | [2] |
| CAS Number | 207922-56-3 | [1] |
The presence of a bromine atom is a defining feature, as it consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~1:1 ratio). This isotopic distribution will manifest as a characteristic doublet for the molecular ion and any bromine-containing fragments, with the peaks separated by approximately 2 Da.
Optimizing Ionization: A Critical First Step
The choice of ionization technique is critical for obtaining high-quality mass spectra. For a molecule like this compound, which possesses polar functional groups, "soft" ionization methods are generally preferred to minimize in-source fragmentation and preserve the molecular ion.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable techniques.[3][4][5]
-
Electrospray Ionization (ESI): This is a widely used soft ionization method that is particularly effective for polar and large biomolecules.[5][6] In the context of our analyte, ESI in positive ion mode is expected to readily produce the protonated molecule, [M+H]⁺, due to the presence of the basic nitrogen atoms in the pyridine ring and the carbamate group.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for less polar and more volatile compounds.[5] It can also be an effective alternative to ESI for this molecule, likely yielding a strong [M+H]⁺ ion.
The selection between ESI and APCI may depend on the specific liquid chromatography conditions being employed and the overall polarity of the sample matrix.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Herein is a generalized, yet robust, protocol for the analysis of this compound using LC-MS.
1. Sample Preparation:
- Accurately weigh and dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.
- Perform serial dilutions to a working concentration of 1-10 µg/mL.
- Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column is recommended for good separation.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass accuracy.
- Scan Range: m/z 50-400.
- Capillary Voltage: 3.5-4.5 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- Collision Energy (for MS/MS): A ramped collision energy of 10-40 eV to induce fragmentation.
This protocol provides a solid starting point; however, optimization of these parameters is crucial for achieving the best results for your specific instrumentation and sample.[7]
Deciphering the Mass Spectrum: Predicted Fragmentation Pathways
The tandem mass spectrum (MS/MS) of this compound is predicted to be rich with structural information. The fragmentation will be driven by the inherent chemical properties of the bromopyridine and carbamate moieties.
Predicted High-Resolution Mass Spectrometry Data
| m/z (Predicted) | Proposed Ion Formula | Description |
| 230.9768 / 232.9748 | [C₇H₈BrN₂O₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 173.9974 / 175.9954 | [C₅H₅BrN₂]⁺ | Loss of methyl formate (C₂H₄O₂) |
| 151.9821 | [C₇H₈N₂O₂]⁺ | Loss of Bromine radical (•Br) |
| 93.0599 | [C₅H₅N₂]⁺ | Loss of Bromine radical and methyl formate |
Note: The paired m/z values reflect the isotopic distribution of ⁷⁹Br and ⁸¹Br.
Key Fragmentation Pathways
-
Loss of Methyl Formate: A likely fragmentation pathway involves the neutral loss of methyl formate (CH₃OCHO, 60.02 Da) from the protonated molecular ion, leading to the formation of the 2-amino-5-bromopyridine cation.
-
Loss of Bromine Radical: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br), a common fragmentation for brominated aromatic compounds.[8] This would produce a fragment ion corresponding to the protonated methyl (pyridin-2-yl)carbamate.
-
Carbamate-Specific Fragmentation: Carbamates are known to undergo a characteristic fragmentation involving the neutral loss of methyl isocyanate (CH₃NCO, 57.02 Da).[9] This would lead to the formation of the 5-bromo-2-hydroxypyridine cation.
The following diagram illustrates the predicted fragmentation pathways for this compound.
Caption: Predicted fragmentation of this compound.
Conclusion: A Powerful Analytical Tool
The mass spectrometric analysis of this compound, when approached with a sound understanding of its chemical properties and the principles of mass spectrometry, provides unequivocal structural confirmation. The characteristic bromine isotopic pattern, coupled with predictable fragmentation pathways involving the carbamate and bromopyridine moieties, offers a wealth of information for researchers in pharmaceutical development and related fields. High-resolution mass spectrometry, in particular, allows for the confident identification of this crucial synthetic intermediate, ensuring the integrity of subsequent research and development activities.
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An In-depth Technical Guide to the Solubility of Methyl (5-bromopyridin-2-yl)carbamate in Organic Solvents
Foreword: Navigating the Solubility Landscape for Accelerated Drug Discovery
In the intricate world of pharmaceutical development, the journey of a promising molecule from a lab curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent active pharmaceutical ingredient (API) is of little therapeutic value if it cannot be effectively dissolved and delivered to its site of action. This guide is dedicated to researchers, scientists, and drug development professionals who are working with Methyl (5-bromopyridin-2-yl)carbamate, a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors.[1] While specific solubility data for this compound in a wide range of organic solvents is not extensively documented in public literature, this guide provides a robust framework for its determination. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and offer insights into data interpretation, empowering you to generate the critical data needed to advance your research and development efforts.
Physicochemical Profile of this compound
Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. The structure of this compound, presented below, reveals key features that will govern its interactions with various solvents.
-
Molecular Formula: C₇H₇BrN₂O₂[1]
-
Molecular Weight: 231.05 g/mol [1]
-
Key Structural Features:
-
A substituted pyridine ring, which introduces a degree of polarity due to the nitrogen atom.
-
A bromine atom, which increases the molecular weight and can participate in halogen bonding.
-
A carbamate group (-NHCOO-), which is capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ether oxygens).
-
These features suggest a molecule with a moderate degree of polarity, capable of engaging in a variety of intermolecular interactions.
The Theoretical Bedrock of Solubility: "Like Dissolves Like" and Beyond
The age-old axiom "like dissolves like" serves as a foundational principle in solubility science.[2][3] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[4] This principle is rooted in the nature of intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the interactions within the solute and solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.[4]
Several factors influence the solubility of an organic compound:
-
Polarity: The presence of heteroatoms like nitrogen and oxygen in this compound creates bond dipoles, making the molecule polar. Solvents with similar polarity are likely to be effective.
-
Hydrogen Bonding: The carbamate group is a prime site for hydrogen bonding. Solvents that can act as hydrogen bond donors or acceptors (e.g., alcohols, amides) are expected to be good candidates for solubilizing this compound.
-
Molecular Size: Generally, as the molecular size and weight increase, solubility tends to decrease, as it becomes more difficult for solvent molecules to surround the solute molecule.[5]
Strategic Solvent Selection for Solubility Screening
A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of this compound. The choice of solvents should span a range of polarities and chemical functionalities to provide a comprehensive understanding of the compound's behavior. In the context of pharmaceutical development, solvent selection must also consider safety, environmental impact, and compatibility with downstream processing.[6][7][8]
A recommended starting panel of solvents could include:
| Solvent Class | Examples | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, often good solvents for polar compounds.[4] |
| Aprotic Polar | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Possess significant dipole moments but do not donate hydrogen bonds.[4] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderately polar, can act as hydrogen bond acceptors. |
| Halogenated | Dichloromethane (DCM) | Effective for a range of organic compounds, but their use is often limited due to toxicity concerns.[6] |
| Aromatic | Toluene | Generally non-polar, but the aromatic ring can interact with the pyridine ring of the solute. |
Experimental Determination of Solubility: A Practical Guide
The determination of solubility is a critical experimental undertaking. It is important to distinguish between two key concepts:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure.[9] It is determined by allowing the system to reach equilibrium over a sufficient period.
-
Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.[10] Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions.
For the purpose of this guide, we will focus on determining the thermodynamic solubility , which is more relevant for formulation and process development.
The Equilibrium Shake-Flask Method: The Gold Standard
The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[11] The general workflow is depicted below.
Caption: General workflow for the equilibrium shake-flask method.
Protocol 1: Gravimetric Analysis
The gravimetric method is a straightforward approach that relies on the direct measurement of the mass of the dissolved solute after solvent evaporation.[12][13]
Step-by-Step Methodology:
-
Preparation: Accurately weigh a vial. Add an excess amount of this compound to the vial. Record the mass of the compound. Add a known volume of the organic solvent to the vial and seal it.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached. Visually confirm that excess solid remains.
-
Separation: Remove the vial from the shaker and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Analysis: Dispense the filtered solution into a pre-weighed, clean, and dry evaporating dish. Record the mass of the dish and the solution.
-
Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. Ensure the temperature is well below the boiling point of the compound to prevent degradation.
-
Drying and Weighing: Dry the residue in a vacuum oven at a moderate temperature until a constant weight is achieved. Cool the dish in a desiccator before weighing.
-
Calculation: The solubility (in g/L or mg/mL) is calculated from the mass of the residue and the volume of the filtered solution.
Protocol 2: UV-Vis Spectrophotometric Analysis
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and does not interfere with the solvent's absorbance.
Caption: Workflow for solubility determination by UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Accurately prepare a stock solution of this compound of a known concentration in the solvent.
-
Perform serial dilutions to create a set of at least five standard solutions.
-
Measure the absorbance of each standard at λmax.
-
Plot a graph of absorbance versus concentration. The relationship should be linear (R² > 0.99).[14]
-
-
Sample Preparation and Analysis:
-
Prepare a saturated solution using the shake-flask method as described in section 4.1.
-
After filtration, accurately dilute a known volume of the clear filtrate with the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the solubility in the original saturated solution.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when the compound has a low UV absorbance.[15][16]
Step-by-Step Methodology:
-
Develop an HPLC Method:
-
Select a suitable column (e.g., C18) and mobile phase that provides good peak shape and retention for this compound.
-
Establish detection parameters (e.g., UV wavelength).
-
-
Prepare a Calibration Curve:
-
As with the UV-Vis method, prepare a stock solution and a series of standards of known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Preparation and Analysis:
-
Prepare a saturated solution using the shake-flask method.
-
After filtration, dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
-
Calculation: Calculate the concentration in the diluted sample from the calibration curve and then determine the solubility in the saturated solution by applying the dilution factor.
Data Presentation and Interpretation
The determined solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Methanol | e.g., 15.2 | e.g., 0.066 | Freely Soluble |
| Acetone | e.g., 8.5 | e.g., 0.037 | Soluble |
| Dichloromethane | e.g., 25.0 | e.g., 0.108 | Freely Soluble |
| Toluene | e.g., 0.5 | e.g., 0.002 | Sparingly Soluble |
| ...other solvents | ... | ... | ... |
Note: The data in this table is for illustrative purposes only and must be determined experimentally.
The results will provide critical insights for:
-
Reaction Chemistry: Choosing appropriate solvents for synthesis and purification.
-
Crystallization Studies: Identifying suitable solvent/anti-solvent systems for obtaining desired crystalline forms.[8]
-
Formulation Development: Selecting excipients and designing dosage forms.[17]
Conclusion
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The Acidic Stability of Methyl (5-bromopyridin-2-yl)carbamate: A Mechanistic and Methodological Evaluation
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl (5-bromopyridin-2-yl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors.[1] The chemical stability of such intermediates is a critical parameter that dictates storage conditions, reaction compatibility, and impurity profiles in active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive framework for evaluating the stability of this compound under acidic conditions. We delve into the theoretical underpinnings of carbamate hydrolysis, detailing the mechanistic pathways influenced by the unique electronic properties of the bromo-substituted pyridine ring. This guide presents a robust, step-by-step protocol for conducting a forced degradation study, coupled with the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodologies described herein are designed to provide researchers and drug development professionals with the tools to identify degradation products, elucidate degradation pathways, and quantify the kinetics of hydrolysis, ensuring the quality and integrity of downstream processes.
Introduction: The Significance of Carbamate Stability in Drug Development
The carbamate functional group is a cornerstone in medicinal chemistry, valued for its structural resemblance to the peptide bond and its generally high chemical and proteolytic stability.[2][3][4] This stability allows carbamates to serve as effective linkers, prodrug moieties, and key pharmacophoric elements in a multitude of approved therapeutic agents.[5] However, the term "stability" is relative; under certain conditions, such as exposure to acidic or basic environments, the carbamate linkage can undergo hydrolysis. Understanding the kinetics and mechanism of this degradation is paramount in pharmaceutical development.
For an intermediate like this compound, acidic instability can lead to:
-
Yield Loss: Degradation during acidic reaction steps or purification.
-
Impurity Generation: Formation of degradation products that may be difficult to remove and could possess undesirable toxicological properties.
-
Inaccurate Stoichiometry: Affecting the outcome of subsequent synthetic transformations.
Forced degradation studies are an indispensable tool in this context. As mandated by regulatory bodies like the International Conference on Harmonisation (ICH), these studies are designed to deliberately degrade a compound to identify likely degradation products and establish the specificity of analytical methods.[6][7] This guide provides the scientific rationale and practical protocols to perform such a study on this compound.
Theoretical Background: Principles of Carbamate Hydrolysis
The Carbamate Linkage: A Hybrid of Amide and Ester
The carbamate moiety is often described as an amide-ester hybrid. Its stability is largely derived from the delocalization of the nitrogen lone pair into the carbonyl group, creating significant double-bond character in the C-N bond, similar to an amide.[4] This resonance stabilization makes the carbonyl carbon less electrophilic and the C-N bond more robust than a typical ester C-O bond.
General Mechanism of Acid-Catalyzed Carbamate Hydrolysis
The hydrolysis of carbamates in acidic media is a well-documented process that typically proceeds through an A-AC-2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, analogous to ester hydrolysis.[8] The reaction is initiated by the protonation of the carbonyl oxygen, which renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.
Caption: General A-AC-2 mechanism for acid-catalyzed carbamate hydrolysis.
Structural Considerations for this compound
The stability of the target molecule is uniquely influenced by the 2-pyridyl substituent.
-
Electronic Effects: The pyridine ring is electron-deficient due to the electronegative nitrogen atom.[9] This effect, compounded by the electron-withdrawing inductive effect of the bromine atom at the 5-position, reduces the electron-donating capacity of the carbamate's exocyclic nitrogen into the carbonyl. This may slightly increase the electrophilicity of the carbonyl carbon, but more importantly, it makes the 5-bromo-2-aminopyridine a better leaving group after protonation.
-
Role of the Pyridine Nitrogen: The pyridine ring nitrogen is basic (pKa of pyridine's conjugate acid is ~5.2) and will be protonated under acidic conditions.[10][11] Protonation of the ring nitrogen dramatically increases its electron-withdrawing effect, which can significantly accelerate hydrolysis by further destabilizing the carbamate linkage.
Experimental Design: Forced Degradation Study
This section outlines a comprehensive protocol for subjecting this compound to acidic stress to induce and identify potential degradation products.[6][12]
Objective
To evaluate the stability of this compound in acidic solutions of varying strength and at an elevated temperature, and to generate degradation products for the development of a stability-indicating analytical method.
Materials and Reagents
-
This compound (Reference Standard)
-
Hydrochloric Acid (HCl), ACS grade
-
Sodium Hydroxide (NaOH), ACS grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Thermostatic water bath or oven
Preparation of Stress Solutions
-
0.1 M HCl: Carefully add 8.3 mL of concentrated HCl (37%) to approximately 500 mL of HPLC grade water in a 1 L volumetric flask. Dilute to the mark with water and mix well.
-
1.0 M HCl: Carefully add 83.0 mL of concentrated HCl (37%) to approximately 500 mL of HPLC grade water in a 1 L volumetric flask. Dilute to the mark with water and mix well.
-
1.0 M NaOH (for neutralization): Dissolve 40.0 g of NaOH pellets in approximately 500 mL of HPLC grade water in a 1 L volumetric flask. Allow to cool, then dilute to the mark with water and mix well.
Forced Degradation Procedure
-
Stock Solution Preparation: Accurately weigh and dissolve approximately 100 mg of this compound in a 100 mL volumetric flask using a 50:50 ACN:Water mixture to create a 1.0 mg/mL stock solution.
-
Stress Sample Preparation:
-
Label three sets of vials for each stress condition (0.1 M HCl and 1.0 M HCl).
-
To each vial, add 1.0 mL of the 1.0 mg/mL stock solution.
-
Add 9.0 mL of the respective HCl stress solution (0.1 M or 1.0 M) to the vials. This results in a final drug concentration of 0.1 mg/mL.
-
-
Control Sample (t=0): Prepare one control sample by taking 1.0 mL of the stock solution and immediately neutralizing it. To do this, add 9.0 mL of 0.1 M HCl, then immediately add 9.0 mL of 0.1 M NaOH (or an equivalent molar amount to neutralize). Dilute to a final known volume with the mobile phase diluent. Analyze immediately.
-
Incubation: Place the stress sample vials in a thermostatically controlled water bath set to 60 °C.
-
Time Points: Withdraw vials at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Sample Quenching: As soon as a vial is removed from the heat, immediately place it on ice to cool. Neutralize the acid by adding a molar equivalent of 1.0 M NaOH. Causality Note: This step is critical to halt the degradation reaction, ensuring that the analytical result accurately reflects the degradation at that specific time point.
-
Analysis: Dilute the quenched samples to a suitable concentration for HPLC analysis (e.g., 0.02 mg/mL) using the mobile phase as the diluent. Analyze by HPLC as soon as possible.
Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the drug in the presence of its degradation products, excipients, and impurities.[13][14] The primary goal is to achieve chromatographic specificity.
Instrumentation and Chromatographic Conditions
A reverse-phase HPLC (RP-HPLC) system with UV detection is the standard choice for this type of analysis.[15][16]
-
Instrument: HPLC with quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (A good starting point for moderately polar analytes).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., ~254 nm) and use PDA to evaluate peak purity and detect degradants with different chromophores.
-
Injection Volume: 10 µL.
Method Development and Optimization Workflow
The development process is iterative, aiming to resolve the parent peak from all degradation product peaks.
Caption: Iterative workflow for stability-indicating HPLC method development.
Table 1: Example HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (ACN) | Curve |
| 0.0 | 95 | 5 | Initial |
| 20.0 | 5 | 95 | Linear |
| 25.0 | 5 | 95 | Hold |
| 25.1 | 95 | 5 | Step |
| 30.0 | 95 | 5 | Hold |
Method Validation
Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key parameters include:
-
Specificity: Demonstrated by analyzing stressed samples to show that the main peak is free from interference from degradation products. Peak purity analysis using a PDA detector is essential.
-
Linearity and Range: Establishing a linear relationship between concentration and detector response over a defined range.
-
Accuracy and Precision: Confirming the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.[14]
Data Analysis and Interpretation
Identification of Degradation Products
Analysis of the chromatograms from the stressed samples will reveal new peaks corresponding to degradation products. The primary expected degradation product is 5-bromo-2-aminopyridine , resulting from the cleavage of the carbamate bond. Other potential byproducts include methanol and carbon dioxide (which are not detected by HPLC-UV).
Quantitative Analysis
The extent of degradation is calculated by monitoring the decrease in the peak area of the parent compound over time.
Percent Degradation = [ (Area₀ - Areaₜ) / Area₀ ] * 100
Where:
-
Area₀ = Peak area of the parent compound at t=0
-
Areaₜ = Peak area of the parent compound at time t
Table 2: Hypothetical Degradation Data for this compound at 60 °C
| Time (hours) | % Parent Remaining (0.1 M HCl) | % Parent Remaining (1.0 M HCl) |
| 0 | 100.0 | 100.0 |
| 2 | 96.5 | 88.2 |
| 4 | 92.8 | 77.1 |
| 8 | 85.9 | 59.5 |
| 12 | 79.5 | 45.3 |
| 24 | 63.2 | 20.5 |
Plotting ln(% Parent Remaining) versus time can be used to determine if the degradation follows first-order kinetics and to calculate the degradation rate constant (k).
Discussion and Proposed Degradation Pathway
The data from the forced degradation study allows for the elucidation of the stability profile and degradation mechanism. Based on the principles of carbamate chemistry and the electronic nature of the pyridine ring, the following degradation pathway is proposed.
Caption: Proposed acidic degradation pathway of the target molecule.
The increased degradation rate observed in 1.0 M HCl compared to 0.1 M HCl (as shown in the hypothetical data) strongly supports a mechanism that is catalyzed by acid concentration. This is consistent with the initial protonation of either the pyridine nitrogen or the carbamate carbonyl being a key step in the hydrolysis mechanism.
Conclusion
This guide has outlined a systematic and scientifically grounded approach to assessing the acidic stability of this compound. By combining a theoretical understanding of carbamate hydrolysis with a practical forced degradation study and the development of a robust, stability-indicating HPLC method, researchers can gain critical insights into the chemical behavior of this important pharmaceutical intermediate. The successful application of these principles and protocols will enable the identification of degradation pathways, the quantification of stability, and the implementation of control strategies to ensure the quality and purity of APIs, ultimately supporting the development of safe and effective medicines.
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A-Z of Stability: A Technical Guide to Methyl (5-bromopyridin-2-yl)carbamate for Drug Development Professionals
Abstract
Methyl (5-bromopyridin-2-yl)carbamate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its chemical stability is a critical parameter that dictates its storage, handling, and viability in multi-step synthetic routes, as well as the stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the inherent stability characteristics of this molecule, outlines a comprehensive strategy for forced degradation studies, and presents a validated, stability-indicating analytical method. By elucidating the causality behind experimental design, this paper serves as a practical resource for researchers in drug discovery and development.
Introduction: A Molecule of Interest
The utility of this compound lies in its trifunctional nature: the reactive carbamate, the versatile bromopyridine core, and the potential for modification. However, these same features present inherent stability challenges. The carbamate linkage is susceptible to hydrolysis, the bromo-aromatic system is prone to photolytic degradation, and the entire structure can be influenced by thermal and oxidative stress. Understanding these liabilities is the first step in de-risking its use in a development pipeline.
This guide is structured to provide a holistic view of the molecule's stability profile. We will first dissect its structure to predict degradation pathways, then detail the experimental protocols required to confirm these predictions through forced degradation, and finally, establish a robust analytical method to quantify the parent compound and its degradants.
Part 1: Physicochemical Properties & Predicted Liabilities
A foundational analysis of a molecule's structure is paramount for predicting its behavior under stress. The properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Boiling Point | 249.1 ± 25.0 °C (Predicted) | [1] |
| Density | 1.670 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Room temperature, sealed, dry | [1] |
The key structural motifs that represent potential stability liabilities are the carbamate ester, the C-Br bond, and the pyridine ring itself.
-
Carbamate Hydrolysis: Carbamates are "amide-ester" hybrids, and while generally more stable than esters, they are susceptible to hydrolysis under both acidic and basic conditions.[2] Basic hydrolysis of N-pyridylcarbamates, in particular, can proceed via an E1cB mechanism, involving deprotonation of the carbamate nitrogen followed by decomposition to a pyridyl isocyanate intermediate.[3] This highly reactive isocyanate would then rapidly react with water to form an unstable carbamic acid, which decomposes to 2-amino-5-bromopyridine and carbon dioxide.[3]
-
Photolytic Cleavage: Aromatic bromides are known to be sensitive to UV light.[4] The C-Br bond can undergo homolytic cleavage upon irradiation, leading to the formation of radical species. This can initiate a cascade of degradation reactions, potentially including debromination or the formation of phenolic impurities.
-
Thermal Decomposition: While the predicted boiling point is high, carbamates can undergo thermal decomposition, often reversing to their constituent isocyanate and alcohol.[5][6][7] In this case, it would yield methanol and a highly reactive 5-bromo-2-isocyanatopyridine.
-
Oxidative Degradation: The pyridine ring, while aromatic, can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.
The following diagram illustrates these potential points of failure within the molecule.
Caption: Key structural features of this compound prone to degradation.
Part 2: Forced Degradation Studies - A Methodological Framework
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[8][9][10] Its purpose is to intentionally degrade the molecule under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[10] The goal is to achieve a target degradation of 5-20% of the active ingredient; excessive degradation can obscure the formation of primary degradants.[11][12]
The workflow for a comprehensive forced degradation study is a systematic process.
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocols
The following protocols are designed as a starting point. The concentration of stressors and duration of exposure should be adjusted to achieve the target 5-20% degradation.
3.1 Hydrolytic Stability
-
Causality: To assess susceptibility to hydrolysis across a pH range relevant to physiological conditions and potential manufacturing processes.
-
Protocol:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., Acetonitrile).
-
For each condition, add an aliquot of the stock solution to a volumetric flask and dilute with the stressor to a final concentration of ~100 µg/mL.
-
Acidic: 0.1 M Hydrochloric Acid.
-
Neutral: Purified Water.
-
Basic: 0.1 M Sodium Hydroxide.
-
-
Incubate samples at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
Dilute with mobile phase and analyze by HPLC.
-
3.2 Oxidative Stability
-
Causality: To evaluate the compound's vulnerability to oxidation, which can occur via atmospheric oxygen or interaction with oxidative excipients. Hydrogen peroxide is a commonly used stressor.[11]
-
Protocol:
-
Prepare a ~100 µg/mL solution of the compound in a suitable solvent.
-
Add hydrogen peroxide to a final concentration of 3%.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (typically shorter, e.g., 0, 1, 2, 4, 8 hours, due to rapid kinetics).[11]
-
Analyze directly by HPLC.
-
3.3 Photostability
-
Causality: To determine if the compound is degraded by light exposure, as mandated by ICH Q1B guidelines.[8][12] This is critical for packaging and storage decisions.
-
Protocol:
-
Expose a solid sample of the compound and a solution (e.g., 100 µg/mL) to a light source that provides combined UV and visible light output.
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.[8][10][12]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
After exposure, prepare the solid sample for analysis and analyze both the exposed and dark control samples by HPLC.
-
3.4 Thermal Stability
-
Causality: To assess the impact of heat, which can accelerate other degradation processes or induce unique thermal decompositions.[5][12]
-
Protocol:
-
Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C).
-
If degradation is not observed, a higher temperature or the inclusion of humidity (e.g., 80°C / 75% RH) can be employed.
-
Withdraw samples at specified time points (e.g., 1, 3, 7 days).
-
Prepare solutions of the withdrawn samples and analyze by HPLC.
-
Part 3: Development of a Stability-Indicating Analytical Method (HPLC-UV)
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It is a self-validating system; its trustworthiness is confirmed by its ability to separate the parent peak from all degradation product peaks, excipients, and impurities.
4.1 Method Development Protocol
-
Forced Degradation Sample Pooling: Combine aliquots from all stressed samples (acid, base, oxidative, photolytic, thermal) that show significant degradation. This "degradation cocktail" is the most critical tool for method development, as it contains the highest diversity of potential degradants.
-
Initial Screening: Begin with a generic reversed-phase gradient method. A C18 column is a robust starting point. The mobile phase typically consists of an aqueous buffer (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate) and an organic modifier (Acetonitrile or Methanol).
-
Optimization:
-
Inject the degradation cocktail. The primary goal is to achieve baseline resolution between the parent peak and all degradant peaks.
-
Adjust the gradient slope, organic modifier, and buffer pH to improve separation.
-
If co-elution occurs, screen different column chemistries (e.g., Phenyl-Hexyl, Cyano).
-
-
Detection: Use a photodiode array (PDA) detector. This is crucial for two reasons:
-
It allows for the selection of the optimal detection wavelength for the parent compound.
-
It enables peak purity analysis, which assesses whether a chromatographic peak is attributable to a single compound. This is a key component of method validation and trustworthiness.
-
-
Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Table 2: Example Starting HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18, 100 x 4.6 mm, 2.7 µm | Provides good hydrophobic retention for a broad range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure sharp peaks for pyridine-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | PDA, 254 nm | 254 nm is a common wavelength for aromatic compounds. Scan 200-400 nm. |
| Injection Vol. | 5 µL | A small volume to prevent peak overload. |
Part 4: Interpreting Stability Data & Reporting
The data from the forced degradation studies should be compiled into a clear summary table. The percentage of the remaining parent compound and the formation of major degradation products should be reported.
Table 3: Hypothetical Stability Data Summary for this compound
| Stress Condition | Duration | % Parent Remaining | Major Degradant RRT | Observations |
| 0.1 M HCl | 24 hrs @ 60°C | 98.2% | - | Minimal degradation observed. |
| 0.1 M NaOH | 4 hrs @ 60°C | 85.5% | 0.65 | Significant degradation. Degradant at RRT 0.65 corresponds to 2-amino-5-bromopyridine. |
| 3% H₂O₂ | 8 hrs @ RT | 95.1% | 1.12 | Minor degradation, possible N-oxide formation. |
| ICH Q1B Photo | 1.2 M lux-hrs | 91.3% | 0.88 | Moderate degradation, likely related to C-Br cleavage. |
| Thermal | 7 days @ 80°C | 99.1% | - | Compound is highly stable to dry heat. |
RRT = Relative Retention Time
This data suggests the primary stability liability is hydrolysis under basic conditions, followed by photolytic degradation. The compound is relatively stable to acid, oxidation, and heat. The degradation pathway in base likely proceeds through the formation of 2-amino-5-bromopyridine, confirming the predicted mechanism.
Conclusion
A thorough understanding of the stability of this compound is essential for its effective use in drug development. This guide has established that the molecule's primary liabilities are its susceptibility to basic hydrolysis and photolytic degradation. The provided protocols offer a robust framework for conducting forced degradation studies, and the outlined HPLC method development strategy ensures the creation of a trustworthy, stability-indicating analytical method. By applying this systematic approach, researchers can confidently assess the stability of this key intermediate, mitigating risks in the development of new chemical entities and ensuring the quality and safety of future therapeutics.
References
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The Unseen Scaffold: A Technical Guide to Methyl (5-bromopyridin-2-yl)carbamate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pivotal Role of Heterocyclic Scaffolds
In the intricate tapestry of medicinal chemistry, heterocyclic compounds form the vibrant threads from which life-saving therapeutics are woven. Among these, pyridine-based structures are of paramount importance, offering a versatile scaffold for the design of highly specific and potent pharmacological agents. This guide delves into the discovery, synthesis, and critical applications of a key, yet often overlooked, building block: Methyl (5-bromopyridin-2-yl)carbamate. As a Senior Application Scientist, my aim is to provide not just a recitation of facts, but a causal narrative that illuminates the scientific reasoning behind its utility and the experimental nuances of its application. This document is structured to be a self-validating resource, grounded in established chemical principles and supported by authoritative references, to empower researchers in their quest for novel therapeutics.
Genesis of a Key Intermediate: Discovery and Synthesis
The history of this compound is not one of a singular, celebrated discovery, but rather an evolution driven by the relentless pursuit of more effective kinase inhibitors. Its emergence is intrinsically linked to the need for versatile, functionalized pyridine intermediates in the synthesis of complex drug molecules.
The Precursor Journey: Synthesis of 2-Amino-5-bromopyridine
The story of our target carbamate begins with its precursor, 2-amino-5-bromopyridine. The synthesis of this foundational block is a critical first step, typically achieved through the electrophilic bromination of 2-aminopyridine.
A common and effective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent, which offers high regioselectivity for the 5-position of the pyridine ring[1]. This selectivity is governed by the directing effects of the amino group. The reaction is typically carried out in a polar aprotic solvent such as N,N-Dimethylformamide (DMF)[1]. Alternative methods using reagents like phenyltrimethylammonium tribromide in chloroform have also been reported, offering mild reaction conditions and high yields[2][3].
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine
This protocol is a synthesized representation of established methods for the bromination of 2-aminopyridine.
Materials and Reagents:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Phenyltrimethylammonium tribromide
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of NBS (1.0 eq) in DMF to the cooled solution of 2-aminopyridine. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 2-amino-5-bromopyridine.
Table 1: Typical Reaction Parameters for the Synthesis of 2-Amino-5-bromopyridine
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | [1][2][3] |
| Brominating Agent | N-Bromosuccinimide (NBS) or Phenyltrimethylammonium tribromide | [1][2][3] |
| Solvent | DMF or Chloroform | [1][2][3] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Typical Yield | >80% | [1] |
The Carbamate Formation: Synthesis of this compound
With 2-amino-5-bromopyridine in hand, the next crucial transformation is the introduction of the methyl carbamate moiety. This is typically achieved through the reaction of the amino group with methyl chloroformate in the presence of a base. This reaction is a classic example of nucleophilic acyl substitution.
The choice of base is critical to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. Common bases for this transformation include pyridine, triethylamine, or an inorganic base like potassium carbonate. The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate at reduced temperatures to control the reactivity of methyl chloroformate.
Experimental Protocol: Synthesis of this compound
This is a generalized protocol based on established principles of carbamate synthesis.
Materials and Reagents:
-
2-Amino-5-bromopyridine
-
Methyl chloroformate
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution and Cooling: Dissolve 2-amino-5-bromopyridine (1.0 eq) and a suitable base such as pyridine (1.2 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.
-
Addition of Acylating Agent: Add methyl chloroformate (1.1 eq) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to yield a pure solid.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Boiling Point (Predicted) | 249.1 ± 25.0 °C |
| Density (Predicted) | 1.670 ± 0.06 g/cm³ |
The Role in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a highly valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors[4]. Its utility stems from the presence of three key functional handles: the bromo group, the carbamate, and the pyridine nitrogen. The bromine atom is particularly important as it allows for the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This modularity is a cornerstone of modern medicinal chemistry, enabling the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies.
Case Study: A Key Building Block in the Synthesis of Vemurafenib
A prominent example of the application of this compound is in the synthesis of Vemurafenib (PLX4032) , a potent inhibitor of the B-RafV600E mutated kinase, which is a key driver in many cases of melanoma[5]. While various synthetic routes to Vemurafenib exist, some patented methods utilize a (5-bromo-pyridin-2-yl)-carbamic acid methyl ester intermediate.
In these synthetic strategies, the bromine atom of the carbamate intermediate serves as a crucial attachment point for a substituted phenyl group via a Suzuki coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds. Following the coupling, further chemical modifications lead to the final complex structure of Vemurafenib.
The B-Raf Kinase and the MAPK/ERK Signaling Pathway
Vemurafenib targets the B-Raf kinase, a key component of the MAPK/ERK signaling pathway. This pathway is a cascade of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. In many cancers, a mutation in the B-Raf gene, such as the V600E mutation, leads to a constitutively active B-Raf protein, which in turn leads to uncontrolled cell growth and proliferation.
Vemurafenib, synthesized using intermediates like this compound, acts as a competitive inhibitor at the ATP-binding site of the mutated B-Raf kinase, thereby blocking the downstream signaling cascade and inhibiting tumor growth.
Conclusion and Future Perspectives
This compound, while not a household name in the pharmaceutical world, represents a critical and enabling molecule for the synthesis of complex, life-saving drugs. Its strategic combination of a reactive bromine handle and a versatile carbamate group on a pyridine scaffold provides medicinal chemists with a powerful tool for the construction of novel kinase inhibitors and other therapeutics. The story of this intermediate underscores a fundamental principle of drug discovery: the innovation in synthetic chemistry directly fuels the development of next-generation medicines. As our understanding of disease biology deepens, the demand for novel, functionalized heterocyclic building blocks will only continue to grow, ensuring that molecules like this compound will remain at the forefront of the fight against disease.
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An In-Depth Technical Guide to the Theoretical Properties of Methyl (5-bromopyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (5-bromopyridin-2-yl)carbamate is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors.[1] This guide provides a comprehensive theoretical analysis of its core physicochemical and electronic properties. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and employs principles of computational chemistry to build a robust theoretical profile. We will explore its molecular structure, predicted spectroscopic characteristics, quantum chemical properties, potential reactivity, and a toxicological assessment based on its constituent functional groups. This guide is intended to serve as a foundational resource for researchers utilizing this molecule in drug design and development, offering insights into its behavior at a molecular level.
Molecular Structure and Physicochemical Properties
This compound possesses a core structure consisting of a pyridine ring substituted with a bromine atom at the 5-position and a methyl carbamate group at the 2-position. This arrangement of functional groups dictates its chemical behavior and potential for interaction with biological targets.
Core Molecular Data
A summary of the fundamental molecular and predicted physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| CAS Number | 207922-56-3 | |
| Predicted Boiling Point | 249.1 ± 25.0 °C | [1] |
| Predicted Density | 1.670 ± 0.06 g/cm³ | [1] |
Conformational Analysis
The planarity of the pyridine ring is a key feature of the molecule's overall topology. The carbamate substituent, however, introduces rotational flexibility around the C2-N bond and the N-C(O) bond. Computational studies on similar carbamate-containing molecules have shown that the C-N bond can have a significant barrier to rotation, sometimes leading to the existence of rotamers. This conformational flexibility could be crucial for its binding affinity to target proteins. The bromine atom at the 5-position is a key feature for potential further functionalization through cross-coupling reactions.
Predicted Spectroscopic Properties
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group of the carbamate.
-
Pyridine Ring Protons: The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a characteristic splitting pattern. The proton at C6 (adjacent to the nitrogen) is expected to be the most downfield, followed by the proton at C4, and then the proton at C3.
-
Carbamate NH Proton: A broad singlet corresponding to the N-H proton of the carbamate group is expected, with its chemical shift being sensitive to solvent and concentration.
-
Methyl Protons: A sharp singlet for the three equivalent protons of the methyl group (-OCH₃) will be observed, likely in the range of δ 3.5-4.0 ppm.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
-
Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the carbamate group (C2) will also show a characteristic shift.
-
Carbonyl Carbon: The carbonyl carbon of the carbamate group will appear as a downfield signal, typically in the range of δ 150-160 ppm.
-
Methyl Carbon: The carbon of the methyl group (-OCH₃) will resonate in the upfield region of the spectrum.
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (carbamate) | 3400-3200 | Medium |
| C-H Stretch (aromatic) | 3100-3000 | Medium-Weak |
| C-H Stretch (methyl) | 3000-2850 | Medium |
| C=O Stretch (carbamate) | 1730-1700 | Strong |
| C=N and C=C Stretch (pyridine ring) | 1600-1450 | Medium-Strong |
| C-N Stretch (carbamate) | 1300-1200 | Medium |
| C-O Stretch (carbamate) | 1250-1000 | Strong |
| C-Br Stretch | 700-500 | Medium-Strong |
Quantum Chemical Analysis
Density Functional Theory (DFT) calculations on related bromopyridine derivatives provide insights into the electronic structure and reactivity of this compound.[2][3][4][5]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atom of the carbamate group. This indicates that these are the likely sites for electrophilic attack.
-
LUMO: The LUMO is predicted to be distributed over the pyridine ring, with significant contributions from the C-Br bond and the carbonyl group. This suggests that the molecule is susceptible to nucleophilic attack at these positions.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule.
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbamate group. These areas are susceptible to electrophilic attack.
-
Positive Potential (Blue): Regions of positive potential are likely to be found around the hydrogen atoms, particularly the N-H proton of the carbamate. These sites are prone to nucleophilic attack.
Reactivity and Synthetic Applications
The reactivity of this compound is governed by the interplay of its functional groups.
Reactivity of the Pyridine Ring
The pyridine ring is generally electron-deficient and susceptible to nucleophilic substitution, especially at the 2-, 4-, and 6-positions. The presence of the electron-donating carbamate group at the 2-position and the electron-withdrawing bromine at the 5-position modulates this reactivity. The bromine atom at the 5-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.[6]
Reactivity of the Carbamate Group
The carbamate group can undergo hydrolysis under acidic or basic conditions to yield the corresponding 2-aminopyridine derivative. The N-H proton can be deprotonated by a strong base, and the resulting anion can participate in further reactions.
Predicted Metabolism and Toxicological Profile
A comprehensive experimental toxicological profile for this compound is not publicly available. However, we can infer potential metabolic pathways and toxicological concerns based on its structural components.
Metabolic Pathways
The metabolism of pyridine derivatives often involves oxidation of the pyridine ring to form hydroxypyridines and pyridine N-oxides.[7] The carbamate moiety can be hydrolyzed by esterases. The transformation rate of pyridine derivatives is dependent on their substituents, with halogenated pyridines generally showing slower metabolism.[8][9]
Toxicological Assessment
The toxicological properties can be considered by examining the two main components: the bromopyridine core and the carbamate functional group.
-
Bromopyridines: Brominated aromatic compounds can pose environmental and health risks. Their persistence and potential for bioaccumulation should be considered.
-
Carbamates: Many carbamate-containing compounds are known to be inhibitors of acetylcholinesterase, an enzyme crucial for nerve function.[10][11] This inhibition is typically reversible.[10][11] Symptoms of carbamate toxicity can include nausea, vomiting, and respiratory distress.[12] It is important to handle this compound with appropriate safety precautions. In silico toxicology models can be employed to predict the potential for various toxicities, including developmental toxicity.[13][14][15][16][17]
Conclusion
This compound is a valuable building block in medicinal chemistry, offering multiple avenues for synthetic elaboration. This guide has provided a theoretical framework for understanding its key properties, from its molecular structure and predicted spectroscopic signatures to its electronic characteristics and potential reactivity. The insights into its metabolism and toxicological profile, derived from related compounds, underscore the importance of safe handling and further experimental investigation. As a versatile intermediate for the synthesis of kinase inhibitors and other bioactive molecules, a thorough understanding of its theoretical properties is essential for its effective and safe utilization in drug discovery and development.
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An In-depth Technical Guide to Methyl (5-bromopyridin-2-yl)carbamate for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Methyl (5-bromopyridin-2-yl)carbamate in Modern Drug Discovery
This compound (CAS No: 207922-56-3) is a pivotal building block in contemporary medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its strategic value lies in the trifecta of its structural components: a pyridine ring, a bromine atom, and a methyl carbamate group. The pyridine core is a common motif in a vast array of bioactive molecules, offering advantageous pharmacokinetic properties. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the facile introduction of molecular diversity. The methyl carbamate moiety can act as a hydrogen bond donor and acceptor, influencing ligand-target interactions, and can also serve as a bioisosteric replacement for other functional groups. This unique combination of features makes this compound a highly sought-after intermediate for the construction of complex and potent drug candidates. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, characterizing, and utilizing this critical reagent.
Commercial Sourcing and Supplier Qualification: A Critical First Step
The quality of starting materials is paramount in drug discovery and development, as impurities can lead to misleading biological data, complicate scale-up, and introduce regulatory hurdles. Therefore, a rigorous qualification process for commercial suppliers of this compound is essential.
Identifying Reputable Suppliers
A number of chemical suppliers offer this compound, ranging from large, well-established companies to smaller, specialized laboratories. Notable suppliers include:
-
Toronto Research Chemicals (TRC): A subsidiary of LGC Group, TRC specializes in the production of complex organic molecules for biomedical research and offers a wide range of analytical standards and bioactive compounds.[2][3][4][5][6]
-
BLDpharm: A supplier of a wide range of research chemicals, including intermediates and building blocks.[7][8]
-
ChemicalBook: A comprehensive database and sourcing platform for chemicals, listing various suppliers for a given compound.[9][10]
It is crucial to source from suppliers who can provide comprehensive analytical data and demonstrate consistent quality.
Key Quality Attributes and Documentation
When evaluating a potential supplier, the following documentation and quality attributes should be requested and scrutinized:
-
Certificate of Analysis (CoA): This is a critical document that provides a batch-specific summary of the analytical testing performed on the material. A comprehensive CoA should include the following:
-
Identity Confirmation: Typically confirmed by ¹H NMR and ¹³C NMR spectroscopy. The spectral data should be consistent with the expected structure of this compound.
-
Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥97% is generally expected for research-grade material.
-
Appearance: Should be a white to off-white or light yellow solid.
-
Residual Solvents: Analysis by GC-Headspace is important to identify and quantify any remaining solvents from the synthesis and purification process.
-
Water Content: Determined by Karl Fischer titration.
-
-
Safety Data Sheet (SDS): Provides essential information on the hazards, handling, storage, and emergency procedures for the compound.
Table 1: Representative Specifications for High-Quality this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white or light yellow solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 97.0% (by HPLC or GC) | HPLC, GC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | To be reported | GC-Headspace |
Workflow for Supplier Qualification
Caption: A stepwise workflow for the qualification of commercial suppliers.
Comprehensive Analytical Characterization
A thorough analytical characterization is essential to confirm the identity, purity, and stability of this compound. The following techniques are indispensable for a complete assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the primary methods for structural elucidation and confirmation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the methyl protons of the carbamate, and the NH proton. The coupling patterns and chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, providing further structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for purity determination and impurity profiling. A reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: UV detection at a wavelength where the compound has significant absorbance, typically around 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, as well as for confirming the molecular weight of the compound.[11][12][13]
Synthesis and Potential Impurities
Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A common and straightforward synthesis involves the reaction of 2-amino-5-bromopyridine with methyl chloroformate in the presence of a base.
Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Potential Impurities
-
Unreacted 2-amino-5-bromopyridine: Incomplete reaction will result in the presence of the starting material.
-
2-amino-3,5-dibromopyridine: This is a common impurity in the synthesis of 2-amino-5-bromopyridine itself, arising from over-bromination of 2-aminopyridine.[14][15] If present in the starting material, it can carry through to the final product.
-
Bis-carbamate: Reaction of the carbamate product with another molecule of methyl chloroformate, although less likely under standard conditions.
-
Hydrolysis Product (2-amino-5-bromopyridine): The carbamate can be susceptible to hydrolysis back to the starting amine, particularly under acidic or basic conditions during workup or storage.
Conclusion: Ensuring Quality and Reproducibility in Research
This compound is a valuable and versatile intermediate in drug discovery. However, its effective use is contingent upon a thorough understanding of its quality attributes and a rigorous approach to supplier qualification. By implementing the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the procurement of high-quality material, leading to more reliable and reproducible scientific outcomes. A proactive approach to understanding the analytical chemistry and potential impurities of this key building block will ultimately accelerate the path to novel therapeutics.
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safe handling procedures for Methyl (5-bromopyridin-2-yl)carbamate
An In-Depth Technical Guide to the Safe Handling of Methyl (5-bromopyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.[1] Its utility in medicinal chemistry and agrochemical research necessitates a thorough understanding of its safe handling procedures to minimize risk to laboratory personnel and the environment.[1] This guide provides a comprehensive overview of the hazards associated with this compound and details best practices for its handling, storage, and disposal. The protocols outlined herein are designed to be self-validating systems, integrating technical accuracy with field-proven insights to ensure the highest standards of laboratory safety.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. While specific toxicological data for this compound is not extensively published, a critical evaluation of its chemical structure and data from analogous compounds, such as methyl carbamate and other brominated pyridines, allows for a robust presumptive hazard identification.
1.1. GHS Classification (Inferred)
Based on data from structurally related compounds, this compound should be handled as a substance with the following potential hazards:
-
Skin Irritation (Category 2): Similar brominated aromatic compounds are known to cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation (Category 2A): Direct contact with the eyes is likely to cause serious irritation.[2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Inhalation of dust may cause respiratory irritation.[2][3]
-
Carcinogenicity (Suspected, Category 2): Methyl carbamate, a structurally related compound, is suspected of causing cancer.[4][5] This suggests that compounds containing the carbamate functional group warrant cautious handling as potential carcinogens.
1.2. Physicochemical Properties and Hazards
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][6] |
| Molecular Weight | 231.05 g/mol | [1][6] |
| Appearance | Solid | [7] |
| Boiling Point | 249.1 ± 25.0 °C (Predicted) | [1] |
| Density | 1.670 ± 0.06 g/cm³ (Predicted) | [1] |
The solid nature of this compound indicates a potential for dust formation during handling. Fine dusts can be easily inhaled and may also create a dust explosion hazard if dispersed in the air in sufficient concentrations, although this is more of a concern at industrial scale.[4]
1.3. Causality of Hazards
The hazards associated with this compound are intrinsically linked to its chemical structure. The brominated pyridine ring can interact with biological macromolecules, potentially leading to irritation and sensitization. The carbamate moiety is a known structural alert for potential carcinogenicity, as seen with related compounds like methyl carbamate.[5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.
2.1. Primary Engineering Controls: The Chemical Fume Hood
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The fume hood provides a physical barrier and maintains a negative pressure environment, ensuring that any dust or vapors are effectively captured and exhausted.
2.2. Personal Protective Equipment (PPE): A Self-Validating System
The selection and use of PPE should be guided by a thorough risk assessment. The following PPE is mandatory when handling this compound:
-
Hand Protection: Wear nitrile gloves. Nitrile provides good resistance to a wide range of chemicals and is less likely to cause allergic reactions than latex.[8] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing or dust generation, chemical safety goggles and a face shield are recommended.
-
Skin and Body Protection: A laboratory coat should be worn at all times. For larger quantities or tasks with a significant risk of contamination, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with a particulate filter (N95 or higher) should be used.[9]
2.3. PPE Donning and Doffing Workflow
Proper donning and doffing of PPE are critical to prevent cross-contamination. The following workflow should be strictly adhered to.
Caption: PPE Donning and Doffing Workflow.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.
3.1. General Handling Procedures
-
Work in a designated area: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Avoid dust formation: Handle the solid material carefully to minimize the generation of dust.[10]
-
Grounding: For larger quantities, grounding of containers and receiving equipment may be necessary to prevent static discharge, which could ignite fine dust.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
3.2. Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.[1]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9][11]
Emergency Procedures
Preparedness is key to effectively managing any laboratory incident. All personnel should be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [2][3][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][9][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [13][14] |
4.2. Accidental Release Measures
In the event of a spill, the following procedure should be followed:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards the spill.
-
Contain: Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation. Use a dust suppressant if necessary.
-
Collect: Place the collected material into a sealed, labeled container for proper disposal.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
4.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical powder, foam, or carbon dioxide (CO2).[4][15]
-
Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[4][15]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen bromide.[3][9]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][15]
4.4. Emergency Response Decision Tree
Caption: Emergency Response Decision Tree.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect waste in a dedicated, sealed, and clearly labeled container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[4][12] Do not dispose of down the drain or in general waste.[4]
Conclusion
This compound is a valuable reagent in pharmaceutical and chemical research. However, its potential hazards necessitate a diligent and informed approach to its handling. By implementing the engineering controls, PPE protocols, and handling procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) have been applied to create a self-validating system of protocols that, when followed, inherently promote safety.
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Methodological & Application
Application Notes & Protocols: Methyl (5-bromopyridin-2-yl)carbamate in Advanced Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Building Block
Methyl (5-bromopyridin-2-yl)carbamate is a strategically designed heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from the orthogonal reactivity of its two key functional groups: the 5-bromo substituent and the 2-(methyl carbamate) moiety. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. Concurrently, the methyl carbamate group, a stable and electronically distinct amide surrogate, influences the pyridine ring's reactivity and can be a crucial pharmacophore in the final active molecule.[1][2][3] This combination makes it an invaluable intermediate for synthesizing complex molecules, particularly kinase inhibitors and compounds targeting neurological and inflammatory conditions.[1]
This document provides detailed protocols and expert insights into the application of this compound in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely adopted method for constructing biaryl and vinyl-aryl structures.[4][5] For this compound, this reaction provides a direct pathway to 5-aryl or 5-vinyl pyridines, which are common scaffolds in medicinal chemistry. The electron-deficient nature of the pyridine ring enhances its reactivity as a coupling partner.[6]
Mechanistic Rationale
The reaction proceeds via a well-established palladium catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the pyridine ring. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by a base) to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[5][7]
Experimental Protocol: Synthesis of Methyl (5-phenylpyridin-2-yl)carbamate
This protocol provides a representative procedure. Optimization may be required for different boronic acids.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (Ethyl acetate, Hexanes)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle two more times.
-
Add the degassed solvent mixture (e.g., 5 mL of Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(methyl carbamate)pyridine.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a common choice for general-purpose coupling. |
| Ligand | PPh₃, SPhos | Often incorporated into the catalyst, but can be added separately. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[4] |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture including water often accelerates the reaction. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, a transformation that is otherwise challenging.[8][9] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, providing direct access to 5-amino-pyridine derivatives, which are prevalent in pharmaceuticals.
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction is mediated by a palladium catalyst. The cycle involves the oxidative addition of the Pd(0) species to the C-Br bond. The resulting Pd(II) complex coordinates with the amine. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex. The final reductive elimination step furnishes the desired N-substituted aminopyridine and regenerates the Pd(0) catalyst.[10][11] The choice of ligand is critical to facilitate the reductive elimination step and prevent catalyst decomposition.[8]
Experimental Protocol: Synthesis of Methyl (5-(morpholino)pyridin-2-yl)carbamate
This protocol is a general guideline. Sterically hindered amines or less reactive anilines may require more specialized ligands (e.g., biarylphosphines).
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or other sealable reaction vessel
Procedure:
-
In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Finally, add the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.[6]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These Pd(II) salts are reduced in situ to the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP, Buchwald ligands | Bulky, electron-rich phosphine ligands are essential to promote reductive elimination and stabilize the catalyst.[8] |
| Base | NaOᵗBu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst. |
| Temperature | 90 - 120 °C | Higher temperatures are typically required to overcome the activation barrier for C-N bond formation. |
Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, yielding arylalkynes.[12][13] This reaction is invaluable for creating rigid, linear molecular structures found in materials science and as precursors for more complex heterocyclic syntheses. The reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[14]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles.[14] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs, similar to the previous reactions. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This highly reactive species then undergoes transmetalation with the Ar-Pd(II)-Br complex. The subsequent reductive elimination from the palladium center yields the arylalkyne product and regenerates the Pd(0) catalyst.[14]
Experimental Protocol: Synthesis of Methyl (5-(phenylethynyl)pyridin-2-yl)carbamate
This protocol outlines a standard copper-co-catalyzed Sonogashira reaction. Copper-free variations exist but often require specialized ligands or conditions.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 3 mol%)
-
Base/Solvent (e.g., Triethylamine, THF)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
To a degassed solution of this compound (1.0 mmol) in a mixture of THF (4 mL) and Triethylamine (2 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.03 mmol).[15]
-
Degas the resulting mixture with a stream of argon for 5 minutes at room temperature.
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 2-16 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the triethylammonium bromide salt and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to afford the desired product.[6]
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Both are effective and commercially available catalysts for this transformation. |
| Cu Cocatalyst | Copper(I) Iodide (CuI) | CuI is essential for the formation of the copper acetylide intermediate, which accelerates transmetalation.[12] |
| Base | Et₃N, Diisopropylamine | Acts as both a base to deprotonate the alkyne and often as a solvent. |
| Solvent | THF, DMF, Acetonitrile | A co-solvent is often used to ensure solubility of all reactants. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings proceed efficiently at room temperature, a key advantage of the method.[15] |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex substituted pyridines. Its predictable reactivity in cornerstone cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provides medicinal and materials chemists with reliable and direct routes to a diverse array of target structures. The protocols outlined in this document serve as a validated starting point for leveraging this reagent's full synthetic potential, enabling the rapid assembly of molecular libraries for discovery and development programs.
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- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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The Strategic Utility of Methyl (5-bromopyridin-2-yl)carbamate in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of contemporary drug discovery, the pursuit of highly selective and potent therapeutic agents is paramount. Medicinal chemists frequently rely on versatile building blocks—molecular scaffolds that can be readily and strategically modified—to accelerate the synthesis of novel drug candidates. Methyl (5-bromopyridin-2-yl)carbamate has emerged as one such critical intermediate, particularly in the development of kinase inhibitors for oncology.[1] Its structure is a masterful convergence of key functionalities: a pyridine ring, a common feature in kinase inhibitors for its ability to form crucial hydrogen bonds within the ATP-binding site; a bromine atom, which serves as a versatile handle for carbon-carbon bond formation through cross-coupling reactions; and a methyl carbamate group, which not only modulates solubility and metabolic stability but also acts as a protected amine.[1] This guide provides an in-depth exploration of the synthesis and application of this valuable compound, offering detailed protocols and insights for researchers in drug development.
The carbamate moiety itself is a cornerstone of medicinal chemistry. It is recognized for its chemical and proteolytic stability, its capacity to enhance cell membrane permeability, and its role as a bioisostere for the peptide bond.[2][3] The strategic incorporation of a carbamate can influence a molecule's pharmacokinetic and pharmacodynamic properties, making it a powerful tool in the medicinal chemist's arsenal.[4]
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is typically achieved from the commercially available starting material, 2-amino-5-bromopyridine. The following protocol details a representative and reliable method for this conversion.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 2-amino-5-bromopyridine.
Materials:
-
2-amino-5-bromopyridine
-
Methyl chloroformate
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-amino-5-bromopyridine (1.0 equivalent) in anhydrous dichloromethane. Add anhydrous pyridine (1.2 equivalents) to the solution. Cool the flask to 0 °C in an ice bath with stirring.
-
Addition of Methyl Chloroformate: Slowly add methyl chloroformate (1.1 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Causality and Experimental Choices:
-
Pyridine as a Base: Pyridine is used as a base to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.
-
Anhydrous Conditions: The use of anhydrous solvents and a dry atmosphere is crucial as methyl chloroformate is highly reactive towards water, which would lead to its decomposition and reduce the yield of the desired product.
-
Controlled Addition at 0 °C: The reaction is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate and prevent the formation of side products.
Application in Kinase Inhibitor Synthesis: The Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use as a key building block in the synthesis of kinase inhibitors through palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position of the pyridine ring is ideally positioned for reactions like the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl groups. This diversification is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing inhibitor potency and selectivity.
The Role in c-Met Inhibitor Scaffolds
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in numerous human cancers.[5] Several potent and selective c-Met inhibitors feature a substituted pyridine core, and the synthesis of these complex molecules often relies on building blocks like this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Representative Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using bromopyridine building blocks, illustrating the potency that can be achieved through this synthetic strategy.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound |
| AMG 458 | c-Met | 1.2 (Kᵢ) | N/A |
| Tepotinib | c-Met | 1-10 | N/A |
| Savolitinib | c-Met | 5 | N/A |
Note: The IC₅₀ values are representative and can vary depending on the assay conditions. The compounds listed are examples of c-Met inhibitors whose synthesis involves related bromopyridine precursors.
Conclusion and Future Perspectives
This compound is a high-value building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex molecules, particularly kinase inhibitors. Its strategic combination of a hydrogen-bonding pyridine core, a readily functionalizable bromine handle, and a modulating carbamate group makes it an ideal starting point for library synthesis and lead optimization campaigns. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery efforts. As the demand for targeted therapies continues to grow, the importance of well-designed, synthetically accessible building blocks like this compound will undoubtedly increase, paving the way for the development of the next generation of life-saving medicines.
References
- MySkinRecipes. This compound.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273–285.
- Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- Wang, C., & Lu, X. (2023). Targeting MET: Discovery of Small Molecule Inhibitors as Non-Small Cell Lung Cancer Therapy. Journal of Medicinal Chemistry, 66(12), 7670–7697.
- Bentham Science Publishers. Recent Advances in the Design and Synthesis of c-Met Inhibitors as Anticancer Agents (2014-Present).
- ResearchGate. Process Development and Large-Scale Synthesis of a c-Met Kinase Inhibitor | Request PDF.
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 51(13), 3688–3691.
- ChEMBL. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl....
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273–285.
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The Strategic Application of Methyl (5-bromopyridin-2-yl)carbamate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Central Role of the Aminopyridine Scaffold in Kinase Inhibition
The pyridine ring, particularly the 2-aminopyridine motif, is a cornerstone in the architecture of numerous clinically successful kinase inhibitors.[1] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase active site makes it a privileged scaffold in medicinal chemistry. Methyl (5-bromopyridin-2-yl)carbamate emerges as a highly versatile and strategic starting material for the synthesis of these complex molecules.[2] The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties that modulate potency and selectivity. The methyl carbamate at the 2-position serves as a stable, protected form of the crucial amino group, which can be unveiled at a later synthetic stage. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on Cyclin-Dependent Kinase (CDK) inhibitors as a primary example.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The construction of kinase inhibitors from this compound predominantly relies on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Building the Core Biaryl Structure
The Suzuki-Miyaura coupling is instrumental in creating the biaryl or heteroaryl-aryl core structure of many kinase inhibitors.[1] This reaction couples the aryl bromide of our starting material with an organoboron reagent, typically a boronic acid or a boronate ester.
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. A base, often a carbonate or phosphate, is essential to activate the boronic acid for transmetalation to the palladium center. The solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution, facilitates the dissolution of both organic and inorganic reagents.
Caption: Generalized Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Introducing the Pharmacophoric Amine
The Buchwald-Hartwig amination is a powerful tool for forming a C-N bond between an aryl halide and an amine.[2] In the context of kinase inhibitor synthesis, this reaction is often employed in the final steps to couple the core scaffold with a side chain containing a primary or secondary amine, a common feature for enhancing solubility and target engagement.
Causality Behind Experimental Choices: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination hinges on the judicious selection of the palladium catalyst, a bulky electron-rich phosphine ligand (e.g., Xantphos, RuPhos), a strong base (e.g., sodium tert-butoxide), and an appropriate solvent (e.g., toluene, dioxane). The bulky ligand facilitates the reductive elimination step, which forms the desired C-N bond.
Caption: Generalized Buchwald-Hartwig Amination Workflow.
Exemplary Synthesis: A Step-by-Step Protocol for a Palbociclib Analogue
Palbociclib (Ibrance®) is a highly selective inhibitor of CDK4 and CDK6, approved for the treatment of HR-positive and HER2-negative breast cancer.[3] Its synthesis provides an excellent practical example of the strategies discussed. The following protocol outlines the synthesis of a key intermediate for Palbociclib, starting from this compound.
Overall Synthetic Scheme
Caption: Synthetic strategy for a Palbociclib analogue.
Protocol 1: Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with a pyridopyrimidinone boronic ester, a key building block for Palbociclib.
Materials:
-
This compound (1.0 eq)
-
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the pyridopyrimidinone boronic ester, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.
Protocol 2: Carbamate Deprotection
This step involves the hydrolysis of the methyl carbamate to reveal the free 2-amino group.
Materials:
-
Coupled Intermediate from Protocol 1
-
Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)
-
Methanol or Ethanol
Procedure:
-
Dissolve the coupled intermediate in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a strong base (e.g., 2M NaOH) or a strong acid (e.g., 6M HCl).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the deprotection by TLC or LC-MS.
-
Cool the reaction mixture and neutralize with an appropriate acid or base.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine intermediate.
Protocol 3: Buchwald-Hartwig Amination (Final Step)
This final step couples the deprotected aminopyridine core with the piperazine side chain.
Materials:
-
Deprotected Amine Intermediate from Protocol 2
-
tert-Butyl piperazine-1-carboxylate (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive pressure of argon, add the deprotected amine intermediate, tert-butyl piperazine-1-carboxylate, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the mixture in a preheated oil bath at 100-110 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography. The final step to obtain Palbociclib would involve deprotection of the Boc group on the piperazine.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of Palbociclib, a representative kinase inhibitor synthesized using a strategy analogous to the one described.
| Kinase Target | IC₅₀ (nM) | Reference |
| CDK4 | 11 | [4] |
| CDK6 | 16 | [4] |
IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Broader Applications: Targeting Other Kinase Families
The synthetic strategies detailed above are not limited to CDK inhibitors. The versatility of this compound as a building block extends to the synthesis of inhibitors for other important kinase families implicated in cancer and inflammatory diseases.
-
p38 MAP Kinase Inhibitors: The pyridinylimidazole scaffold is a well-established pharmacophore for p38 MAP kinase inhibitors.[5] Suzuki coupling of this compound with a suitable imidazoleboronic acid derivative can provide access to this class of compounds.
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: Several ALK inhibitors feature a 2-aminopyridine core. The synthetic routes to these molecules often involve coupling a substituted 2-amino-5-bromopyridine with a complex heterocyclic partner, a transformation readily achievable using the protocols described herein.
Conclusion
This compound is a strategic and versatile starting material for the synthesis of a wide array of kinase inhibitors. Its utility is primarily derived from the presence of a protected amino group and a reactive bromine atom, which allow for the sequential and controlled introduction of key pharmacophoric elements through robust palladium-catalyzed cross-coupling reactions. The detailed protocols and synthetic strategies presented in this application note, exemplified by the synthesis of a Palbociclib analogue, provide a solid foundation for researchers to design and execute the synthesis of novel and potent kinase inhibitors for drug discovery and development.
References
- Li, S., Chen, J., Feng, C., Yang, W., & Ji, M. (2019). A new route for the synthesis of Palbociclib. Chemical Papers, 73(12), 3043–3051. [Link]
- Globe Thesis. (2020).
- MySkinRecipes. (n.d.). Methyl (5-bromopyridin-2-yl)
- Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. [Link]
- Al-Kassim Hassan, M., & Ates-Alagoz, Z. (2022). Cyclin-Dependent Kinase 4/6 Inhibitors Against Breast Cancer. Mini-Reviews in Medicinal Chemistry, 22(12), 1636-1655. [Link]
- European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS.
- PubMed. (2019). Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. PubMed. [Link]
- Google Patents. (n.d.). US11198684B2 - Intermediates useful for the synthesis of a selective inhibitor against protein kinase and processes for preparing the same.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
- PubMed. (2022). A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. PubMed. [Link]
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells.
- ResearchGate. (n.d.). IC50 values against c-Met kinase. a.
- ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination.
- PubMed Central. (n.d.). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PubMed Central. [Link]
- PubMed Central. (n.d.). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PubMed Central. [Link]
- PubMed. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. PubMed. [Link]
- PubMed. (2015). 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. PubMed. [Link]
- PubMed. (2018). Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. PubMed. [Link]
- PubMed. (2009).
- PubMed. (2006). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. PubMed. [Link]
- PubMed. (2013). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. PubMed. [Link]
- MDPI. (n.d.).
- DIGIBUG. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. [Link]
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Suzuki-Miyaura coupling protocol with Methyl (5-bromopyridin-2-yl)carbamate
An Application Guide to the Suzuki-Miyaura Coupling of Methyl (5-bromopyridin-2-yl)carbamate
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported in 1979, its significance was ultimately recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[3] This transformation is particularly indispensable in the fields of medicinal chemistry and drug development, where the synthesis of complex biaryl and heteroaryl scaffolds is paramount.
Nitrogen-containing heterocycles, especially pyridine derivatives, are ubiquitous structural motifs in approved pharmaceuticals.[4] Their ability to modulate physicochemical properties like solubility and to engage in specific hydrogen bonding interactions makes them privileged structures in drug design. Consequently, robust and predictable methods for their elaboration are in high demand.
This application note provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of this compound, a versatile building block for accessing substituted 2-aminopyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a validated experimental procedure, and provide insights into parameter optimization and troubleshooting to empower researchers in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5] Understanding this cycle is crucial for rationalizing reaction conditions and diagnosing issues. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of this compound. This step oxidizes the palladium to Pd(II), forming a square planar intermediate.[3][7] The efficiency of this step can be influenced by the electron density of the pyridine ring and the nature of the palladium ligand. For challenging substrates like bromopyridines, electron-rich and bulky phosphine ligands are often employed to promote this step.[2]
-
Transmetalation: This is the pivotal bond-forming stage where the organic moiety is transferred from the boron atom to the palladium center. The boronic acid (or its ester) is first activated by a base to form a more nucleophilic boronate species.[5][8] This boronate then displaces the halide on the Pd(II) complex. This step can be the rate-limiting factor, particularly with electron-deficient heteroaryl boron derivatives.[9]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple, forming the new C-C bond and the desired product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[3][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling with this compound depends on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
| Parameter | Role & Rationale | Common Selections & Field Insights |
| Palladium Source | The core catalyst that facilitates the C-C bond formation. Precatalysts are typically in the more stable Pd(II) form and are reduced in situ to the active Pd(0) species. | Pd(PPh₃)₄ : A classic, reliable choice that comes as an air-stable Pd(0) complex.[1] Pd(OAc)₂ or Pd₂(dba)₃ : Often used in combination with phosphine ligands; allows for greater modularity in catalyst system design.[2][9] PdCl₂(dppf) : An excellent choice for many heteroaromatic couplings, known for its stability and high activity. |
| Ligand | Stabilizes the palladium center, modulates its reactivity, and enhances solubility. Electron-rich, bulky ligands facilitate the oxidative addition and reductive elimination steps, which is often crucial for less reactive heteroaryl halides. | Triphenylphosphine (PPh₃) : A standard, cost-effective ligand often used with Pd(OAc)₂ or as part of Pd(PPh₃)₄. Buchwald Ligands (e.g., SPhos, XPhos) : Highly effective, bulky dialkylbiaryl phosphines that excel with challenging substrates, including heteroaryl chlorides and bromides, often allowing for lower catalyst loadings and milder conditions.[2][10] N-Heterocyclic Carbenes (NHCs) : Offer strong Pd-C bonds, leading to highly stable and active catalysts (e.g., PEPPSI-IPr) that are resistant to degradation.[2] |
| Base | Activates the boronic acid to form a more reactive boronate species for transmetalation and neutralizes the acid generated during the reaction. The choice of base can significantly impact yield, especially with sensitive substrates. | Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) : Widely used due to their moderate strength and good compatibility. Cesium carbonate is stronger and often used for more difficult couplings.[1][11] Phosphates (K₃PO₄) : A strong base that is particularly effective for coupling heteroaryl compounds and can be used under anhydrous or aqueous conditions.[2][12][13] Fluorides (KF) : A milder option that can be advantageous when base-sensitive functional groups are present.[9] |
| Solvent | Solubilizes the reactants and catalyst, and its polarity can influence reaction kinetics. Anhydrous or aqueous mixtures are common. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[14] | 1,4-Dioxane / Water : A very common and effective mixture that aids in dissolving both organic and inorganic reagents.[1][12] Toluene / Water : A good choice, particularly for reactions at higher temperatures.[2] Dimethoxyethane (DME) : An effective ethereal solvent. Isopropanol / Water : A greener solvent alternative that can be effective.[15] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with reflux condenser)
-
Solvents for workup and purification (e.g., Ethyl Acetate, Brine, Hexanes)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed solvents via syringe. A typical system would be a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water). The mixture should be thoroughly degassed by bubbling inert gas through it for 15-20 minutes prior to addition.[14]
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature, typically between 80-100 °C.[1] Stir vigorously for the required time, which can range from a few hours to 24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide has been consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure coupled product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions when working with pyridyl substrates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: The Pd(0) catalyst may have been oxidized by atmospheric oxygen. | Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[14] Consider using a fresh bottle of catalyst. |
| Inefficient Transmetalation: The chosen base may not be strong enough, or the boronic acid may be of poor quality. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[2] Consider using a boronic ester (e.g., pinacol or MIDA ester), which can exhibit different stability and reactivity profiles.[14][16] | |
| Protodeborylation | Unstable Boronic Acid: Pyridylboronic acids can be susceptible to cleavage of the C-B bond, especially in the presence of water at high temperatures.[14] | Use milder reaction conditions (lower temperature, shorter time).[14] Employ anhydrous solvents or use a milder base like NaHCO₃.[11][14] Using a boronic ester instead of the acid can also mitigate this issue. |
| Homocoupling | Oxygen in the Reaction: The presence of oxygen can promote the homocoupling of the boronic acid reagent. | Improve the degassing procedure for solvents and ensure a robust inert atmosphere is maintained throughout the reaction.[14] |
| Formation of Side Products | Reaction with Ligand: With phosphine ligands like PPh₃, phenyl group transfer from the ligand to the pyridine can sometimes be observed as a minor byproduct. | Switch to a different ligand system. Buchwald-type biaryl phosphine ligands (SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are less prone to this side reaction.[17] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for synthesizing valuable 2-aminopyridine derivatives for drug discovery and materials science. A foundational understanding of the catalytic cycle, coupled with the careful selection of catalyst, ligand, base, and solvent, is key to achieving high yields and purity. The protocol provided herein serves as a validated starting point, while the optimization and troubleshooting guides offer the necessary tools for researchers to adapt the reaction to their specific needs and overcome common synthetic hurdles.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- Boubakri, L., Dridi, K., Al-Ayed, A. S., & Hamdi, N. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(34), 12127–12137. [Link]
- Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
- ACS Publications. (2025).
- BenchChem. (2025). Optimizing reaction conditions for Suzuki coupling of pyridyl compounds.
- Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
- ACS Publications. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
- ACS Publications. (2003). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- RSC Publishing. (2007). highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. [Link]
- Semantic Scholar. (n.d.).
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]
- ACS Publications. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Dreher, S. D., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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- ResearchGate. (2025). (PDF)
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl (5-bromopyridin-2-yl)carbamate
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
Methyl (5-bromopyridin-2-yl)carbamate is a key intermediate in the synthesis of a diverse array of functionalized pyridine derivatives, which are prominent structural motifs in medicinal chemistry and materials science.[1][2] The presence of a bromine atom at the 5-position and a carbamate group at the 2-position offers orthogonal handles for selective functionalization. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the derivatization of this substrate, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[3][4] This guide provides detailed application notes and optimized protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound, designed for researchers, scientists, and drug development professionals.
The carbamate moiety in the substrate generally enhances its stability and modulates the electronic properties of the pyridine ring. While the core principles of palladium-catalyzed cross-coupling reactions are applicable, the specific reaction conditions may require optimization to account for the electronic and steric influence of the methyl carbamate group. The protocols outlined herein are based on established methodologies for similar 2-aminopyridine systems and serve as a robust starting point for further exploration.[5]
Core Concepts: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
A generalized catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[7]
-
Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki-Miyaura reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[8] In the Sonogashira reaction, a copper-acetylide complex facilitates the transfer of the alkyne group.[9] For the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a highly versatile method for the formation of biaryl and hetero-biaryl structures.[7] It is widely employed in pharmaceutical synthesis due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[8]
Scientific Rationale
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings.[7] Alternatively, using a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand allows for greater modularity and optimization.
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand. For more challenging substrates, bulky and electron-rich phosphine ligands like XPhos or SPhos can enhance catalytic activity.[11]
-
Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is often necessary for the dissolution of the inorganic base and plays a role in the catalytic cycle.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Pd(PPh₃)₄ (2–5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%)
-
K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)
-
Degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[7]
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst (and ligand, if separate) under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Conditions | Notes and Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pre-activated Pd(0) source, convenient for general use. |
| Ligand | - (if using Pd(PPh₃)₄) | For less reactive boronic acids, consider Pd₂(dba)₃/XPhos. |
| Base | K₂CO₃ (2 equiv) | A commonly used base, balances reactivity and cost. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 90 °C | A good starting point for optimization. |
| Time | 12–16 hours | Reaction time will vary based on substrate reactivity. |
II. Heck Reaction: Olefin Arylation
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, proving invaluable for the synthesis of complex organic molecules.[10][12]
Scientific Rationale
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precursor that is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are often used to stabilize the palladium catalyst and promote the reaction.
-
Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is used to neutralize the HBr generated during the catalytic cycle.[13]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.
Detailed Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, methyl acrylate) (1.1–1.5 equiv)
-
Pd(OAc)₂ (1–5 mol%)
-
Phosphine ligand (e.g., PPh₃) (2–10 mol%)
-
Base (e.g., Et₃N) (1.5–2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
In a dry reaction vessel, combine this compound, the palladium catalyst, and the phosphine ligand under an inert atmosphere.
-
Add the anhydrous, degassed solvent and the base.
-
Add the alkene dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (typically 80–120 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Typical Conditions | Notes and Rationale |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | Air-stable and readily available Pd(II) precursor. |
| Ligand | PPh₃ (4 mol%) | Standard ligand for stabilizing the catalyst. |
| Base | Et₃N (2 equiv) | Acts as both a base and a solvent in some cases. |
| Solvent | DMF | High boiling point allows for a wide temperature range. |
| Temperature | 100 °C | Adjust based on the reactivity of the alkene. |
| Time | 12–24 hours | Monitor for completion to avoid side product formation. |
III. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a reliable method for forming a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15]
Scientific Rationale
-
Palladium Catalyst: Complexes like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ are effective.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the formation of the copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HBr byproduct. It can also serve as the solvent.[15]
-
Solvent: Anhydrous solvents like DMF, THF, or acetonitrile are suitable.
Detailed Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1–5 mol%)
-
Copper(I) iodide (CuI) (1–5 mol%)
-
Amine base (e.g., Et₃N) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify by column chromatography.
| Parameter | Typical Conditions | Notes and Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | A common and reliable catalyst for this transformation. |
| Copper Co-catalyst | CuI (2 mol%) | Facilitates the key transmetalation step. |
| Base | Et₃N (3 equiv) | Can also be used as the solvent. |
| Solvent | DMF | A versatile solvent for a range of substrates. |
| Temperature | 60 °C | Milder conditions are often sufficient for Sonogashira couplings. |
| Time | 4–12 hours | Generally faster than Suzuki or Heck reactions. |
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines by coupling an aryl halide with a primary or secondary amine.[16][17] This reaction has broad utility in the synthesis of pharmaceuticals.[18]
Scientific Rationale
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky, electron-rich phosphine ligand is crucial for high efficiency.[19] Ligands such as Xantphos, RuPhos, or BrettPhos are commonly employed.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine.[20]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base.
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- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 20. chem.libretexts.org [chem.libretexts.org]
Topic: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl (5-bromopyridin-2-yl)carbamate with Boronic Acids
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a detailed examination of its application in the synthesis of 2-amino-5-arylpyridines, a privileged scaffold in medicinal chemistry, through the coupling of Methyl (5-bromopyridin-2-yl)carbamate with various boronic acids.[4][5] We will explore the underlying mechanism, dissect the critical parameters influencing reaction success, provide robust experimental protocols, and discuss the significance of the resulting products in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into this vital transformation.
Introduction: The Strategic Importance of 2-Amino-5-arylpyridines
The 2-amino-5-arylpyridine core is a recurring motif in a multitude of biologically active compounds, including potent kinase inhibitors and cannabinoid receptor 2 (CB2) agonists.[4][5] Its prevalence stems from the pyridine nitrogen's ability to act as a hydrogen bond acceptor and the biaryl structure's capacity to engage in various receptor-ligand interactions. The Suzuki-Miyaura reaction provides the most direct and modular route to this valuable scaffold.
Our starting material, this compound, is strategically designed for this purpose. The bromine atom at the 5-position serves as the reactive handle for the cross-coupling. Critically, the methyl carbamate group (-NHCO₂Me) acts as an effective protecting group for the amine at the 2-position. Unprotected 2-aminopyridines can sometimes pose challenges by coordinating to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[6][7] The carbamate mitigates this issue, ensuring a cleaner and more predictable reaction profile.
The Catalytic Cycle: A Mechanistic Overview
The power of the Suzuki-Miyaura coupling lies in its elegant and well-understood catalytic cycle, which revolves around a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[8][9] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This step forms a square planar Pd(II) complex.[9][10]
-
Transmetalation: In this key step, the aryl group is transferred from the boron atom to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻). This boronate then exchanges its aryl group with the bromide on the Pd(II) complex.[3][11]
-
Reductive Elimination: The two organic groups (the pyridine and the newly transferred aryl group) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the final C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[8][10]
Critical Parameters for a Successful Coupling
The outcome of a Suzuki-Miyaura reaction is highly dependent on the judicious selection of several key components.
-
Palladium Catalyst/Precatalyst: The choice of catalyst is paramount. For a relatively standard substrate like a bromopyridine, traditional catalysts are often sufficient.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, air-sensitive Pd(0) catalyst that is often used directly. It requires careful handling under an inert atmosphere.[12]
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): An air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The bulky dppf ligand promotes reductive elimination and can be effective for heteroaromatic substrates.[7][12]
-
Buchwald Ligands/Precatalysts (e.g., SPhos): For more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), specialized bulky electron-rich phosphine ligands can dramatically improve reaction rates and yields.[13]
-
-
Base: The base is not a mere spectator; it is essential for activating the boronic acid. The strength and solubility of the base can significantly impact the reaction rate.
-
Potassium Carbonate (K₂CO₃) & Potassium Phosphate (K₃PO₄): These are the most common choices. K₃PO₄ is a stronger base than K₂CO₃ and is often preferred for less reactive partners.[4][14]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can accelerate difficult couplings, but is more expensive.
-
-
Solvent System: The solvent must solubilize the organic substrates and the catalyst, while also being compatible with the inorganic base. Biphasic systems are common.
-
1,4-Dioxane/Water or DME/Water: A classic and highly effective combination. The organic solvent dissolves the aryl halide and boronic acid, while the water dissolves the base, creating an interface where the crucial transmetalation step occurs.[14][15]
-
Isopropanol/Water: A greener solvent alternative that can be effective for many couplings.[4]
-
Experimental Protocol and Workflow
This section provides a robust, generalized protocol for the Suzuki-Miyaura coupling of this compound.
Step-by-Step Protocol
-
Reagent Preparation: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 v/v ratio) via syringe.[12] Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the stirring mixture.
-
Reaction: Immerse the flask in a preheated oil bath (typically 85-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure product.[4][12]
Data Presentation
Table 1: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2–1.5 equivalents |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 3–5 mol% |
| Base | K₃PO₄ or K₂CO₃ | 2.0–2.5 equivalents |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | 0.1–0.2 M concentration |
| Temperature | 85–100 °C | To ensure sufficient reaction rate |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the Pd(0) catalyst |
Table 2: Representative Substrate Scope
| Boronic Acid Partner | Product Structure | Application Class |
| Phenylboronic Acid | General Biaryl Scaffold | |
| 4-Methoxyphenylboronic Acid | Pharmaceutical Intermediate | |
| Pyridin-3-ylboronic Acid | Heterobiaryl for Kinase Inhibitors[4] | |
| 4-Fluorophenylboronic Acid | Metabolic Blocker in Drug Design |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or has poor solubility.4. Reaction temperature is too low. | 1. Use a fresh bottle of catalyst or a robust precatalyst like Pd(dppf)Cl₂.2. Degas solvents thoroughly via sparging with inert gas or freeze-pump-thaw cycles.3. Switch to a stronger base (K₃PO₄ or Cs₂CO₃).4. Increase the temperature in 10 °C increments. |
| Side Product Formation | 1. Homocoupling of the boronic acid (Ar²-Ar²).2. Protodeboronation (Ar²-B(OH)₂ → Ar²-H). | 1. Ensure a strictly inert atmosphere to prevent oxygen-mediated homocoupling. Use a slight excess (1.2 equiv) of boronic acid, not a large excess.2. Use a non-aqueous base/solvent system if this is a persistent issue, though this is less common. |
| Catalyst Decomposition | Black precipitate (Palladium black) forms. | 1. The phosphine ligand may be insufficient to stabilize the catalyst. 2. Add a small amount of additional ligand (e.g., PPh₃). 3. Use a more robust ligand system (e.g., Buchwald ligands). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for accessing the medicinally important 2-amino-5-arylpyridine scaffold. By understanding the catalytic cycle and carefully controlling key parameters—namely the catalyst, base, and solvent—researchers can efficiently generate diverse libraries of compounds for drug discovery and development. The protocols and insights provided herein serve as a comprehensive starting point for the successful application of this essential synthetic transformation.
References
- Hep Journals. (n.d.). 2-Aminopyridine functionalized cellulose based Pd nanoparticles: An efficient and ecofriendly catalyst for the Suzuki cross-coupling reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Reactions. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- Gleave, R. J., et al. (2009). 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(23), 6578-81.
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Acetyl-2-bromopyridine.
- Moody, C. J., et al. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
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derivatization of Methyl (5-bromopyridin-2-yl)carbamate for SAR studies
An In-Depth Guide to the Strategic Derivatization of Methyl (5-bromopyridin-2-yl)carbamate for Structure-Activity Relationship (SAR) Studies
Abstract
The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically relevant molecules, particularly kinase inhibitors.[1][2] this compound is a highly valuable and versatile starting material for drug discovery campaigns, offering two orthogonal points for chemical modification critical for systematic Structure-Activity Relationship (SAR) exploration. This application note provides a comprehensive guide for researchers, detailing the strategic rationale, step-by-step protocols, and analytical validation for the derivatization of this key building block. We will explore palladium-catalyzed cross-coupling reactions at the C5-bromo position and subsequent modifications of the N-carbamate moiety to generate diverse chemical libraries for lead optimization.
The Strategic Value of the this compound Scaffold
The utility of this compound, with a molecular weight of 231.05 g/mol and formula C₇H₇BrN₂O₂, stems from its distinct chemical handles that allow for controlled, sequential diversification.[3]
-
The C5-Bromo Position: This site is primed for a wide array of palladium-catalyzed cross-coupling reactions. The introduction of aryl, heteroaryl, alkyl, and alkynyl groups at this position allows for the systematic probing of steric and electronic interactions within a target's binding pocket. This is often crucial for enhancing potency and modulating selectivity.
-
The N-Methyl Carbamate Group: The carbamate functionality serves a dual purpose. Firstly, it acts as a stable mimic of a peptide bond and can participate in crucial hydrogen bonding interactions with protein residues.[4] Secondly, it functions as a robust protecting group for the 2-amino group. Its selective removal unmasks a nucleophilic secondary amine, opening a new vector for diversification (e.g., acylation, sulfonylation) to explore additional binding interactions or fine-tune physicochemical properties.
The logical flow of a typical SAR study using this scaffold is visualized below.
Caption: High-level workflow for SAR exploration starting from this compound.
Protocol I: Diversification at the C5-Position via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. Its tolerance of a broad range of functional groups makes it ideal for late-stage diversification in medicinal chemistry.[5] Here, we detail a general protocol for coupling various aryl and heteroaryl boronic acids to the C5 position.
Rationale and Experimental Design
The goal is to synthesize a library of C5-aryl/heteroaryl analogs to probe a specific region of a target binding site. The choice of boronic acids should be deliberate. For instance, an initial set might include phenyl, 4-fluorophenyl, 4-methoxyphenyl, and 3-pyridyl to explore basic aromatic, electron-withdrawing, electron-donating, and hydrogen-bond accepting features, respectively.
Detailed Experimental Protocol
Materials:
| Reagent | CAS No. | Purpose |
|---|---|---|
| This compound | 207922-56-3 | Starting Material |
| (Hetero)Aryl Boronic Acid | Varies | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | Palladium Catalyst |
| Potassium Phosphate (K₃PO₄) | 7758-11-4 | Base |
| 1,4-Dioxane | 123-91-1 | Solvent |
| Deionized Water | 7732-18-5 | Co-solvent |
Procedure:
-
To a clean, dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.
Hypothetical SAR Data Table for C5-Analogs
This table illustrates how data from a primary biological assay (e.g., a kinase inhibition assay) can be used to build an SAR profile.[2]
| Compound ID | C5-Substituent (R¹) | Kinase IC₅₀ (nM) | Interpretation |
| 1 | -Br (Starting Material) | > 5000 | Inactive starting point. |
| 2a | Phenyl | 850 | Introduction of an aryl group confers weak activity. |
| 2b | 4-Fluorophenyl | 320 | Electron-withdrawing group at para-position is favorable. |
| 2c | 4-Methoxyphenyl | 1200 | Electron-donating group is detrimental to activity. |
| 2d | 3-Pyridyl | 450 | H-bond acceptor is tolerated and offers a vector for solubility. |
Protocol II: Modification at the N2-Position
Once promising substituents at the C5 position have been identified (e.g., 4-Fluorophenyl in the table above), the next phase of SAR involves modifying the N2-position. This requires deprotection of the carbamate followed by re-functionalization.
Step A: N-Carbamate Deprotection (Hydrolysis)
Rationale: The methyl carbamate is stable to the cross-coupling conditions but can be readily cleaved under strong acidic or basic conditions to reveal the free 2-amino group. Acid-catalyzed hydrolysis is often cleaner.
Procedure:
-
Dissolve the C5-substituted carbamate (1.0 eq) in a suitable solvent such as methanol or dioxane (approx. 0.1 M).
-
Add a strong acid, such as 6M aqueous hydrochloric acid (HCl) (10-20 eq).
-
Heat the mixture to reflux (60-100 °C) and stir.
-
Monitor the reaction by LC-MS until complete conversion (typically 2-6 hours).
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting 2-amino-5-arylpyridine is often pure enough for the next step, but can be purified by column chromatography if necessary.
Step B: N-Acylation of the 2-Amino Group
Rationale: Acylating the newly formed 2-amino group allows for the introduction of new functionalities that can form different hydrogen bonds or occupy new pockets. This can significantly impact potency and selectivity.
Procedure:
-
Dissolve the 2-amino-5-arylpyridine (1.0 eq) and a base like triethylamine (TEA) or DIPEA (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS, typically 1-4 hours).
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
Caption: Workflow for N2-derivatization, involving deprotection followed by re-functionalization.
Conclusion
This compound is an exemplary building block for systematic SAR studies in drug discovery. The orthogonal reactivity of the C5-bromo and N2-carbamate positions provides a robust platform for generating structurally diverse libraries. The protocols outlined in this guide offer reliable and reproducible methods for chemical diversification, enabling research teams to efficiently navigate chemical space, establish clear structure-activity relationships, and accelerate the journey from hit to lead.
References
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Uddin, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
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Application Notes & Protocols for the Versatile Cross-Coupling of Methyl (5-bromopyridin-2-yl)carbamate
Introduction: The Strategic Value of Methyl (5-bromopyridin-2-yl)carbamate in Synthesis
This compound is a pivotal building block for researchers, particularly those engaged in pharmaceutical and agrochemical discovery. Its structure is strategically designed for synthetic utility: the bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methyl carbamate at the 2-position serves as a stable, electronically-defined directing group. This arrangement allows for the precise introduction of molecular complexity, making it an invaluable intermediate in the synthesis of kinase inhibitors, bioactive molecules, and novel pesticides[1]. The carbamate functionality, being more stable than a free amino group, often imparts better solubility and crystallinity to intermediates and can modulate the electronic properties of the pyridine ring, influencing the efficiency of subsequent coupling reactions[2][3][4].
This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed, field-proven protocols that serve as robust starting points for your synthetic campaigns. The causality behind the selection of catalysts, ligands, bases, and solvents will be elucidated to empower researchers to not only follow these procedures but also to troubleshoot and adapt them as needed.
Core Concept: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-established sequence of elementary steps that facilitates the formation of new carbon-carbon and carbon-nitrogen bonds[5]. A generalized representation of this cycle provides a crucial framework for understanding the role of each reaction component.
Caption: Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl-aryl structures by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester[6][7]. Its popularity stems from its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids[8][9].
Causality in Protocol Design:
-
Catalyst: Palladium catalysts are central to this reaction. Pd(PPh₃)₄ is a classic, reliable choice, while Pd(dppf)Cl₂ often provides better results for heteroaromatic systems by preventing catalyst deactivation[6][10].
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step[11]. Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used. The choice of base can be critical, especially with substrates that may have base-sensitive functional groups[11].
-
Solvent: A mixture of an organic solvent and water is typical. Solvents like 1,4-dioxane or toluene with water effectively dissolve both the organic and inorganic reagents[2][12].
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol details a general procedure for the coupling of this compound with a generic arylboronic acid.
Experimental Workflow Diagram:
Sources
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- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. research.rug.nl [research.rug.nl]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
The Strategic Application of Methyl (5-bromopyridin-2-yl)carbamate in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of contemporary drug discovery, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Central to this endeavor is the strategic utilization of versatile chemical building blocks that enable the efficient synthesis of diverse compound libraries for biological screening. Methyl (5-bromopyridin-2-yl)carbamate has emerged as a key intermediate of significant interest, particularly in the development of targeted therapies such as kinase inhibitors.[1][2] Its unique structural features—a pyridine core, a reactive bromine atom, and a carbamate functionality—provide a powerful platform for medicinal chemists to generate novel molecular architectures with therapeutic potential.
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active compounds. The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents.[3][4] This capability is crucial for exploring the structure-activity relationships (SAR) of a compound series. Furthermore, the methyl carbamate group at the 2-position can influence the molecule's solubility, hydrogen bonding capacity, and metabolic stability, all of which are critical parameters in drug design.[1]
This technical guide provides an in-depth exploration of the application of this compound in drug discovery. We will delve into its role in the synthesis of kinase inhibitors, with a particular focus on the c-Met signaling pathway, a critical target in oncology. Detailed, field-proven protocols for key synthetic transformations, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are presented to empower researchers in their quest for the next generation of therapeutics.
Application in Kinase Inhibitor Discovery: Targeting the c-Met Signaling Pathway
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. As a result, kinase inhibitors have become a major focus of drug development efforts. The versatile nature of this compound makes it an ideal starting material for the synthesis of compound libraries targeting various kinases.
One of the most clinically relevant kinase targets is the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. The c-Met pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion.[5][6][7] Aberrant activation of the c-Met pathway is implicated in the progression of numerous cancers, making it a highly attractive target for therapeutic intervention.[5][6]
The general strategy for utilizing this compound in the discovery of c-Met inhibitors involves its derivatization to generate a library of analogues that can be screened for their ability to inhibit c-Met activity. The core structure derived from this building block can be tailored to fit into the ATP-binding pocket of the c-Met kinase, while the substituents introduced via cross-coupling reactions can be optimized to enhance potency and selectivity.
Below is a diagram illustrating the simplified c-Met signaling pathway, highlighting the key components that are targeted by inhibitors.
Caption: Simplified c-Met Signaling Pathway.
Key Synthetic Protocols: Derivatization of this compound
The true utility of this compound lies in its capacity for facile and efficient derivatization. The following protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination represent two of the most powerful and widely used methods for the functionalization of this key intermediate. These protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse compound libraries.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the formation of carbon-carbon bonds. In the context of drug discovery, it is an indispensable tool for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are common motifs in kinase inhibitors. This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction is performed under an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture (10 mL) to the flask via syringe.
-
Degassing: Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl (5-arylpyridin-2-yl)carbamate product.
Representative Arylboronic Acids and Expected Outcomes:
| Entry | Arylboronic Acid | Typical Catalyst | Typical Base | Expected Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl (5-phenylpyridin-2-yl)carbamate |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl (5-(4-methoxyphenyl)pyridin-2-yl)carbamate |
| 3 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Methyl (5-(3-chlorophenyl)pyridin-2-yl)carbamate |
| 4 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Methyl (5-(pyridin-3-yl)pyridin-2-yl)carbamate |
Note: Reaction conditions and yields may vary depending on the specific arylboronic acid used and should be optimized accordingly.
Protocol 2: Buchwald-Hartwig Amination of this compound with Anilines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] It has become a go-to method for the synthesis of arylamines and heteroarylamines, which are prevalent in many pharmaceuticals. This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with various anilines.
Materials:
-
This compound
-
Aniline derivative (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide [NaOtBu], 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst and Ligand Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of Argon, add the base (e.g., Sodium tert-butoxide, 1.4 mmol), this compound (1.0 mmol), and the aniline derivative (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-5-aminopyridine derivative.
Representative Anilines and Reaction Conditions:
| Entry | Aniline Derivative | Typical Catalyst/Ligand | Typical Base | Expected Product |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Methyl (5-(phenylamino)pyridin-2-yl)carbamate |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Methyl (5-((4-methoxyphenyl)amino)pyridin-2-yl)carbamate |
| 3 | 3-Chloroaniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Methyl (5-((3-chlorophenyl)amino)pyridin-2-yl)carbamate |
| 4 | 2-Methylaniline | Pd₂(dba)₃ / tBuXPhos | LHMDS | Methyl (5-(o-tolylamino)pyridin-2-yl)carbamate |
Note: The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination and may require optimization for different aniline substrates.
Conclusion: A Versatile Tool for the Modern Medicinal Chemist
This compound stands as a testament to the power of well-designed building blocks in accelerating the drug discovery process. Its inherent reactivity and strategic placement of functional groups provide a versatile platform for the synthesis of diverse and complex molecules. The robust and adaptable protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination presented herein offer a clear roadmap for the derivatization of this key intermediate, enabling the rapid generation of compound libraries for screening against a multitude of therapeutic targets, including the clinically significant c-Met kinase. As the demand for novel and effective medicines continues to grow, the strategic application of such versatile building blocks will undoubtedly remain a cornerstone of successful drug discovery campaigns.
References
- Birchmeier, C., Birchmeier, W., Gherardi, E., & Vande Woude, G. F. (2003). Met, metastasis, motility and more. Nature reviews Molecular cell biology, 4(12), 915-925.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. (2025). BenchChem.
- Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1_suppl), S7-S19.
- Gao, C. F., & Vande Woude, G. F. (2005). HGF/SF-c-Met signaling in normal and cancer cells. Cancer and Metastasis Reviews, 24(1), 1-3.
- The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS.
- Methyl (5-bromopyridin-2-yl)
- 2-Amino-5-bromopyridine. (n.d.). Jubilant Ingrevia.
- The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Deriv
- Synthesis of 2-Amino-5-bromopyridine. (2006). Journal of Chemical Research, 2006(8), 514-515.
- Methyl (5-bromopyridin-2-yl)
- Methyl (5-bromopyridin-2-yl)
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. (2025). BenchChem.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (2012). Tetrahedron Letters, 53(39), 5265-5268.
- Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][5][6][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2019). RSC Advances, 9(43), 25046-25055.
- Methyl 5-bromopyridin-2-ylcarbamate. (n.d.). HANGZHOU LEAP CHEM CO., LTD.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (2025). BenchChem.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7356.
- Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (2010).
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(15), 11476-11496.
- Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (2016). ARKIVOC, 2016(5), 209-223.
- Methyl 5-bromopyridin-2-ylcarbam
- Discovery of a novel class of exquisitely selective mesenchymal-epithelial transition factor (c-MET) protein kinase inhibitors and identification of the clinical candidate 2-(4-(1-(quinolin-6-ylmethyl)-1H-[3][5][6]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the treatment of cancer. (2012). Journal of Medicinal Chemistry, 55(18), 8091-8109.
- PF-04217903 | c-Met/HGFR Inhibitor. (n.d.). MedChemExpress.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- PF 04217903 mesylate | MET Inhibitors. (n.d.). R&D Systems.
- Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011). The Journal of Organic Chemistry, 76(8), 2776-2787.
- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[3][5][6]triazolo[4,5-b]pyrazin-6-yl)-1H- - ResearchGate. (2012). Journal of Medicinal Chemistry, 55(18), 8091-8109.
- Methyl 2-(5-bromopyridin-2-yl)acetate | C8H8BrNO2 | CID 53419526. (n.d.). PubChem.
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Application Notes & Protocols: Strategic Synthesis of Novel Heterocycles from Methyl (5-bromopyridin-2-yl)carbamate
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of synthetic strategies for creating novel heterocyclic structures from the versatile building block, Methyl (5-bromopyridin-2-yl)carbamate. The document moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, causality behind experimental choices, and robust, step-by-step protocols for key transformations. We focus on high-impact palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations, which are pivotal in modern pharmaceutical synthesis. Each protocol is designed to be a self-validating system, supported by expert insights, troubleshooting advice, and authoritative citations to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of a Versatile Precursor
Pyridyl-containing scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals. Their prevalence is due to the pyridine ring's ability to act as a bioisostere for a phenyl group, improve pharmacokinetic properties, and engage in crucial hydrogen bonding interactions with biological targets.[1][2] this compound has emerged as a particularly valuable starting material.[3] Its structure features three key points for diversification:
-
The C5-Bromine Atom: An ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkynyl substituents.[4][5]
-
The C2-Carbamate Group: A protected amine that can be deprotected to reveal a nucleophilic 2-amino group, which is perfectly positioned for intramolecular cyclization reactions to form fused heterocyclic systems.[6][7]
-
The Pyridine Nitrogen: Influences the reactivity of the ring and serves as a potential site for hydrogen bonding in the final molecule.
This guide details robust protocols for leveraging these features, transforming a simple starting material into complex, high-value heterocyclic compounds.
Chapter 1: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[8][9][10] This reaction is particularly useful for coupling amines with heteroaryl halides, a transformation that is often challenging using classical methods.[10][11] The carbamate group on our starting material is stable under these conditions, allowing for selective amination at the C5 position.
Principle & Mechanism
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Pd(II) complex.[8][11]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This final step forms the desired C-N bond, yielding the N-arylated product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[8][9][11]
The choice of phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos stabilize the palladium intermediates and promote the rate-limiting reductive elimination step.[8]
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scale-up synthesis using Methyl (5-bromopyridin-2-yl)carbamate
An In-Depth Technical Guide to the Scale-Up Synthesis of Methyl (5-bromopyridin-2-yl)carbamate
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound in Modern Drug Discovery
This compound is a pivotal building block in the landscape of pharmaceutical research and development. Its unique structural features, namely the bromine atom at the 5-position and the methyl carbamate group at the 2-position of the pyridine ring, render it an exceptionally versatile intermediate for the synthesis of a wide array of complex molecular architectures.[1] This compound is frequently employed in the preparation of kinase inhibitors, compounds targeting neurological disorders, and other biologically active molecules.[1] The carbamate moiety, in particular, is a well-recognized functional group in medicinal chemistry, often utilized to enhance the stability and bioavailability of drug candidates.[2][3][4] The successful and efficient scale-up synthesis of this intermediate is therefore a critical step in the journey from a promising lead compound to a viable drug candidate.
This comprehensive technical guide provides a detailed protocol for the scale-up synthesis of this compound, moving from laboratory-scale procedures to pilot plant or industrial production. It is designed for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for each operational choice.
Chemical Synthesis: A Robust and Scalable Two-Step Process
The most common and industrially viable route for the synthesis of this compound involves a two-step process starting from the readily available 2-aminopyridine. The first step is the regioselective bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by the reaction with methyl chloroformate to form the desired carbamate.
Step 1: Regioselective Bromination of 2-Aminopyridine
The introduction of a bromine atom at the 5-position of the 2-aminopyridine ring is a crucial transformation. Several brominating agents can be employed, with N-bromosuccinimide (NBS) and phenyltrimethylammonium tribromide being common choices that offer advantages over liquid bromine in terms of handling and safety on a larger scale.[5][6]
Experimental Protocol: Scale-Up Synthesis of 2-Amino-5-bromopyridine
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS) or Phenyltrimethylammonium tribromide
-
Dichloromethane (DCM) or Chloroform
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Jacketed Glass Reactor with overhead stirrer, temperature probe, and addition funnel
-
Condenser
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reactor Setup and Inerting: The reaction vessel is thoroughly cleaned, dried, and purged with an inert gas such as nitrogen.
-
Charging of Reactants: 2-Aminopyridine is charged into the reactor, followed by the addition of the chosen solvent (DCM or Chloroform). The mixture is stirred until the 2-aminopyridine is fully dissolved.
-
Controlled Addition of Brominating Agent: The brominating agent (NBS or phenyltrimethylammonium tribromide) is dissolved in the same solvent in a separate vessel and charged to the addition funnel. This solution is then added dropwise to the reactor containing the 2-aminopyridine solution, maintaining the reaction temperature between 20-30°C.[6]
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Quenching and Work-up: Upon completion, the reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize any acidic byproducts. The layers are separated, and the organic layer is washed with water.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-amino-5-bromopyridine.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired product as a solid.[5][7]
Step 2: Carbamate Formation
The final step involves the reaction of 2-amino-5-bromopyridine with methyl chloroformate in the presence of a base to form this compound.
Experimental Protocol: Scale-Up Synthesis of this compound
Materials:
-
2-Amino-5-bromopyridine
-
Methyl Chloroformate
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Water
-
Brine
Equipment:
-
Jacketed Glass Reactor with overhead stirrer, temperature probe, and addition funnel
-
Condenser
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup: The reactor is set up as described in the previous step.
-
Charging of Reactants: 2-Amino-5-bromopyridine and the chosen solvent are charged into the reactor and stirred to form a solution or suspension. The base is then added.
-
Controlled Addition of Methyl Chloroformate: Methyl chloroformate is added dropwise to the reaction mixture, maintaining a low temperature (typically 0-10°C) to control the exothermic reaction.
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC until completion.
-
Work-up: The reaction mixture is quenched with water. The organic layer is separated, washed with water and then with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or silica gel chromatography to yield this compound.
Process Optimization and Scale-Up Considerations
Scaling up a chemical synthesis from the laboratory to a pilot or industrial scale presents a unique set of challenges. Careful consideration of the following parameters is crucial for a safe, efficient, and reproducible process.
| Parameter | Laboratory Scale (grams) | Pilot/Industrial Scale (kilograms) | Rationale for Scale-Up Adaptation |
| Heat Transfer | Efficiently managed by the high surface area-to-volume ratio. | Requires a jacketed reactor with precise temperature control to manage exotherms. | To prevent runaway reactions and ensure consistent product quality. |
| Mixing | Magnetic stirring is usually sufficient. | Requires a robust overhead mechanical stirrer to ensure homogeneity. | Inefficient mixing can lead to localized "hot spots" and side product formation. |
| Reagent Addition | Manual addition via a dropping funnel. | Automated addition using a calibrated pump for precise control of the addition rate. | To maintain optimal reaction conditions and ensure safety. |
| Work-up | Separatory funnel for extractions. | Use of a liquid-liquid extractor or a series of mixing and settling tanks. | For efficient and safe handling of large volumes of solvents. |
| Purification | Column chromatography or simple recrystallization. | Crystallization in a large, jacketed reactor followed by filtration using a Nutsche filter-dryer. | To handle large quantities of material and minimize solvent usage. |
Analytical Characterization for Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and yield of the final product. The following techniques are recommended for the characterization of this compound.
| Analytical Technique | Purpose | Typical Expected Results |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the pyridine ring protons, the methyl group protons, and the N-H proton. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for all carbon atoms in the molecule, including the carbonyl carbon of the carbamate. |
| HPLC | Purity assessment and quantification. | A single major peak corresponding to the product, with purity typically >98%. |
| Mass Spectrometry | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound. |
| Melting Point | Physical characterization and purity indicator. | A sharp melting point range. |
Safety and Handling: A Paramount Concern
The scale-up synthesis of this compound involves the use of hazardous materials that require strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, especially when handling volatile and toxic reagents like methyl chloroformate.[10]
-
Handling of Brominating Agents: N-Bromosuccinimide and phenyltrimethylammonium tribromide are corrosive and oxidizing agents. Avoid contact with skin and eyes.
-
Methyl Chloroformate: This reagent is highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood.[9]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Workflow and Relationship Diagrams
Synthesis Workflow Diagram
Caption: Overall two-step synthesis workflow.
Scale-Up Logic Diagram
Caption: Key considerations for process scale-up.
References
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- Greenbook.net. (2005).
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- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
- Chemos GmbH&Co.KG.
- Eureka | Patsnap.
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- Google Patents.
- Heterocyclic Letters. (2021).
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- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]
- PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
- Centers for Disease Control and Prevention. NMAM 2520: Methyl Bromide. [Link]
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- ResearchGate. Design, synthesis, and evaluation of potential carbamate prodrugs of 5′-methylthioadenosine (MTA). [Link]
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- ResearchGate. Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. [Link]
- CP Lab Safety. ethyl (5-bromopyridin-3-yl)carbamate, 95% Purity, C8H9BrN2O2, 250 mg. [Link]
- U.S. Food and Drug Administration. Analytical Methods (methods used to detect and measure each analyte). [Link]
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- 10. chemos.de [chemos.de]
Application Note: Protecting Group Strategies for the Synthetic Manipulation of Methyl (5-bromopyridin-2-yl)carbamate
Abstract
Methyl (5-bromopyridin-2-yl)carbamate is a pivotal building block in medicinal chemistry and materials science, offering a scaffold for diversification primarily through its reactive carbon-bromine bond. However, its further functionalization is often complicated by the presence of two other potentially reactive sites: the carbamate N-H and the pyridine ring nitrogen. Unchecked, these sites can lead to undesired side reactions, catalyst poisoning, and low yields in subsequent synthetic steps. This application note provides a comprehensive guide to protecting group strategies for this substrate. We analyze the reactivity of each functional group and present detailed, field-proven protocols for the orthogonal protection and deprotection of the carbamate and pyridine nitrogens. The discussion emphasizes the rationale behind selecting specific protecting groups, such as tert-butoxycarbonyl (Boc) and p-methoxybenzyl (PMB), to ensure chemoselectivity and maximize synthetic efficiency.
Introduction: The Strategic Challenge
This compound is a derivative of 2-amino-5-bromopyridine, where the primary amine is already protected as a methyl carbamate.[1] This initial protection stabilizes the molecule and modulates the reactivity of the pyridine ring. The primary utility of this compound lies in the functionalization of the C5 position via the bromo substituent, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[2][3]
However, achieving high efficiency in these transformations requires careful consideration of the molecule's other functional groups. The two key sites of concern are:
-
The Carbamate N-H: This proton is weakly acidic and the nitrogen can be deprotonated by strong bases, forming a nucleophilic anion that can interfere with subsequent reactions.
-
The Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and a potent ligand for transition metals. This can lead to the poisoning of palladium catalysts, significantly hindering or completely shutting down cross-coupling reactions.[4]
To navigate these challenges, a robust protecting group strategy is essential.[5] The ideal strategy employs the principle of orthogonal protection , which allows for the selective removal of one protecting group in the presence of others by using distinct, non-interfering reaction conditions.[6][7][8] This guide details strategies to temporarily mask the carbamate N-H and the pyridine nitrogen, thereby unlocking the full synthetic potential of this versatile building block.
Strategic Analysis: To Protect or Not to Protect?
Before embarking on a protection-deprotection sequence, it is critical to assess the planned reaction conditions. Not all transformations will require additional protecting groups. The following decision-making workflow provides a general guideline.
Caption: Decision workflow for protecting group selection.
Part I: Protection of the Carbamate N-H
Protecting the carbamate N-H is necessary when planning reactions that involve strong bases or highly reactive electrophiles. The introduction of a second protecting group on the nitrogen can also provide steric hindrance to influence the regioselectivity of certain reactions.
Strategy 1: tert-Butoxycarbonyl (Boc) Protection
The Boc group is one of the most common amine protecting groups in organic synthesis.[9][10] It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, making it an excellent orthogonal partner to many other groups.[11][12][13]
Caption: Reaction scheme for Boc protection and deprotection.
Protocol 1: Boc Protection of this compound
-
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and dissolve in anhydrous THF (approx. 0.2 M).
-
Add DMAP (0.1 eq) followed by di-tert-butyl dicarbonate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the N-Boc protected product.
-
Protocol 2: Acid-Mediated Deprotection of the Boc Group
-
Materials:
-
N-Boc protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the N-Boc protected substrate in anhydrous DCM (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution.[10][14]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
-
Strategy 2: p-Methoxybenzyl (PMB) Protection
The PMB group provides an orthogonal alternative to Boc. While it can be removed with strong acid, its primary advantage is its lability towards oxidative cleavage with reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[6][15][16] This allows for deprotection under non-acidic conditions.
Protocol 3: PMB Protection of the Carbamate Nitrogen
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
p-Methoxybenzyl chloride (PMB-Cl) (1.3 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
EtOAc, Water, Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add NaH. Wash the NaH with anhydrous hexanes to remove mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF to the NaH and cool the suspension to 0 °C.
-
Slowly add a solution of this compound in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0 °C.
-
Add PMB-Cl dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3x). Wash the combined organic layers with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
-
Protocol 4: Oxidative Deprotection of the PMB Group
-
Materials:
-
N-PMB protected substrate (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq)
-
DCM/Water (e.g., 10:1 v/v)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the N-PMB protected substrate in a mixture of DCM and water (e.g., 10:1).
-
Add DDQ in one portion. The solution will typically turn dark green or brown.
-
Stir vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and stir until the color dissipates.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the deprotected carbamate.
-
Data Summary: N-H Protecting Groups
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP, THF | Strong Acid (TFA, HCl)[9][17] | Hydrogenolysis (Cbz), Base (Fmoc), Oxidation (PMB) |
| p-Methoxybenzyl | PMB | NaH, PMB-Cl, DMF | Oxidative (DDQ, CAN)[16]; Strong Acid | Hydrogenolysis (Bn, Cbz), Base (Fmoc), Mild Acid (Boc) |
Part II: Protection of the Pyridine Nitrogen
The lone pair on the pyridine nitrogen can coordinate to transition metal catalysts, inhibiting their activity. This is a common failure mode in cross-coupling reactions involving pyridine-containing substrates.[4] Converting the nitrogen to a pyridine N-oxide temporarily masks this lone pair, mitigating catalyst poisoning. The N-oxide can be easily reduced back to the parent pyridine after the coupling step.
Protocol 5: N-Oxidation of the Pyridine Ring
-
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77% (1.5 eq)
-
Anhydrous DCM
-
Saturated aqueous NaHCO₃ solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the starting carbamate in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve m-CPBA in DCM.
-
Add the m-CPBA solution dropwise to the substrate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding 10% aqueous Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated aqueous NaHCO₃ solution.
-
Extract with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the pyridine N-oxide.
-
Protocol 6: Reduction of the Pyridine N-Oxide
-
Materials:
-
Pyridine N-oxide substrate (1.0 eq)
-
Phosphorus trichloride (PCl₃) (1.2 eq)
-
Anhydrous DCM
-
Saturated aqueous NaHCO₃ solution
-
-
Procedure:
-
Dissolve the pyridine N-oxide in anhydrous DCM and cool to 0 °C.
-
Slowly add PCl₃ dropwise. The reaction is often exothermic.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the reduced pyridine product.
-
Orthogonal Strategy in a Multi-Step Synthesis
A key strength of a well-designed protecting group strategy is orthogonality.[7] Consider a synthetic plan that requires a Suzuki coupling followed by N-alkylation of the carbamate.
Caption: Orthogonal workflow for sequential functionalization.
In this sequence, the pyridine nitrogen is first protected as an N-oxide to facilitate a clean Suzuki reaction. After the C-C bond is formed, the N-oxide is removed. The resulting product, now free of the reactive C-Br bond, can be safely subjected to strong base (NaH) to deprotonate the carbamate N-H for a subsequent alkylation, without requiring a second protecting group on the nitrogen.
Conclusion
The successful synthesis of complex derivatives from this compound hinges on the strategic management of its reactive functional groups. By employing orthogonal protecting groups such as Boc for the carbamate nitrogen and the transient N-oxide for the pyridine ring, researchers can prevent common side reactions and catalyst inhibition. The protocols and strategies outlined in this application note provide a robust framework for chemists to design and execute high-yielding synthetic routes, enabling the efficient development of novel molecules for pharmaceutical and materials science applications.
References
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Application Notes and Protocols for One-Pot Synthesis Involving Methyl (5-bromopyridin-2-yl)carbamate
Introduction: The Strategic Importance of Methyl (5-bromopyridin-2-yl)carbamate in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs is a testament to its versatile nature, enabling crucial interactions with biological targets. Within this class, this compound has emerged as a highly valuable and strategic building block.[1] Its structure is elegantly pre-functionalized for sequential, selective modifications. The bromine atom at the 5-position serves as an ideal handle for carbon-carbon or carbon-nitrogen bond formation via transition metal-catalyzed cross-coupling reactions, while the carbamate at the 2-position modulates the electronic properties of the ring and can act as a key interaction point or be a precursor for further transformations.
The carbamate group itself is a significant structural motif in a multitude of therapeutic agents, prized for its chemical stability and ability to act as a peptide bond surrogate, enhancing cell membrane permeability.[2][3] The application of organic carbamates is particularly prevalent in the design of anticancer agents.[4]
This document provides an in-depth guide to a robust one-pot synthetic strategy involving this compound. We will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for creating C-C bonds with broad functional group tolerance.[5][6][7] This one-pot approach, where sequential reactions are performed in a single vessel, aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and improving overall efficiency.[8][9][10][11][12]
Core Principle: The One-Pot Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or triflate.[7] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the key transmetalation step.[5][13]
The process can be considered a "one-pot" synthesis as it brings together multiple components—the aryl halide, the boronic acid, the catalyst, and the base—to construct a more complex molecule in a single operation. The catalytic cycle, a self-validating system, is central to the reaction's success.
The Catalytic Cycle: A Self-Validating System
The mechanism proceeds through three fundamental steps, ensuring the continuous regeneration of the active catalyst:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate.[5][14]
-
Transmetalation: The organic group from the boronic acid (activated by the base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[5][7]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled and expelled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][14]
This cyclical process is highly efficient, often requiring only small amounts of the palladium catalyst.
Visualization of the Process
Experimental Workflow
The following diagram outlines the logical flow of the one-pot Suzuki-Miyaura cross-coupling protocol.
Caption: Generalized workflow for a one-pot Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle Diagram
This diagram illustrates the key mechanistic steps of the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: One-Pot Suzuki Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 231.05 | 231 | 1.0 | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic acid) | 121.93 | 146 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous, Degassed) | - | 5 mL | - | - |
| Water (Degassed) | - | 1 mL | - | - |
Instrumentation and Glassware
-
Two-neck round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Heating mantle or oil bath with temperature control
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble the two-neck flask with a condenser and ensure the system is under a positive pressure of an inert gas (Nitrogen or Argon). This is crucial as the Pd(0) catalyst is sensitive to oxygen.[5]
-
Reagent Addition: To the flask, add this compound (231 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and the palladium catalyst (58 mg, 0.05 mmol).
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The use of degassed solvents helps to maintain the integrity of the catalyst.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to 95 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. The disappearance of the starting bromopyridine is a key indicator.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine all organic layers.[5]
-
-
Work-up - Washing and Drying:
-
Wash the combined organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expert Insights and Troubleshooting
-
Causality of Base Selection: A base is essential for activating the boronic acid to form a boronate complex, which is more nucleophilic and readily participates in transmetalation.[5] Carbonates like K₂CO₃ or Cs₂CO₃ are often preferred for their balance of reactivity and handling. Stronger bases like hydroxides or phosphates can also be used, depending on the substrate.
-
Catalyst and Ligand Choice: While Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst, other Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with phosphine ligands (e.g., SPhos, XPhos) can offer improved reactivity for challenging substrates. The ligand stabilizes the palladium center and modulates its reactivity.[15][16][17]
-
Troubleshooting - Low Yield: If the reaction yield is low, consider the following:
-
Incomplete Reaction: Extend the reaction time or increase the temperature slightly.
-
Catalyst Deactivation: Ensure the inert atmosphere was maintained and solvents were properly degassed.
-
Protodeboronation: The boronic acid can degrade, especially at high temperatures or if the reaction is prolonged. Using a boronic ester (e.g., a pinacol ester) can improve stability.[14]
-
Poor Solubility: Ensure all reagents are adequately dissolved at the reaction temperature. A different solvent system may be required.
-
-
Self-Validation: The success of the protocol can be validated by consistent results across different batches and by thorough characterization of the final product. The absence of starting material and the presence of the desired product peak in LC-MS analysis are primary indicators of a successful transformation.
Conclusion
The one-pot Suzuki-Miyaura cross-coupling of this compound is a powerful and efficient method for the synthesis of diverse 5-aryl-2-(methylcarbamoyl)pyridines. These products are valuable scaffolds for further elaboration in drug discovery programs. By understanding the underlying principles of the catalytic cycle and adhering to a robust experimental protocol, researchers can reliably access a wide array of complex molecules, accelerating the development of new chemical entities with therapeutic potential.
References
- Bagley, M. C. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
- Al-Hujran, T. A., et al. (2020). One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. Molecules.
- Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal.
- Various Authors. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER.
- Reddy, C. S., et al. (n.d.). One-Pot Synthesis of Substituted Pyridine. Nanoscale Reports.
- MySkinRecipes. (n.d.). This compound.
- Li, J., et al. (2013). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters.
- Varjosaari, S. E., et al. (2016). One-Pot Synthesis of O-Aryl Carbamates. Organic Chemistry Portal.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
- Lee, Y., & Lee, Y. (2016). Facile One-pot Synthesis of Unsymmetrical Ureas, Carbamates, and Thiocarbamates from Cbz-protected Amines. ResearchGate.
- Xin, X., et al. (2010). Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry.
- Sato, R., et al. (2024). One-pot synthesis of pyridines using recovered ammonium carbonate. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Liu, X., et al. (2018). One-pot efficient synthesis of methyl carbamate by M5Ca5(PO4)6F2 (M = Co, Ni, Cu, Zn) catalysts. ResearchGate.
- Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Ray, S., & Chaturvedi, D. (2015). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Semantic Scholar.
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Wikipedia. (n.d.). Suzuki reaction.
- NRO-Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
- Sancéau, J.-Y., et al. (2008). Synthesis of [14C]CI‐980, ethyl [5‐amino‐1,2‐dihydro‐2(S)‐methyl‐3‐[14C]phenylpyrido[3,4‐ 6]pyrazin‐7‐YL]carbamate isethionate salt, a tubulin‐binding, antimitotic, broad‐spectrum antitumor agent. ResearchGate.
- LookChem. (n.d.). Buy Methyl 5-bromopyridin-2-ylcarbamate from HANGZHOU LEAP CHEM CO., LTD..
- Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
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Application Notes & Protocols: Methyl (5-bromopyridin-2-yl)carbamate in the Synthesis of Bioactive Molecules
Abstract: This technical guide provides an in-depth exploration of methyl (5-bromopyridin-2-yl)carbamate as a pivotal building block in the synthesis of high-value bioactive molecules. Moving beyond a simple recitation of steps, this document elucidates the strategic rationale behind its use, focusing on its application in palladium-catalyzed cross-coupling reactions to construct sought-after molecular scaffolds. We present detailed, field-tested protocols, optimization insights, and a case study on the synthesis of kinase inhibitor cores, designed to empower researchers, medicinal chemists, and drug development professionals to effectively leverage this versatile reagent in their discovery programs.
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery, certain molecular motifs consistently emerge in successful therapeutic agents due to their favorable interaction with biological targets. The 2-aminopyridine structure is one such "privileged scaffold," renowned for its role in forming critical hydrogen bond interactions within the ATP-binding sites of protein kinases.[1] this compound is a strategically designed reagent that capitalizes on this scaffold, offering a unique combination of features for the medicinal chemist.
The molecule can be deconstructed into three key components, each serving a distinct synthetic purpose:
-
The 5-Bromo Handle: This position provides a reliable and reactive site for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of aryl or heteroaryl diversity.[2]
-
The Pyridine Core: This nitrogenous heterocycle is a cornerstone of many pharmaceuticals, influencing solubility, metabolic stability, and target engagement.
-
The Methyl Carbamate Group: This functionality serves as a stable and protected precursor to the critical 2-amino group.[3] The carbamate is generally robust to many reaction conditions, particularly those used in palladium catalysis, and can be deprotected in a subsequent step to reveal the amine, which is often essential for biological activity.[4] Its resemblance to a peptide bond also makes it a valuable bioisostere.[3][4]
This combination makes this compound a highly valuable intermediate for building libraries of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 207922-56-3 | [5] |
| Molecular Formula | C₇H₇BrN₂O₂ | [5] |
| Molecular Weight | 231.05 g/mol | [5] |
| Predicted Boiling Point | 249.1 ± 25.0 °C | [5] |
| Predicted Density | 1.670 ± 0.06 g/cm³ | [5] |
| Storage | Room temperature, sealed, dry |[5] |
Core Synthetic Application: Suzuki-Miyaura Cross-Coupling
The most powerful and common application of this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the formation of a carbon-carbon bond between the C5 position of the pyridine ring and a wide array of aryl or heteroaryl boronic acids.[2][6]
Reaction Principle
The catalytic cycle is a well-established, three-stage process that continuously regenerates the active palladium(0) catalyst.[2][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, which activates the boronic acid to a more nucleophilic boronate species, the aryl group is transferred from the boron atom to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Standard Protocol for Arylation
This protocol is a robust starting point adapted from well-established procedures for structurally analogous 5-bromopyridine systems.[2][7][8][9] Optimization may be required for challenging or unique boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[8] Finally, add the palladium catalyst (5 mol%).
-
Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at 85–95 °C.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine.[2] Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Caption: Generalized workflow for a Suzuki cross-coupling experiment.
Key Parameters and Optimization Insights
The success of a Suzuki coupling is highly dependent on the careful selection of its components. Understanding their roles is key to troubleshooting and optimizing the reaction for a specific substrate.[8]
Table 2: Optimization of Suzuki-Miyaura Reaction Parameters
| Parameter | Common Choices | Rationale & Causality |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | The choice of catalyst and its associated ligands is critical.[8] Pd(PPh₃)₄ is a general and effective catalyst for many applications. For more challenging couplings, ligands like dppf can stabilize the palladium center and promote efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that readily participates in transmetalation.[8] The strength and solubility of the base can significantly impact reaction rate and yield; K₃PO₄ is a strong, effective base for many pyridyl systems.[9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME | The solvent must solubilize the organic reagents, while the aqueous component is often crucial for dissolving the inorganic base and facilitating the catalytic cycle.[8] The ratio and choice of solvent can be tuned to optimize reaction kinetics. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. The optimal temperature depends on the reactivity of the specific aryl bromide and boronic acid. |
Application Case Study: Synthesis of Kinase Inhibitor Scaffolds
Rationale
The 5-aryl-2-aminopyridine motif, readily accessible from this compound, is a highly sought-after scaffold in kinase inhibitor design. The 2-amino group is positioned perfectly to act as a hydrogen bond donor, interacting with the "hinge region" of the kinase ATP-binding pocket—a critical interaction for potent and selective inhibition.[1] The synthetically installed 5-aryl group can be tailored to occupy adjacent hydrophobic pockets, further enhancing binding affinity and dictating selectivity.
Synthetic Workflow
The synthesis of the final bioactive core is typically a two-step process. First, the Suzuki coupling reaction is performed to install the desired aryl group. Second, the methyl carbamate is hydrolyzed to unmask the essential 2-amino group, rendering the molecule active.
Caption: Pathway to a 5-aryl-2-aminopyridine kinase scaffold.
Protocol: Hydrolysis of the Methyl Carbamate Protecting Group
This protocol provides a general method for the deprotection of the carbamate to reveal the primary amine.
Materials:
-
Methyl (5-arylpyridin-2-yl)carbamate (1.0 equiv)
-
6M Hydrochloric Acid (HCl) or 3M Sodium Hydroxide (NaOH)
-
Methanol or Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (for acid hydrolysis)
-
Ethyl acetate
Acid-Mediated Hydrolysis Protocol:
-
Dissolution: Dissolve the carbamate intermediate in a suitable alcohol (e.g., methanol).
-
Acid Addition: Add an excess of 6M HCl.
-
Heating: Heat the reaction mixture to reflux and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Neutralization: Cool the reaction to room temperature and carefully neutralize the acid by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8-9.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified if necessary.
Troubleshooting Guide
Table 3: Common Issues and Solutions in Suzuki Coupling
| Observation | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Reaction | 1. Inactive Palladium Catalyst2. Insufficiently Inert Atmosphere3. Ineffective Base or Boronic Acid Decomposition | 1. Use fresh catalyst. Ensure it was not exposed to air for long.2. Improve the degassing procedure (evacuate/backfill cycle).3. Use a stronger base (e.g., Cs₂CO₃) or fresh boronic acid. |
| Formation of Side Products (e.g., Homo-coupling) | 1. Reaction temperature is too high.2. Oxygen contamination leading to boronic acid decomposition. | 1. Lower the reaction temperature by 10-15 °C.2. Ensure a thoroughly inert atmosphere is maintained throughout the reaction. |
| Incomplete Reaction | 1. Insufficient catalyst loading.2. Reaction time is too short. | 1. Increase catalyst loading slightly (e.g., from 5 mol% to 7 mol%).2. Allow the reaction to run for a longer period, monitoring periodically. |
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. Its strategically positioned bromine atom and protected amine functionality provide a robust platform for constructing diverse libraries of 5-aryl-2-aminopyridine derivatives. The protocols and insights provided herein demonstrate its utility, particularly for Suzuki-Miyaura cross-coupling, and underscore its importance in the rational design and synthesis of next-generation bioactive molecules, including potent kinase inhibitors.
References
- MySkinRecipes. Methyl (5-bromopyridin-2-yl)
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with N-benzyl-5-bromopyridin-2-amine.
- BenchChem. Standard Protocol for Suzuki Coupling of (5- Bromopyridin-2-yl)methanol: An Application Note for Synthetic and Medicinal Chemistry.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Acetyl-2-bromopyridine.
- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (3-Aminopyridin-2-yl)methanol.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 2020, 63(7), 2751–2788. [Link]
- Tomaš, M., Kelava, V., & Vinković, V. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 2021, 72(2), 79-92. [Link]
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017, 22(2), 223. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Bromopyridin-2-yl Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on 5-bromopyridin-2-yl substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these electron-deficient heteroaromatic halides. The inherent electronic properties of the pyridine ring, particularly the nitrogen at position 1, introduce unique challenges not always encountered with standard aryl halides. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. The solutions are based on mechanistic principles and field-proven strategies.
Issue 1: Low to No Product Yield with Complete Consumption of Starting Material
You observe the disappearance of your 5-bromopyridin-2-yl substrate by TLC or LC-MS, but the desired product is either absent or present in very low quantities.
Possible Cause A: Catalyst Inhibition
The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming an inactive or less active species, effectively "poisoning" the catalytic cycle.[1] This is a frequent issue with 2-substituted pyridines.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands create steric hindrance around the palladium center, which discourages the coordination of the pyridine nitrogen.[1]
-
Recommended Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective for this class of substrates.[2][3]
-
Rationale: The bulkiness of these ligands not only prevents catalyst inhibition but also promotes the crucial reductive elimination step, accelerating product formation.[4]
-
Possible Cause B: Protodeboronation of the Boronic Acid/Ester
This is the undesired cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond.[5][6] This side reaction is prevalent under aqueous basic conditions and at elevated temperatures, leading to the formation of the corresponding arene as a byproduct and reducing the availability of the nucleophilic partner.[5][6]
-
Solutions:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable than their corresponding boronic acids and can mitigate protodeboronation by slowly releasing the boronic acid under the reaction conditions.[6][7]
-
Anhydrous Conditions: If feasible for your specific reaction, switching to anhydrous solvents and a non-hydroxide base can suppress this hydrolysis-dependent side reaction.
-
Minimize Reaction Time: Optimize the reaction temperature and catalyst loading to achieve completion as quickly as possible, reducing the time the boronic acid is exposed to decomposition-promoting conditions.[6]
-
Possible Cause C: Dehalogenation of the Pyridyl Substrate
The 5-bromopyridin-2-yl starting material is converted to 2-methylpyridine (if the substrate has a methyl group) or pyridine itself, a process known as hydrodehalogenation.
-
Mechanism: This side reaction often occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (e.g., alcohols), or trace water.[8] Reductive elimination from an Ar-Pd-H intermediate then yields the dehalogenated byproduct.
-
Solutions:
-
Choice of Base: Avoid bases known to promote hydride formation. While common, bases like NaOH or NaOMe in alcoholic solvents can be sources of hydrides.[5][9] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective and less prone to this side reaction.[8][10]
-
Ligand Selection: The ligand can influence the relative rates of the desired coupling versus dehalogenation. Screening bulky phosphine ligands is advisable.
-
Protecting Groups: For certain N-H containing heterocycles, deprotonation can increase electron density and promote dehalogenation. While not directly applicable to pyridine, this principle highlights the electronic sensitivity of the substrate.[8][11]
-
Issue 2: Sluggish Reaction with Incomplete Conversion
The reaction stalls, leaving a significant amount of the 5-bromopyridin-2-yl starting material, even after extended reaction times.
Possible Cause A: Inefficient Oxidative Addition
Oxidative addition of the C-Br bond to the Pd(0) center is the first and often rate-determining step in the catalytic cycle.[2][12] While a C-Br bond is generally more reactive than a C-Cl bond, electron-deficient pyridyl bromides can still exhibit sluggish reactivity.[2][9]
-
Solutions:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for oxidative addition.[8] Typical ranges are 80-120 °C.[2]
-
Use a More Active Catalyst System:
-
Ligands: Switch to more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[13][14][15] These ligands stabilize the electron-rich Pd(0) center and promote its insertion into the C-Br bond.
-
Precatalysts: Modern palladium precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) are designed to generate the active Pd(0)L species more efficiently and reliably than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[16]
-
-
Possible Cause B: Slow Transmetalation
The transfer of the organic group from the boron atom to the palladium center can be a bottleneck. The choice of base is critical for this step.
-
Solutions:
-
Base Selection: The primary role of the base is to form a more nucleophilic boronate species [R-B(OH)₃]⁻.[10] The effectiveness of bases can be substrate-dependent. A screen of bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[10][17] Ensure the base is finely powdered to maximize its surface area and reactivity.[17]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) with a small amount of water is often necessary to facilitate the dissolution of the inorganic base and promote transmetalation.[4][5][18] However, the amount of water should be carefully controlled to minimize protodeboronation.
-
Issue 3: Formation of Significant Side Products
Your reaction mixture shows multiple spots on TLC or peaks in LC-MS, with the desired product being a minor component.
Possible Cause A: Homocoupling of the Boronic Acid
You observe the formation of a biaryl product derived from the coupling of two boronic acid molecules.
-
Cause: This side reaction is primarily caused by the presence of oxygen in the reaction mixture, which can lead to oxidative processes that favor homocoupling.[5][6]
-
Solutions:
-
Rigorous Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture itself.[6][19] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[6]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[6]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) source.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which is a better starting material for this type of coupling: 5-bromopyridin-2-yl or 5-chloropyridin-2-yl substrates?
A1: Generally, 5-bromopyridin-2-yl substrates are more reactive. The C-Br bond (~276 kJ/mol) is weaker than the C-Cl bond (~339 kJ/mol), which facilitates the rate-determining oxidative addition step.[2] While advancements in ligand technology have made the coupling of chloropyridines highly efficient, they often require more specialized, active, and expensive catalyst systems to achieve yields comparable to their bromo-counterparts.[2][20] For initial investigations and process reliability, the bromopyridine is often the substrate of choice.
Q2: My boronic acid is not very stable. What are my options?
A2: If you suspect your boronic acid is decomposing (protodeboronation), switching to a more stable boron derivative is the best strategy.[5][6]
-
Pinacol Esters (Bpin): These are common, commercially available, and generally more robust than boronic acids.
-
MIDA Boronates: These are particularly stable and can be used in sequential cross-coupling reactions.[5]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable crystalline solids that slowly release the boronic acid under basic aqueous conditions, minimizing its concentration and subsequent decomposition.[21][22]
Q3: How critical is the purity of my reagents and the reaction setup?
A3: Extremely critical. The success of a Suzuki coupling reaction is highly dependent on the quality of the reagents and the exclusion of oxygen and moisture (unless water is part of the solvent system).
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote homocoupling of the boronic acid.[5][6] Always use standard air-free techniques, such as Schlenk lines or a glovebox.[2][23]
-
Solvent Quality: Use anhydrous, degassed solvents.[2]
-
Reagent Purity: Ensure the boronic acid/ester and the pyridyl bromide are of high purity. Impurities can interfere with the catalyst.
Q4: What is a good starting point for catalyst, ligand, and base for a 5-bromopyridin-2-yl substrate?
A4: A robust starting point for optimization would be:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) or a precatalyst like XPhos-Pd-G3 (1-2 mol%).[16]
-
Ligand: SPhos or XPhos (2-4 mol%).[2]
-
Solvent: A 10:1 to 5:1 mixture of 1,4-dioxane/water or toluene/water.[4][24]
-
Temperature: 80-100 °C.[2]
This combination addresses the key challenges of catalyst inhibition and promotes efficient catalytic turnover for this challenging substrate class.
Visualizing the Process
Experimental Workflow
A generalized workflow for setting up a Suzuki coupling reaction is essential for reproducibility and troubleshooting.
Caption: Generalized experimental workflow for Suzuki coupling.
Troubleshooting Logic
When faced with a low-yielding reaction, a systematic approach to troubleshooting is key.
Caption: Decision tree for troubleshooting low-yield reactions.
Data Summary Table
The choice of ligand is paramount for overcoming the challenges associated with 2-halopyridine substrates. The table below summarizes the general performance of different ligand classes.
| Ligand Class | Key Examples | Steric Bulk | Electron Donating Ability | Typical Performance with 2-Halopyridines | Rationale for Efficacy |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | High | High | Excellent | Steric bulk prevents pyridine coordination to Pd, while high electron density promotes oxidative addition and reductive elimination.[2][3] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | High | High | Good to Excellent | Highly electron-donating character accelerates oxidative addition. Can be effective but sometimes less versatile than biaryl phosphines.[14][15] |
| Traditional Arylphosphines | PPh₃ | Moderate | Moderate | Poor to Moderate | Often insufficient to prevent catalyst inhibition by the pyridine nitrogen and may require higher temperatures and catalyst loadings.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High | High | Good to Excellent | Strong σ-donors that form stable complexes with Pd, effective for challenging substrates like aryl chlorides and pyridines.[2] |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Coley, H. M., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry, 2016. [Link]
- Molander, G. A., et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2011. [Link]
- Molander, G. A., et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2011. [Link]
- Doyle, A. G., et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- Hartwig, J. F., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2016. [Link]
- Nsengiyumva, O., et al. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 2021. [Link]
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2019. [Link]
- CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn, 2023. [Link]
- ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. [Link]
- Reddit.
- Joshaghani, M., et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 2006. [Link]
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
- ResearchGate. Optimization of the reaction conditions.
- de Jesús, E., et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 2014. [Link]
- Moody, C. J., et al.
- Reddit.
- Li, G. Y. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 2008. [Link]
- Aydemir, M., et al. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros, 2021. [Link]
- Steel, P. G. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol.
- Strotman, N. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 2011. [Link]
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros, 2023. [Link]
- Asiri, A. M., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Littke, A. F., et al. A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 2000. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl (5-bromopyridin-2-yl)carbamate
Welcome to the technical support resource for the synthesis of Methyl (5-bromopyridin-2-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in their synthetic campaigns. The following content moves beyond standard protocols to address the nuanced challenges and common side reactions encountered during synthesis, providing actionable troubleshooting advice rooted in mechanistic principles.
Introduction: The Synthetic Challenge
This compound is a key building block in the synthesis of numerous pharmaceutical agents, including kinase inhibitors and antiviral compounds like Pibrentasvir.[1][2] Its synthesis, typically achieved by the reaction of 2-amino-5-bromopyridine with methyl chloroformate, appears straightforward. However, the inherent reactivity of the aminopyridine core presents several opportunities for side reactions that can complicate synthesis, reduce yields, and introduce challenging impurities. This guide provides a structured, question-and-answer-based approach to navigate these issues effectively.
FAQ & Troubleshooting Guide
Question 1: My reaction yield is consistently low (<70%), and TLC analysis shows significant unreacted starting material. What are the likely causes?
This is one of the most common issues and typically points to three primary culprits: reagent deactivation, insufficient base strength, or the presence of moisture.
Answer:
The reaction involves the nucleophilic attack of the amino group on methyl chloroformate, which generates a molecule of hydrochloric acid (HCl). This acid can protonate the starting 2-amino-5-bromopyridine, rendering it non-nucleophilic and effectively halting the reaction. A tertiary amine base is required to scavenge this HCl.
Troubleshooting Protocol:
-
Reagent & Solvent Integrity:
-
Methyl Chloroformate: This reagent is highly sensitive to moisture. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. Hydrolysis produces CO₂ and methanol, reducing the available electrophile.
-
Solvent Anhydrousness: Ensure your reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) is anhydrous. Use a freshly dried solvent from a still or a sealed commercial bottle.
-
Starting Material: Verify the purity of your 2-amino-5-bromopyridine. Impurities from its synthesis, such as isomeric aminopyridines or residual acids, can interfere with the reaction.[3][4][5]
-
-
Base Selection and Stoichiometry:
-
Strength & Type: A weak base like pyridine may not be sufficient to neutralize the generated HCl effectively, leading to a stalled reaction. Use a stronger, non-nucleophilic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
-
Stoichiometry: Use at least 1.1 to 1.2 equivalents of the base to ensure complete HCl scavenging.
-
-
Reaction Temperature:
-
The initial reaction is exothermic. It is critical to add the methyl chloroformate slowly to a cooled solution (0 °C) of the amine and base.[6] This prevents rapid heat generation which can promote side reactions. After the addition, allowing the reaction to warm to room temperature is typically sufficient for it to proceed to completion.
-
Question 2: I'm observing a significant impurity by LC-MS with a mass corresponding to the addition of a second methoxycarbonyl group. What is this byproduct and how can I prevent it?
Answer:
This byproduct is almost certainly the di-acylated species, Methyl N-(5-bromopyridin-2-yl)-N-(methoxycarbonyl)carbamate . It forms when the nitrogen of the initially formed carbamate acts as a nucleophile and attacks a second molecule of methyl chloroformate.
Causality and Prevention:
-
Excess Electrophile: Using a large excess of methyl chloroformate (>1.5 equivalents) significantly increases the probability of this second reaction occurring.
-
High Temperature: Running the reaction at elevated temperatures provides the activation energy needed for the less nucleophilic carbamate nitrogen to react.
-
Concentrated Conditions: High concentrations can also favor this bimolecular side reaction.
Mitigation Strategy:
| Parameter | Standard Protocol | Optimized Protocol (to avoid di-acylation) | Rationale |
| Methyl Chloroformate (eq.) | 1.2 - 1.5 | 1.05 - 1.1 | Minimizes excess electrophile available for the second addition. |
| Addition Temperature | 0 °C to RT | 0 °C (maintain for 1-2h) | Reduces reaction rate, favoring the more nucleophilic primary amine. |
| Base | Triethylamine | N,N-Diisopropylethylamine (DIPEA) | The increased steric bulk of DIPEA can disfavor the formation of the crowded transition state required for the second acylation. |
| Monitoring | Endpoint check | Monitor closely by TLC/LC-MS | Stop the reaction as soon as the starting amine is consumed to prevent over-reaction of the product. |
Question 3: My final product is contaminated with a debrominated species. How is this happening?
Answer:
The presence of a debrominated or hydrodehalogenated product, Methyl (pyridin-2-yl)carbamate, is a known side reaction for bromopyridines, especially under certain catalytic or reductive conditions.[7]
Potential Causes & Solutions:
-
Palladium-Catalyzed Cross-Coupling Contamination: If the reaction vessel was previously used for palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), trace palladium residues can catalyze the hydrodehalogenation, especially if a hydrogen source (e.g., moisture, certain solvents, or the amine base itself) is present.[8][9]
-
Solution: Use dedicated glassware or ensure rigorous cleaning procedures (aqua regia or piranha solution wash, followed by thorough rinsing) are employed.
-
-
Reductive Quenching/Workup: Using certain quenching agents can inadvertently cause reduction.
-
Solution: Use a simple aqueous workup. Quench the reaction by slowly adding water or a saturated sodium bicarbonate solution.
-
-
Starting Material Impurity: The 2-amino-5-bromopyridine starting material may already contain 2-aminopyridine as an impurity.
-
Solution: Analyze the starting material by GC-MS or ¹H NMR to confirm its purity before starting the reaction.
-
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route and the most common competitive side reaction.
Caption: Desired reaction pathway versus the common di-acylation side reaction.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is optimized to minimize di-acylation and ensure complete reaction.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-5-bromopyridine (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of starting material). Stir until all solids dissolve.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add methyl chloroformate (1.05 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product should have a higher Rf than the starting material. The reaction is complete when the starting amine spot is no longer visible.
-
Workup:
-
Cool the mixture back to 0 °C and slowly quench by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted amine), saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.
Troubleshooting Workflow Diagram
This logical diagram provides a step-by-step guide to diagnosing synthesis problems.
Sources
- 1. How to synthesize Pibrentasvir and its pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. This compound [myskinrecipes.com]
- 3. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 4. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. tdcommons.org [tdcommons.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl (5-bromopyridin-2-yl)carbamate Derivatives
Welcome to the technical support center for the purification of Methyl (5-bromopyridin-2-yl)carbamate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic intermediates. As a key building block in the synthesis of kinase inhibitors and other bioactive molecules, achieving high purity is critical for reliable downstream applications and data integrity.[1]
This document provides field-proven insights and systematic troubleshooting strategies to address common purification challenges, ensuring you can achieve your desired product quality with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the physicochemical properties and common purification strategies for this compound derivatives.
Q1: What are the key physicochemical properties of this compound that influence purification?
A1: Understanding the molecule's properties is the first step to designing a robust purification strategy.
-
Polarity: The presence of the pyridine ring and the carbamate functional group makes this a moderately polar molecule. This polarity dictates its solubility and interaction with chromatographic stationary phases.
-
Basicity: The pyridine nitrogen is basic, with a typical pKa in the range of 5 to 6.[2] This allows for its protonation in acidic conditions, a property that can be exploited in acid-base extractions to remove non-basic impurities.
-
Stability: Carbamates can be susceptible to hydrolysis, particularly under strong basic or acidic conditions and at elevated temperatures.[3] The pyridine ring itself is generally stable, but the carbamate linkage is the most likely point of degradation during purification.
-
Physical State: this compound is typically a solid at room temperature, making recrystallization a viable and highly effective purification method.[1][3]
Q2: What are the most common impurities encountered during the synthesis of these derivatives?
A2: Impurities typically arise from starting materials or side reactions. Common contaminants may include:
-
Unreacted 2-amino-5-bromopyridine.
-
Reagents from the carbamate formation step, such as residual methyl chloroformate or related carbonates.
-
Products of over-reaction, for instance, the formation of ureas if isocyanates are generated in situ.
-
Degradation products, primarily 2-amino-5-bromopyridine from hydrolysis of the carbamate.
Q3: Which purification techniques are most suitable for this class of compounds?
A3: The choice of technique depends on the impurity profile, scale, and desired final purity.
-
Recrystallization: This is the preferred method for obtaining high-purity solid material, especially on a larger scale. It is highly effective at removing small amounts of impurities with different solubility profiles.[4][5]
-
Column Chromatography: Flash chromatography using silica gel is the workhorse for purifying complex mixtures or when impurities have similar polarities to the product.[3][6]
-
Acid-Base Extraction: This is a powerful workup technique to remove acidic or basic impurities from the neutral carbamate product before final purification.[3]
-
Preparative HPLC: For achieving the highest possible purity (>99.5%) on small to medium scales, reverse-phase HPLC is often employed, though it is more resource-intensive.[2]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Q1: I'm experiencing low or inconsistent recovery after purification. What are the potential causes and solutions?
A1: Low recovery is a common issue that can often be traced to compound instability or mechanical losses.
-
Cause 1: Hydrolysis of the Carbamate. Carbamates can hydrolyze back to the parent amine and carbon dioxide, especially under harsh pH conditions or high heat.[3]
-
Solution: During aqueous extractions, avoid using strong bases like NaOH. Instead, use a milder base such as saturated sodium bicarbonate (NaHCO₃) to neutralize acidic impurities.[3] When concentrating the product, use a rotary evaporator at a moderate temperature (e.g., ≤40°C). If stability is a major concern, perform purification steps at lower temperatures where possible.[3]
-
-
Cause 2: Irreversible Adsorption on Silica Gel. The basic pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking on TLC, poor recovery from the column, and even degradation.[2]
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), in your mobile phase. This neutralizes the acidic sites and significantly improves peak shape and recovery for basic compounds like pyridines.[2] Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Cause 3: Suboptimal Extraction or Recrystallization Solvents. If the product has partial solubility in the aqueous phase during extraction or in the cold recrystallization solvent, significant losses will occur.
-
Solution: During extraction, wash the organic layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. For recrystallization, perform a thorough solvent screen to find a system where the compound is highly soluble when hot but poorly soluble when cold.[4][5]
-
Q2: My column chromatography isn't separating my target compound from an impurity. The spots/peaks are overlapping. What should I do?
A2: Poor separation is almost always a result of an unoptimized mobile phase or incorrect stationary phase. The key is systematic optimization using Thin Layer Chromatography (TLC) before running the column.[4]
-
Step 1: Optimize the Mobile Phase.
-
Goal: Aim for an Rf value of ~0.25-0.35 for your target compound on TLC. This generally provides the best separation on a column.
-
Strategy: If the Rf is too high (moving too fast), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system). If the Rf is too low (stuck at the baseline), increase the polarity.[4]
-
-
Step 2: Change Solvent Selectivity.
-
Problem: Sometimes, simply changing the solvent ratio (polarity) is not enough to resolve two compounds.
-
Solution: Switch to a different solvent system that offers different chemical interactions. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system or a toluene/acetone system. This changes the hydrogen bonding and dipole-dipole interactions, which can dramatically alter the relative separation of compounds.
-
-
Step 3: Consider a Different Stationary Phase.
-
Problem: If all solvent systems on silica fail, the impurity may have very similar interactions with silica as your product.
-
Solution: Switch to a different stationary phase. Options include:
-
Alumina (Neutral or Basic): Excellent for separating basic compounds.[2]
-
Reverse-Phase Silica (C18): Separates compounds based on hydrophobicity rather than polarity. This is the basis for most HPLC purifications.
-
-
Data Presentation: Common Chromatography Systems
| Mobile Phase System | Polarity Index | Best For | Expert Notes |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for moderately polar compounds. | Excellent starting point. Easy to remove under vacuum. A patent for a similar bromopyridine derivative used a gradient of 10% to 30% ethyl acetate in hexanes.[7] |
| Dichloromethane / Methanol | Medium to High | More polar compounds that have low solubility or low Rf in Hex/EtOAc. | Methanol is a strong hydrogen bond donor and is very effective at eluting polar compounds. Use in small percentages initially (1-5%). |
| Toluene / Acetone | Low to Medium | Offers different selectivity due to aromatic and ketone functionalities. | Useful when other systems fail to provide separation. |
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid.
-
Solution 1: Use a Larger Volume of Solvent. The most common cause is using too little solvent, leading to the saturation point being reached at too high a temperature. Add more hot solvent until the solution is just shy of being completely clear, then cool slowly.[4]
-
Solution 2: Lower the Temperature of Dissolution. Use a solvent system with a lower boiling point. This ensures that the compound dissolves at a temperature below its melting point.
-
Solution 3: Use a Two-Solvent System. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. This technique is excellent for difficult-to-crystallize compounds.
-
Solution 4: Induce Crystallization. If the cooled solution is clear (supersaturated), try scratching the inside of the flask with a glass rod just below the solvent line or adding a seed crystal of the pure compound.
Section 3: Experimental Protocols & Visualizations
Workflow for Purification Strategy
This diagram outlines a logical workflow for selecting the appropriate purification method for your crude this compound derivative.
Caption: A decision workflow for selecting a purification method.
Protocol 1: Column Chromatography Purification
This protocol describes a general procedure for purifying a this compound derivative using silica gel flash chromatography.
-
TLC Analysis:
-
Develop a solvent system that gives your product an Rf of 0.25-0.35. A good starting point is 20-30% Ethyl Acetate in Hexane.
-
Add 1% triethylamine (Et₃N) to the solvent mixture to prevent peak tailing.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column using the "slurry method" with your chosen mobile phase. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a suitable solvent (e.g., DCM/Methanol), add a small amount of silica gel, concentrate to a free-flowing powder, and carefully add this powder to the top of the packed column.
-
-
Elution and Collection:
-
Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Troubleshooting Column Chromatography Workflow
Caption: A logical workflow for troubleshooting poor chromatographic separation.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying a solid carbamate derivative by recrystallization.[4]
-
Solvent Selection:
-
Test the solubility of your crude solid in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).
-
A suitable solvent will dissolve the compound when hot but provide low solubility when cold.[5] Impurities should ideally remain in the cold solvent or be insoluble in the hot solvent.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heat the mixture (e.g., on a hot plate) with stirring or swirling until the solid dissolves completely. Add more solvent in small portions only if necessary to achieve full dissolution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution warm to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
-
Drying:
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
- Technical Support Center: Purification of Carbamic Acid Deriv
- Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem Technical Support Team.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
- Methyl (5-bromopyridin-2-yl)
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Failed Suzuki Couplings with 2-Aminopyridine Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for one of the most powerful, yet sometimes challenging, C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura cross-coupling of 2-aminopyridine derivatives. These substrates are notorious for their ability to challenge even the most robust catalytic systems. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and rationally design successful reaction conditions.
The Core Challenge: Why are 2-Aminopyridines Difficult?
The primary difficulty arises from the dual nature of the 2-aminopyridine scaffold. The nitrogen atoms of both the pyridine ring and the exocyclic amino group are Lewis basic. They can act as potent ligands, coordinating to the palladium catalyst and forming stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.[1][2] This catalyst inhibition is the root cause of many failed reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Category 1: Low to No Product Formation
Q1: My reaction is not working at all. I'm only recovering starting materials. What is the most likely cause?
A1: The most probable culprit is catalyst inactivation by the 2-aminopyridine substrate.[1][2] The nitrogen atoms are effectively "poisoning" your palladium catalyst. Standard catalysts like Pd(PPh₃)₄, which are effective for many Suzuki couplings, often fail with these substrates.[2]
Immediate Troubleshooting Steps:
-
Switch to a More Robust Catalyst System: The key is to sterically protect the palladium center from coordination by the substrate's nitrogens. This is achieved by using bulky, electron-rich phosphine ligands.[1][3]
-
Increase Catalyst Loading: As a straightforward first step, you can try incrementally increasing the catalyst and ligand loading.[1]
Table 1: Recommended Catalyst Systems for 2-Aminopyridine Suzuki Couplings
| Catalyst Precursor | Recommended Ligand | Typical Loading (mol%) | Key Advantages & Notes |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos , SPhos , tBuXPhos | 1-5% Pd, 2-10% Ligand | These Buchwald-type ligands are the gold standard for challenging heteroaromatic couplings due to their bulk and electron-donating properties.[1][3] |
| Pd(PPh₃)₄ | None (pre-ligated) | 5-10% | Generally not recommended for 2-aminopyridines but may work for highly reactive iodopyridine substrates. Often fails with chloro- or bromopyridines.[2] |
| PdCl₂(dppf) | dppf (pre-ligated) | 3-5% | Can be effective, but often less so than the more sterically demanding Buchwald ligands. |
| Pre-formed Catalysts | XPhos-Pd-G3, SPhos-Pd-G2 | 1-5% | Offer excellent stability and reproducibility by avoiding the need to form the active catalyst in situ.[1] |
Q2: I'm using a 2-chloro-aminopyridine, and the reaction is very sluggish or fails completely, even with a good catalyst system. Why?
A2: The issue here is the strength of the Carbon-Halogen bond, which must be broken in the first step of the catalytic cycle (oxidative addition). The reactivity of halopyridines follows the order: I > Br > Cl .[1] The C-Cl bond is significantly stronger and less reactive, making oxidative addition the rate-limiting step.
Solutions for Unreactive Chlorides:
-
Elevate the Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition. If conventional heating at 100-110 °C in dioxane is insufficient, consider switching to a higher-boiling solvent like toluene or DMF.[1]
-
Employ Microwave Irradiation: Microwave heating is exceptionally effective for activating C-Cl bonds. It can dramatically reduce reaction times from many hours to under an hour and often improves yields.[1][4]
-
Use the Most Active Catalyst Systems: For challenging chlorides, highly active catalyst systems featuring bulky, electron-rich ligands like SPhos or XPhos are essential.[2][5]
Q3: My reaction starts but then stalls, leaving a mixture of starting material and product. What's happening?
A3: This often points to one of two issues: reagent degradation or poor transmetalation kinetics .
-
Reagent Degradation: Boronic acids, especially heteroaryl boronic acids, can be unstable under reaction conditions and prone to decomposition, most commonly through protodeboronation (replacement of the boronic acid group with a hydrogen).[2][6]
-
Slow Transmetalation: The transfer of the organic group from boron to palladium can be slow if the base is not optimal. The base's role is to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer.[1]
Troubleshooting Strategies:
-
Use a More Stable Boron Reagent: Instead of a boronic acid, use a more robust boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt. These are generally more stable towards protodeboronation.[1][7]
-
Optimize the Base: The choice of base is critical. For many aminopyridine couplings, stronger inorganic bases are more effective. If you are using a weaker base like Na₂CO₃, switch to a stronger one. Anhydrous conditions using K₃PO₄ can be particularly effective if protodeboronation is a problem.[1][5]
Table 2: Common Bases for Suzuki Couplings and Their Properties
| Base | Strength | Typical Use Case | Potential Issues |
| K₂CO₃ / Na₂CO₃ | Moderate | General purpose, often used in aqueous mixtures. | May not be strong enough for slow transmetalations.[5] |
| K₃PO₄ | Strong | Excellent for challenging couplings, often used in anhydrous or biphasic systems.[1][2] | Can be very effective but ensure good mixing. |
| Cs₂CO₃ | Strong | Highly effective, but more expensive. | Cost can be a factor for large-scale reactions. |
| Organic Bases (e.g., TEA, DBU) | Weak/Moderate | Used when base-sensitive functional groups are present. | Often less effective for activating the boronic acid. |
Category 2: Significant Side Product Formation
Q4: I'm seeing a significant amount of a byproduct that corresponds to my boronic acid coupling with itself (homocoupling). How do I prevent this?
A4: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture.[2][6] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote this unwanted side reaction.
Mitigation Strategies:
-
Ensure an Inert Atmosphere: This is non-negotiable. Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[1][2] Assemble your reaction under a positive pressure of the inert gas.
-
Use a Slight Excess of the Halide: Using a small excess (e.g., 1.1 equivalents) of the 2-amino-halopyridine can favor the desired cross-coupling pathway over homocoupling.[1]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), which require in-situ reduction that can be imperfect.[2]
Q5: My main byproduct is the dehalogenated starting material (e.g., 2-aminopyridine instead of the coupled product). What causes this and how can I fix it?
A5: Dehalogenation occurs when the palladium-halide intermediate is intercepted by a hydride source before transmetalation can occur.[2] This is a form of reductive elimination that removes the halogen and replaces it with hydrogen.
Potential Causes and Solutions:
-
Hydride Sources: Solvents (like alcohols) or amine bases can sometimes act as hydride donors.[8]
-
Slow Transmetalation: If transmetalation is slow, it provides a larger window of opportunity for dehalogenation to occur.
-
Solution: Focus on accelerating the desired transmetalation step.
-
Switch to a more effective base (e.g., K₃PO₄).[2]
-
Ensure your boronic acid (or ester) is high quality and reactive.
-
Consider a solvent less prone to acting as a hydride source, such as dioxane or toluene.
-
Visual Troubleshooting Guide
The following diagram illustrates a decision-making workflow for troubleshooting a failed 2-aminopyridine Suzuki coupling.
Caption: A decision tree for troubleshooting common Suzuki coupling failures.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)
This protocol is a robust starting point for the coupling of a 2-amino-halopyridine with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the 2-amino-halopyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[2]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[2]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Microwave-Assisted Synthesis
This method is ideal for reducing reaction times, especially with less reactive 2-chloropyridines.
-
Reaction Setup: In a microwave reactor vial, combine the 2-amino-halopyridine (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), the base (e.g., K₃PO₄, 2.5 equiv.), the palladium precursor (2-5 mol%), and the ligand (4-10 mol%).[4]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).[1]
-
Reaction: Seal the vial and place it in the microwave reactor. Heat to the desired temperature (typically 100-150 °C) for 15-60 minutes.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.[4]
The Suzuki Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The diagram below outlines the fundamental steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
References
- Technical Support Center: Optimization of Suzuki Coupling for 2-Aminopyrimidine - Benchchem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. - ResearchGate.
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-4-chloropyridine - Benchchem.
- Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions - Benchchem.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Minimizing Homocoupling in Reactions of Methyl (5-bromopyridin-2-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding a persistent challenge in cross-coupling reactions: the minimization of homocoupling byproducts when using Methyl (5-bromopyridin-2-yl)carbamate as a substrate. Our goal is to equip you with the foundational knowledge and practical protocols to enhance your reaction efficiency and simplify product purification.
Introduction to the Homocoupling Challenge
This compound is a valuable building block in medicinal chemistry, often employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination to construct complex molecular architectures. However, a common and often frustrating side reaction is the formation of a homocoupled dimer of the coupling partner (e.g., boronic acid or alkyne). This not only consumes valuable starting material but also complicates the purification of the desired product. This guide will delve into the mechanistic origins of homocoupling and provide actionable strategies to suppress this unwanted pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Reactions
Q: I am observing a significant amount of a symmetrical biaryl byproduct corresponding to the dimer of my boronic acid in my Suzuki-Miyaura reaction with this compound. What are the primary causes?
A: The homocoupling of boronic acids in Suzuki-Miyaura reactions is primarily attributed to two factors: the presence of dissolved oxygen and the involvement of Palladium(II) species in the catalytic cycle.[1][2]
-
Oxygen-Mediated Homocoupling: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II).[2] These Pd(II) species can then participate in a catalytic cycle that consumes two molecules of the boronic acid to produce the homocoupled product.[1][3] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[2][4]
-
Pd(II) Precatalyst Reduction: When using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates Pd(0) at the expense of your nucleophile.[1][2]
Troubleshooting & Optimization Strategies for Suzuki-Miyaura Reactions
| Parameter | Recommended Change | Rationale |
| Atmosphere | Rigorously degas solvents and reaction mixture (Inert gas sparging or Freeze-Pump-Thaw cycles).[2] | Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[2] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).[1] | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[2] |
| Ligand Selection | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2] | These ligands accelerate the oxidative addition and reductive elimination steps of the desired cross-coupling cycle, allowing it to outcompete homocoupling.[2][5] |
| Base Selection | Screen milder bases (e.g., K₃PO₄, KF) instead of stronger bases like NaOtBu.[2] | A milder base can sometimes reduce the rate of side reactions. The choice is highly substrate-dependent.[2] |
| Boronic Acid Stability | Consider using more stable boronic esters (e.g., pinacol or MIDA esters).[2][3] | These esters can be more stable towards protodeboronation and may exhibit different reactivity in transmetalation, sometimes reducing side reactions.[2] |
| Reagent Addition | Add the boronic acid/ester slowly via syringe pump.[2] | This maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[2] |
Issue 2: Formation of Diyne Byproduct (Glaser Coupling) in Sonogashira Reactions
Q: In my Sonogashira coupling of this compound with a terminal alkyne, I'm getting a significant amount of the homocoupled diyne. What is causing this?
A: The homocoupling of terminal alkynes in Sonogashira reactions, often referred to as Glaser coupling, is an oxidative process typically promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly oxygen.[6]
Troubleshooting & Optimization Strategies for Sonogashira Reactions
| Parameter | Recommended Change | Rationale |
| Atmosphere | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[6] | Minimizes oxygen, the primary oxidant for Glaser coupling.[7][6] |
| Copper Co-catalyst | Reduce the loading of the copper(I) salt (e.g., CuI) or explore copper-free conditions.[8] | The copper catalyst is directly involved in the alkyne homocoupling pathway.[8] |
| Base Selection | Use an appropriate amine base (e.g., Et₃N, piperidine) that can also act as a solvent.[6][9] | The base is crucial for the deprotonation of the alkyne to form the copper acetylide.[10][11] |
| Ligand Selection | Ensure an appropriate phosphine ligand is used for the palladium catalyst. | The ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. |
| Hydrogen Atmosphere | In some cases, using a diluted hydrogen gas atmosphere has been shown to reduce homocoupling.[6] | The hydrogen may help to keep the catalyst in the active Pd(0) state.[6] |
Issue 3: General Catalyst Deactivation with a Pyridine Substrate
Q: My cross-coupling reactions with this compound are sluggish or fail to go to completion, and I suspect catalyst deactivation. Could this be related to homocoupling?
A: Yes, indirectly. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] When the desired cross-coupling reaction is slow, side reactions like homocoupling can become more prevalent.[1]
Troubleshooting & Optimization Strategies for Pyridine Substrates
-
Ligand Choice: The use of bulky, electron-rich ligands is crucial. These ligands can sterically disfavor the coordination of the pyridine nitrogen to the palladium center and accelerate the desired catalytic cycle.
-
Catalyst Loading: A modest increase in catalyst loading might be necessary to compensate for any deactivation.
-
Temperature: Optimizing the reaction temperature is key. While higher temperatures can increase the rate of the desired reaction, they can also promote catalyst degradation and side reactions.
Visualizing the Problem: Key Catalytic Cycles
Suzuki-Miyaura Coupling and the Homocoupling Side Path
Caption: Suzuki-Miyaura cycle vs. the oxygen-mediated homocoupling pathway.
Troubleshooting Workflow for Homocoupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jmcct.com [jmcct.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl (5-bromopyridin-2-yl)carbamate
Welcome to the technical support guide for the synthesis of Methyl (5-bromopyridin-2-yl)carbamate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block in the development of kinase inhibitors and other bioactive molecules, ensuring a high-yield, high-purity synthesis is paramount.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles. Our goal is to empower you to diagnose and resolve common issues encountered during this synthesis, thereby improving reproducibility and overall yield.
Reaction Overview: The Acylation of 2-Amino-5-bromopyridine
The most direct and widely employed method for synthesizing this compound is the N-acylation of 2-amino-5-bromopyridine with methyl chloroformate. The reaction requires a base to neutralize the hydrochloric acid byproduct, and it is performed under anhydrous conditions to prevent unwanted side reactions.
The reaction proceeds via a nucleophilic attack of the exocyclic amino group of the pyridine on the electrophilic carbonyl carbon of methyl chloroformate. The pyridine ring nitrogen is significantly less nucleophilic due to the electron-withdrawing nature of the aromatic system and does not typically interfere.
Caption: Reaction scheme for the synthesis of the target carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this carbamate?
The reaction of 2-amino-5-bromopyridine with methyl chloroformate in the presence of a non-nucleophilic base is the most common and reliable method. Alternative, "greener" methods exist for carbamate synthesis, such as those using CO₂ and an alkyl halide, but the chloroformate route is often preferred for its high reactivity and straightforward execution on a lab scale.[2][3]
Q2: Why is the choice of base so critical, and which one should I use?
The base is critical for two reasons: it neutralizes the HCl generated during the reaction, driving it to completion, and its properties can influence the side-reaction profile. An ideal base should be strong enough to scavenge the acid but not so nucleophilic that it competes with the amine in reacting with methyl chloroformate.
-
Recommended Bases: Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA). Pyridine can also serve as the solvent. TEA is a common choice due to its volatility, which simplifies removal during work-up.
-
Bases to Avoid: Strong nucleophilic bases or hydroxide bases (e.g., NaOH, KOH) should be avoided as they will readily hydrolyze the methyl chloroformate starting material.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Pyridine | 5.2 | Can act as both base and solvent; less sterically hindered. |
| Triethylamine (TEA) | 10.7 | Common, effective, and volatile; easily removed. |
| DIPEA (Hünig's base) | 10.7 | Sterically hindered, making it non-nucleophilic. Excellent choice. |
Q3: What are the best practices for selecting and handling solvents and reagents?
-
Solvent Choice: The reaction must be conducted under anhydrous conditions. Suitable solvents are aprotic and capable of dissolving the starting materials. Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are excellent choices.[4] Ensure you use a dry solvent, either from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Reagent Handling: Methyl chloroformate is highly toxic, corrosive, and extremely sensitive to moisture.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Use a syringe to dispense it from a sealed bottle, preferably under an inert atmosphere of nitrogen or argon. Ensure your 2-amino-5-bromopyridine is dry, as moisture can introduce water into the reaction.[4]
Q4: How do I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for full characterization.[5]
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | Expect signals for the pyridine ring protons (typically 3 distinct signals), a singlet for the carbamate N-H (can be broad), and a singlet for the methyl ester protons (~3.8 ppm). |
| ¹³C NMR (CDCl₃) | Expect signals for the 5 pyridine carbons and the 2 carbamate carbons (carbonyl and methoxy). |
| Mass Spec (MS) | The molecular ion peak will show a characteristic 1:1 isotopic pattern for bromine. For ESI+, expect [M+H]⁺ at m/z 231 and 233. |
| HPLC | A reverse-phase HPLC method can be used to determine purity, with the product showing a single major peak. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Caption: A logical workflow for diagnosing common synthesis problems.
Problem: Low or No Product Yield
Q: My TLC analysis shows a large amount of unreacted 2-amino-5-bromopyridine after several hours. What went wrong?
This is one of the most common issues and typically points to a problem with one of the core reaction components.
A: Potential Causes & Solutions:
-
Inactive Methyl Chloroformate: Your primary culprit is likely decomposed methyl chloroformate. It readily hydrolyzes with trace moisture to methanol and HCl, rendering it inactive.
-
Solution: Always use methyl chloroformate from a fresh, recently opened bottle. Store it under an inert atmosphere and handle it with dry syringes and needles.[4]
-
-
Insufficient Base: The reaction generates one equivalent of HCl. If this is not effectively neutralized, the reaction mixture will become acidic, protonating the starting amine and shutting down its nucleophilicity.
-
Solution: Use at least 1.1 to 1.2 equivalents of your chosen base (e.g., TEA, pyridine). Ensure the base itself is pure and dry.
-
-
Improper Temperature Control: Adding the highly reactive methyl chloroformate to the amine at room temperature can cause a rapid, exothermic reaction leading to side products.
-
Solution: Cool the solution of 2-amino-5-bromopyridine and base to 0 °C (ice-water bath) before slowly adding the methyl chloroformate dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion.[6]
-
Problem: Formation of an Insoluble White Byproduct
Q: After adding the methyl chloroformate, a thick, white precipitate formed that is insoluble in my organic solvent (DCM). What is this?
This observation strongly suggests the formation of a symmetric urea byproduct.
A: Potential Cause & Solution:
-
Moisture Contamination: This is the classic sign of water in your reaction. Water can react with two molecules of an isocyanate intermediate (formed from the chloroformate) or related species to form a stable, often insoluble, symmetric urea.[4]
-
Solution: Rigorous adherence to anhydrous technique is critical. Flame-dry all glassware before use. Use anhydrous grade solvents. Conduct the reaction under a positive pressure of nitrogen or argon. This single step will prevent a host of potential side reactions.
-
Problem: Multiple Spots on TLC After Reaction
Q: My post-reaction TLC shows my product spot, but also unreacted starting material and another spot close to the baseline. What could this be?
A complex TLC profile indicates side reactions or incomplete conversion.
A: Potential Causes & Solutions:
-
Incomplete Reaction: As discussed, this could be due to inactive reagents or insufficient base.
-
Solution: Allow the reaction to run longer, monitoring every hour by TLC. If the reaction has stalled, the issue lies with the reagents or stoichiometry.
-
-
Base-Related Byproducts: The spot near the baseline could be the hydrochloride salt of your base (e.g., triethylammonium chloride). These salts are often highly polar and can streak on a TLC plate.
-
Solution: This is normal. These salts will be removed during the aqueous work-up procedure.
-
-
Diacylation: While less common for this substrate, it's possible for a second acylation to occur, though highly unlikely on the pyridine nitrogen.
-
Solution: Use a controlled stoichiometry, typically 1.0 to 1.05 equivalents of methyl chloroformate relative to the amine, to minimize this possibility.
-
Problem: Difficulty in Purifying the Final Product
Q: My crude NMR looks messy, and I'm having trouble getting pure fractions from my silica gel column. How can I improve purification?
Purification challenges often stem from an improper work-up or suboptimal chromatography conditions.
A: Potential Causes & Solutions:
-
Incomplete Quenching/Washing: Failure to properly neutralize the reaction and wash away salts and water-soluble impurities will complicate purification.
-
Solution: After the reaction is complete, quench it by slowly adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base.[4] Extract the product into a suitable organic solvent like ethyl acetate. Wash the combined organic layers sequentially with water and then brine to remove salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.[4]
-
-
Suboptimal Chromatography: The polarity of the starting material and product are often similar, which can make separation tricky.
-
Solution: Use a gradient elution for your column chromatography. Start with a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate). This will improve the separation between the slightly more polar starting amine and the carbamate product.[7][8] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be a highly effective final purification step.
-
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-5-bromopyridine (1.0 eq)
-
Methyl Chloroformate (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-amino-5-bromopyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add methyl chloroformate (1.05 eq) dropwise via syringe over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC (Eluent: 7:3 Hexane:Ethyl Acetate).
-
Work-up:
-
Once the reaction is complete, quench by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate as the eluent. Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white or off-white solid.
References
- BenchChem Technical Support. (2025). Troubleshooting low conversion rates in carbamate synthesis. BenchChem.
- ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. ResearchGate.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
- Kégl, T., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.
- Pace, V., et al. (2022). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules.
- R Discovery. (n.d.). Synthesis Of Carbamates Research Articles. R Discovery.
- Google Patents. (2000). WO2000050389A1 - Efficient carbamate synthesis. Google Patents.
- ResearchGate. (2020). Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... ResearchGate.
- Telvekar, V. N. (2010). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal.
- ResearchGate. (2025). An improved synthesis of methyl [5-benzoyl- and 5-p-fluorobenzoylbenzimidazol-2-yl]carbamates. ResearchGate.
- ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. ResearchGate.
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-5-(bromomethyl)pyridine. BenchChem.
- BenchChem Technical Support. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling of Methyl (5-bromopyyridin-2-yl)carbamate
Welcome to the Technical Support Center for catalyst selection in the Suzuki-Miyaura coupling of Methyl (5-bromopyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure the success of your coupling reactions. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.
I. Understanding the Substrate: Key Challenges
This compound presents a unique set of challenges in Suzuki-Miyaura coupling due to its electronic and structural features:
-
Electron-Deficient Pyridine Ring: The pyridine nitrogen makes the aromatic ring electron-deficient, which can enhance its reactivity towards oxidative addition, the often rate-limiting step of the catalytic cycle.[1]
-
Coordinating Nitrogen Atoms: Both the pyridine ring nitrogen and the carbamate nitrogen can act as Lewis bases and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, hindering the reaction.[2][3]
-
Steric Hindrance: The carbamate group at the 2-position can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond at the 5-position.
A successful catalyst system must be active enough to overcome these challenges while minimizing side reactions.
II. Catalyst System Selection: A Multi-Component Approach
The success of a Suzuki coupling reaction hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is the best starting point for this substrate?
A1: For routine couplings, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and widely accessible choice that often provides good to excellent yields.[4][5] It is a pre-formed Pd(0) complex, which can directly enter the catalytic cycle.[6] However, for more challenging couplings or to achieve higher efficiency, using a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a specific ligand is often superior.[7]
Q2: What type of ligand is most effective for coupling this electron-deficient and potentially coordinating substrate?
A2: Bulky, electron-rich phosphine ligands are essential for overcoming the challenges posed by this substrate.[7][8] These ligands stabilize the palladium catalyst, promote the oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine and carbamate nitrogens.[7]
Highly recommended ligands include:
-
Buchwald-type biarylphosphine ligands: Such as SPhos, XPhos, and RuPhos.[3][9] These are known to be highly effective for challenging heteroaryl couplings.[9]
-
N-heterocyclic carbenes (NHCs): These offer strong σ-donation and steric bulk, making them effective for Suzuki couplings.[10]
Q3: How critical is the choice of base, and which one should I use?
A3: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[11] For electron-deficient substrates like bromopyridines, the choice of base is critical to achieve high yields and avoid side reactions.[11]
Commonly used and effective bases include:
-
Inorganic bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often effective choices.[9][12] Weaker inorganic bases are generally preferred.[9]
-
Fluoride bases: Potassium fluoride (KF) can be used, especially if the substrate has base-labile groups.[13]
Q4: What is the ideal solvent system for this reaction?
A4: The solvent must solubilize all reaction components and be compatible with the catalyst system. Anhydrous, aprotic solvents are commonly used.[14]
Recommended solvents include:
-
Ethereal solvents: 1,4-Dioxane and tetrahydrofuran (THF) are common choices.[9]
-
Aromatic hydrocarbons: Toluene can also be an effective solvent.[9]
-
Aqueous mixtures: Often, a mixture of an organic solvent with water (e.g., 1,4-dioxane/water) is used to dissolve the inorganic base.[15]
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for the Suzuki coupling of this compound.
Caption: A decision tree for catalyst system selection.
III. Troubleshooting Guide
Even with a well-chosen catalyst system, experimental issues can arise. This section addresses common problems and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Inhibition/Deactivation: The pyridine or carbamate nitrogen is coordinating to the palladium center.[2][3] | - Switch to a bulkier, more electron-rich ligand: Use Buchwald-type ligands like SPhos or XPhos to shield the palladium.[7][9] - Increase catalyst loading: A modest increase (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition.[9] - Use a pre-catalyst: Modern pre-catalysts like XPhos Pd G3 can provide a more active and stable catalytic species.[16][17] |
| Inactive Catalyst System: The C-Br bond is not undergoing oxidative addition efficiently. | - Increase reaction temperature: Reactions may require heating up to 110 °C.[9] - Ensure anhydrous conditions: If using a Pd(0) source, trace water can lead to catalyst decomposition. | |
| Significant Byproduct Formation | Protodeboronation: The boronic acid is being replaced by a proton. This is common with heteroaryl boronic acids.[2][3] | - Use a boronic ester: Pinacol esters are more stable towards hydrolysis.[3] - Use anhydrous conditions: Eliminate water from the reaction mixture.[3][9] - Use a weaker base: A milder base might reduce the rate of this side reaction.[3] |
| Homocoupling: The boronic acid is coupling with itself. | - Thoroughly degas all solvents and the reaction mixture: Oxygen can promote homocoupling.[9] - Use a Pd(0) source directly: This can minimize the presence of Pd(II) species that can cause homocoupling.[9] | |
| Dehalogenation: The starting material is being reduced. | - Avoid hydride sources: Ensure solvents are not a source of hydrides.[2][3] - Optimize reaction time: Shorter reaction times can minimize this side reaction.[3] | |
| Reaction Stalls | Incomplete Dissolution of Base: The base is not fully dissolved or is not of high purity. | - Grind the base to a fine powder: This increases its surface area and reactivity.[9] - Use a fresh, high-purity base. |
| Impure Starting Materials: Impurities can poison the catalyst. | - Verify the purity of both the bromopyridine and the boronic acid. |
IV. Experimental Protocol: A Starting Point
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[9]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.[15]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure.[15]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system.[15]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
V. References
-
Hep Journals. (n.d.). 2-Aminopyridine functionalized cellulose based Pd nanoparticles: An efficient and ecofriendly catalyst for the Suzuki cross-coupling reaction. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines. Retrieved from
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from
-
ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from
-
Benchchem. (n.d.). Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to Synthetic Alternatives for (5-Bromopyridin-2-yl)methanol in Cross-Coupling Reactions. Retrieved from
-
Benchchem. (n.d.). Standard Protocol for Suzuki Coupling of (5- Bromopyridin-2-yl)methanol: An Application Note for Synthetic and Medicinal Chemistry. Retrieved from
-
Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from
-
ResearchGate. (n.d.). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides.... Retrieved from
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines. Retrieved from
-
Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Retrieved from
-
Chemical Science (RSC Publishing). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from
-
NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from
-
ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from
-
DiVA portal. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from
-
(n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
ChemRxiv. (n.d.). 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from
-
Chemical Science (RSC Publishing). (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. DOI:10.1039/C6SC02118B. Retrieved from
-
(2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
-
Benchchem. (n.d.). "Effect of base and solvent on 6-Chloropyridin-3-amine reactivity". Retrieved from
-
Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved from
-
Benchchem. (n.d.). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. Retrieved from
-
NIH. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization. Retrieved from
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Retrieved from
-
Benchchem. (n.d.). VPhos Pd G3 vs. XPhos Pd G3: A Performance Comparison in Suzuki Coupling Reactions. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
PMC - NIH. (2021, December 23). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from
-
(n.d.). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7.
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from
-
IT Services - University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. Retrieved from
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from
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- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
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Technical Support Center: Base Selection for Cross-Coupling with Methyl (5-bromopyridin-2-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) concerning the critical choice of base for palladium-catalyzed cross-coupling reactions with Methyl (5-bromopyridin-2-yl)carbamate. Our goal is to equip you with the scientific rationale to optimize your reactions, overcome common hurdles, and achieve higher yields and purity.
Introduction: The Pivotal Role of the Base
In palladium-catalyzed cross-coupling reactions, the base is not merely a proton scavenger. It is a key player that actively participates in the catalytic cycle, influencing reaction rates, catalyst stability, and the prevalence of side reactions. For a substrate like this compound, which features an electron-deficient pyridine ring and a potentially reactive carbamate group, the choice of base is paramount to success.
This guide will delve into the nuances of base selection for three major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will explore the mechanistic role of the base in each reaction and provide a logical framework for choosing the optimal base for your specific transformation.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives low yields. I'm using a common base like sodium carbonate. What could be the problem?
Answer:
Low reactivity in Suzuki-Miyaura couplings of bromopyridines is a frequent challenge. While sodium carbonate can be effective in some systems, its limited solubility in many organic solvents can be a drawback. The primary issue often lies in the efficiency of the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. This step is critically dependent on the formation of a more nucleophilic boronate species, which is facilitated by the base.[1]
Troubleshooting Steps:
-
Switch to a stronger, more soluble base: Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] These bases are generally more effective for electron-deficient heteroaryl halides. K₃PO₄, in particular, is known to promote the formation of the active boronate species.
-
Optimize the solvent system: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often beneficial. Water can help to solubilize the inorganic base and facilitate the formation of the boronate. A typical ratio is 4:1 organic solvent to water.[2]
-
Consider the ligand: The choice of phosphine ligand is crucial. For challenging substrates, bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos can accelerate the catalytic cycle and improve yields.
-
Increase the temperature: If milder conditions are failing, increasing the reaction temperature to 80-100 °C can often overcome the activation barrier.[2]
Q2: I am observing significant debromination (hydrodehalogenation) of my starting material in my cross-coupling reaction. How can I minimize this side reaction?
Answer:
Debromination is a common side reaction with electron-deficient aryl halides, where the bromine atom is replaced by a hydrogen atom.[3] This is often caused by the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent, or trace amounts of water.[3]
Strategies to Minimize Debromination:
-
Base Selection: Strong, non-nucleophilic bases are often preferred. However, very strong bases like sodium tert-butoxide (NaOt-Bu) can sometimes promote the formation of Pd-H species, especially at elevated temperatures. If you are using a strong base and observing debromination, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[4]
-
Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination step over the competing dehalogenation pathway.
-
Careful Control of Reaction Conditions:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, as water can be a source of protons.
-
Temperature: Avoid excessively high temperatures, as this can increase the rate of dehalogenation.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor debromination.
-
Q3: In my Buchwald-Hartwig amination, I am getting a complex mixture of products, and I suspect the carbamate group is reacting. How can I improve the selectivity for C-N bond formation?
Answer:
The N-H proton of the carbamate group is acidic and can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOt-Bu, KOt-Bu). This can lead to undesired side reactions.
Troubleshooting Steps:
-
Use a Milder Base: While strong bases are often required to deprotonate the amine coupling partner, an excessively strong base can lead to competitive deprotonation of the carbamate. Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require a more active catalyst system (e.g., a more electron-rich ligand) and higher temperatures.[4][5]
-
Protect the Carbamate: If milder bases are ineffective, protecting the carbamate nitrogen is a viable strategy. However, this adds extra steps to your synthesis. A simple N-alkylation (e.g., with a methyl or benzyl group) could prevent the problematic deprotonation.
-
Ligand Optimization: The ligand can influence the selectivity of the reaction. Experiment with different biarylphosphine ligands to find one that favors the desired C-N coupling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Suzuki-Miyaura coupling?
The base in a Suzuki-Miyaura coupling serves two primary functions:
-
Activation of the Boronic Acid: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[1] This boronate is more readily able to transfer its organic group to the palladium center during the transmetalation step.
-
Facilitation of the Catalytic Cycle: The base also plays a role in the regeneration of the active Pd(0) catalyst by facilitating the final reductive elimination step.
Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.
Q2: How does the role of the base differ in a Buchwald-Hartwig amination?
In the Buchwald-Hartwig amination, the base's primary role is to deprotonate the amine coupling partner (R₂NH) after it has coordinated to the palladium center.[6] This deprotonation forms a palladium-amido complex, which is a key intermediate that precedes the final reductive elimination step to form the C-N bond.[6]
Caption: The role of the base in the Buchwald-Hartwig amination catalytic cycle.
Q3: What is the function of the base in a Sonogashira coupling?
The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The base, usually an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), performs two key functions:
-
Deprotonation of the Alkyne: The base removes the acidic terminal proton from the alkyne (R-C≡C-H), forming a copper acetylide species in the presence of a copper(I) co-catalyst.[7] This copper acetylide is the active nucleophile that participates in the transmetalation step.
-
Neutralization of HBr: The base also serves to neutralize the hydrogen bromide (HBr) that is generated during the reaction.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction, highlighting the role of the base.
Q4: How do I choose between an inorganic (e.g., K₂CO₃, K₃PO₄) and an organic (e.g., NaOt-Bu) base?
The choice depends on the specific reaction and the nature of your substrates.
| Base Type | Advantages | Disadvantages | Best For... |
| Inorganic Bases | - Generally milder | - Often have poor solubility in organic solvents | - Suzuki-Miyaura couplings |
| (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | - Less likely to cause side reactions with sensitive functional groups | - May require aqueous co-solvents | - Reactions where debromination is a concern |
| Organic Bases | - High basicity | - Can be too harsh for substrates with sensitive functional groups | - Buchwald-Hartwig aminations |
| (e.g., NaOt-Bu, KOt-Bu, LiHMDS) | - Good solubility in organic solvents | - Can promote side reactions like debromination and ester hydrolysis | - Reactions requiring a very strong base to deprotonate a weak acid |
Q5: What is the significance of the pKa of the base and the reactants?
The pKa values are crucial for a rational selection of the base. As a general rule, for a base to effectively deprotonate an acid, the pKa of the conjugate acid of the base should be significantly higher (at least 2-3 pKa units) than the pKa of the acid being deprotonated.
-
In Suzuki-Miyaura: The base must be strong enough to deprotonate the boronic acid to form the boronate.
-
In Buchwald-Hartwig: The base must be strong enough to deprotonate the coordinated amine. The pKa of the N-H proton in the carbamate of this compound is estimated to be around 17-19. Therefore, a strong base like NaOt-Bu (conjugate acid pKa ~19) is required to deprotonate most amine coupling partners, but it may also deprotonate the carbamate.
-
In Sonogashira: The base must be able to deprotonate the terminal alkyne (pKa ~25). Amine bases like Et₃N (conjugate acid pKa ~10.7) are generally not strong enough on their own, but in the presence of the copper(I) co-catalyst, the acidity of the alkyne is increased, allowing for deprotonation.
Experimental Protocols
The following are generalized protocols that can be used as a starting point for your experiments. Note: These are starting points, and optimization of the base, ligand, solvent, and temperature may be necessary for your specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and K₃PO₄.[6]
-
Add the degassed 1,4-dioxane/water solvent mixture.[6]
-
Add the Pd(PPh₃)₄ catalyst.[6]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Anhydrous Toluene (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ and RuPhos.[5]
-
Seal the tube, and evacuate and backfill with an inert gas three times.[5]
-
Under a positive pressure of inert gas, add NaOt-Bu, this compound, and the degassed toluene.[5]
-
Finally, add the amine via syringe.[5]
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF (degassed)
Procedure:
-
In a reaction flask, add this compound, Pd(PPh₃)₄, and CuI.[8]
-
Flush the flask with an inert gas.[8]
-
Add the degassed DMF and triethylamine.[8]
-
Add the terminal alkyne via syringe.[8]
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.[8]
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
References
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Catalytic cycle of Suzuki-Miyaura cross-coupling reaction over Pd-MPTAT-1. ResearchGate.
- Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate.
- Sonogashira Coupling. Organic Chemistry Portal.
- Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Are there any quaternary ammonium salts acidic enough to protonate pyridine or piperidine?. Quora.
- Table 3 Effect of various bases in the Buchwald coupling reaction a. ResearchGate.
- This compound. MySkinRecipes.
- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
- The Suzuki Reaction. Andrew G Myers Research Group.
- p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. NIH.
- Recent Advances in the Chemistry of Metal Carbamates. MDPI.
- Carbamic acid. Wikipedia.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Methyl N-(4-methylpyridin-3-yl)carbamate. PubChem.
- Pyridin-3-Ylmethyl [(2r,5s)-5-{[n-(Methyl{[2-(Propan-2-Yl) - PubChem.
- tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate. PMC. Available at: [Link].ncbi.nlm.nih.gov/pmc/articles/PMC2961448/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming the Low Reactivity of 5-Bromopyridin-2-yl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the challenges associated with 5-bromopyridin-2-yl compounds. The unique electronic properties of this scaffold often lead to low reactivity in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you successfully incorporate this valuable structural motif into your synthetic targets.
The Root of the Challenge: Understanding the Electronics
The primary obstacle in functionalizing 5-bromopyridin-2-yl compounds is the electronic nature of the pyridine ring. The nitrogen atom is strongly electron-withdrawing, which deactivates the entire ring system towards electrophilic attack. In the context of palladium-catalyzed cross-coupling, two key problems arise:
-
Electronic Deactivation: The bromine atom at the C-5 position is meta to the ring nitrogen. This position does not benefit from the strong activation for nucleophilic attack seen at the C-2 and C-4 (ortho/para) positions.[1] This electronic arrangement makes the crucial oxidative addition step of the catalytic cycle kinetically slow.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, coordinating directly to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst deactivation and stalled reactions.[2][3]
The diagram below illustrates how the electron-withdrawing nitrogen atom influences the reactivity of the C-Br bond at various positions.
Caption: Relative reactivity of bromopyridine isomers.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling of a 5-bromopyridin-2-yl substrate is failing or giving very low yield. What are the common causes and how can I fix it?
This is the most common issue reported. The failure typically stems from either slow oxidative addition or catalyst deactivation. A systematic approach is required to diagnose and solve the problem.
A1: Systematic Troubleshooting Strategy
Before making significant changes, first verify the fundamentals:
-
Inert Atmosphere: Ensure your reaction vessel was properly flame-dried and maintained under a positive pressure of inert gas (Argon or Nitrogen). Oxygen can degrade the Pd(0) catalyst and cause homocoupling of the boronic acid.[2]
-
Reagent Quality: Confirm the purity of your 5-bromopyridin-2-yl starting material, boronic acid, and base. Pyridylboronic acids can be particularly prone to protodeboronation (cleavage of the C-B bond) upon storage.[2]
-
Solvent Purity: Use anhydrous, degassed solvents.
If the basics are sound, the issue lies with the reaction conditions. The key is to use a catalytic system that is powerful enough to overcome the high activation barrier of oxidative addition while simultaneously resisting inhibition by the pyridine nitrogen.
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Recommended Catalyst System Modifications:
| Component | Standard Conditions (Often Fail) | Recommended Upgrade for 5-Bromopyridines | Rationale |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃ or a Precatalyst (e.g., XPhos-Pd-G3) | Pd(PPh₃)₄ can be inefficient. Precatalysts provide a stable source of the active Pd(0) catalyst in a controlled, reproducible manner.[4] |
| Ligand | PPh₃ | Bulky Biarylphosphines (XPhos, SPhos, RuPhos) or NHCs | These ligands are highly electron-donating, which accelerates the slow oxidative addition step. Their steric bulk also creates a protective pocket around the palladium, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.[2][5] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | A stronger base is more effective at generating the nucleophilic boronate species required for the transmetalation step, which can help drive the catalytic cycle forward.[6][7] |
| Solvent | Toluene, DMF | 1,4-Dioxane/water, THF/water | Aprotic polar solvents are generally effective. Anhydrous conditions can also be beneficial to prevent protodeboronation.[4][6] |
| Temperature | Room Temp - 80 °C | 80 - 110 °C | Higher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition. |
Q2: I'm attempting a Buchwald-Hartwig amination and getting low yields. What should I try?
Similar to the Suzuki coupling, the challenges are slow oxidative addition and catalyst inhibition. However, the choice of base and ligand is particularly critical in C-N bond formation.
A2: Optimization Strategy for Buchwald-Hartwig Amination
-
Ligand Selection is Key: Standard ligands are often insufficient. Highly active biarylphosphine ligands are required. For secondary amines, RuPhos and BrettPhos have shown outstanding performance.[8] For primary amines, bidentate ligands like Josiphos can be effective as they are less prone to displacement by the substrate.[9]
-
Base Selection: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.
-
Use a Precatalyst: As with Suzuki couplings, using a well-defined precatalyst (e.g., RuPhos-Pd-G3) ensures efficient and reproducible generation of the active Pd(0) species.[8]
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are standard.
-
Temperature: These reactions almost always require heating, typically in the range of 80-110 °C.[10]
Q3: My Sonogashira coupling isn't working. How can I get it to proceed?
The Sonogashira reaction is highly sensitive to the rate of oxidative addition, especially with less reactive aryl bromides.[11]
A3: Driving the Sonogashira Coupling
-
Increase Temperature: This is the most common solution. For an electron-deficient aryl bromide, temperatures of 80-100 °C are often required.[11] If your alkyne is volatile, the reaction must be performed in a sealed tube.[12]
-
Optimize the Ligand: While PPh₃ is standard, it may not be active enough. Using a more electron-rich and bulky ligand like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) can significantly improve results.[11]
-
Check Your Copper Source: The Cu(I) co-catalyst is crucial for the copper acetylide formation part of the cycle.[13] Ensure your CuI is fresh and anhydrous. A white or light tan powder is good; green or brown coloration indicates oxidation and reduced activity.
-
Base/Solvent System: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is required. Using the amine as a co-solvent or even the sole solvent can be effective.[12] Ensure the amine is distilled and dry, as impurities can poison the catalyst.
Q4: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on a 5-bromopyridin-2-yl compound?
A4: Generally Not Recommended
Nucleophilic aromatic substitution (SNAr) requires the leaving group to be positioned ortho or para to a strong electron-withdrawing group to stabilize the negatively charged Meisenheimer intermediate.[14] In 5-bromopyridine, the bromine is meta to the nitrogen, providing poor activation for this mechanism.[1] Therefore, direct displacement of the bromine by common nucleophiles (e.g., alkoxides, amines) is typically not feasible under standard SNAr conditions. Alternative strategies, such as palladium-catalyzed cross-coupling, are almost always the preferred method for functionalizing the C-5 position.
Frequently Asked Questions (FAQs)
Q: What is the best "go-to" catalyst system for Suzuki couplings with these substrates? A: For a high probability of success on the first attempt, use a modern Buchwald-type precatalyst. A combination of XPhos-Pd-G3 (2 mol%), potassium phosphate (K₃PO₄) (2.5 equiv) in a 4:1 mixture of 1,4-dioxane/water at 100 °C is an excellent and robust starting point.[6][7]
Q: How do I visually know if my catalyst is being deactivated? A: A common sign of catalyst death is the formation of "palladium black," a fine black precipitate of metallic palladium that has crashed out of the catalytic cycle.[15] If your reaction mixture turns from a clear yellow or light brown solution to a heterogeneous black suspension early in the reaction, it is a strong indicator of catalyst decomposition.
Q: I am seeing significant protodeboronation of my boronic acid. How can I prevent this? A: Protodeboronation is the undesired cleavage of the C-B bond by a proton source (like water). To minimize it:
-
Use a stronger base (K₃PO₄ or Cs₂CO₃) which more rapidly converts the boronic acid to the reactive boronate, pushing it through the desired catalytic cycle faster.[2]
-
Use strictly anhydrous reaction conditions if possible.[3]
-
Consider using the corresponding boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling a generic arylboronic acid with a 5-bromopyridin-2-yl substrate.
Caption: General experimental workflow for Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromopyridin-2-yl compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.).[6]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL). Finally, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%).
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for coupling a primary or secondary amine with a 5-bromopyridin-2-yl substrate.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.) to an oven-dried vial equipped with a stir bar. Add the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol, 2 mol%) and the RuPhos ligand (0.022 mmol, 2.2 mol%).
-
Reagent Addition: Remove the vial from the glovebox. Add the 5-bromopyridin-2-yl compound (1.0 mmol, 1.0 equiv.) followed by anhydrous, degassed toluene (5 mL). Finally, add the amine (1.2 mmol, 1.2 equiv.).[10]
-
Reaction: Seal the vial tightly with a Teflon-lined cap and place it in a preheated aluminum block at 100-110 °C. Stir vigorously for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully open the vial and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590–2600.
- Guo, S., & You, J. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society, 137(36), 11704–11711.
- BenchChem. (2026). A Comparative Guide to the Reactivity of (5-Bromopyridin-2-yl)
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines.
- Organic Chemistry Portal. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- BenchChem. (2026). Standard Protocol for Suzuki Coupling of (5-Bromopyridin-2-yl)methanol: An Application Note for Synthetic and Medicinal Chemistry.
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 12(18), 4148–4151.
- BenchChem. (2025). Comparison of catalysts for Suzuki coupling in heterocyclic synthesis.
- Ghaffari, B., et al. (2019).
- Reddit. (2020). r/Chempros: Sonogashira troubleshooting help needed.
- Reddit. (2021). r/Chempros: Struggling to make a sonogashira coupling reaction happen.
- Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine.
- Wikipedia. (n.d.). Sonogashira coupling.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- BenchChem. (2025). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
- ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Yoneda Labs [yonedalabs.com]
Technical Support Center: Palladium Catalyst Removal in Reactions Involving Methyl (5-bromopyridin-2-yl)carbamate
Welcome to the Technical Support Center for palladium catalyst removal. This guide is specifically tailored for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions to synthesize or functionalize Methyl (5-bromopyridin-2-yl)carbamate. The presence of residual palladium in active pharmaceutical ingredients (APIs) and their intermediates is strictly regulated, making its effective removal a critical step in process development and manufacturing.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of nitrogen-containing heterocyclic compounds like this compound.
Understanding the Challenge: Palladium's Affinity for Pyridinic Compounds
Palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are indispensable tools in modern organic synthesis.[4][5] However, the removal of the palladium catalyst post-reaction can be particularly challenging when working with pyridine-containing molecules. The lone pair of electrons on the pyridine nitrogen can form stable complexes with palladium species (both Pd(0) and Pd(II)), rendering simple filtration or aqueous washes ineffective. These colored complexes can persist through various purification steps, leading to product contamination.
Frequently Asked Questions (FAQs)
Q1: After my cross-coupling reaction and a standard aqueous work-up, my isolated this compound product is discolored (yellow, brown, or black). What is the likely cause?
A1: The discoloration is a strong indicator of residual palladium. This can be in the form of soluble palladium complexes or colloidal palladium nanoparticles. The pyridine moiety in your product, this compound, is likely coordinating to the palladium, keeping it in solution.
Q2: I performed a filtration through Celite®, but the palladium contamination persists. Why?
A2: Filtration through Celite® is effective for removing heterogeneous palladium catalysts (like Pd/C) or palladium that has precipitated as metallic black.[6] However, it will not remove soluble palladium complexes. The palladium in your reaction mixture is likely in a soluble, complexed form.
Q3: What are the most common methods for removing palladium from reactions involving pyridine-containing compounds?
A3: The most prevalent and effective methods include:
-
Treatment with Palladium Scavengers: These are solid-supported materials with functional groups that have a high affinity for palladium.[1][4]
-
Activated Carbon Treatment: This method relies on the adsorptive properties of activated carbon to remove palladium species.[1]
-
Crystallization: If your product is a solid, recrystallization can be an effective method for purification.[1]
-
Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent can extract palladium into the aqueous phase.[3]
Q4: How can I accurately quantify the amount of residual palladium in my product?
A4: The industry-standard methods for quantifying trace metals are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[1][7] These techniques offer high sensitivity and accuracy, capable of detecting palladium levels down to parts-per-billion (ppb). For rapid process monitoring, fluorescence-based assays are also available.[1][7]
Troubleshooting Guide: Step-by-Step Palladium Removal
This section provides a systematic approach to troubleshooting palladium removal. Start with the simplest methods and proceed to more advanced techniques if necessary.
Initial Assessment: High Palladium Content (>500 ppm) and Discoloration
If your crude product is heavily discolored, it's crucial to address the bulk of the palladium before proceeding to more refined purification steps.
Recommended Action:
-
Aqueous Wash with a Chelating Agent:
-
Rationale: Certain aqueous reagents can complex with palladium and extract it from the organic phase. N-acetylcysteine is a common choice.[3]
-
Protocol:
-
Dissolve your crude product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene).
-
Prepare a 5-10% w/v aqueous solution of N-acetylcysteine.
-
Wash the organic layer 2-3 times with the N-acetylcysteine solution.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
-
-
Activated Carbon Treatment:
-
Rationale: Activated carbon has a high surface area and can adsorb a wide range of impurities, including palladium complexes.[1]
-
Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Add 5-10 wt% of activated carbon relative to the crude product.
-
Stir the slurry at room temperature for 2-12 hours. For more stubborn cases, gentle heating (40-50 °C) may improve efficiency, product stability permitting.
-
Filter the mixture through a pad of Celite® to remove the carbon. Wash the pad thoroughly with the solvent to ensure complete product recovery.
-
-
Intermediate Palladium Levels (100-500 ppm): The Role of Scavengers
If initial treatments are insufficient or if you are starting with a moderately contaminated product, palladium scavengers are the next logical step.
Recommended Action: Treatment with a Palladium Scavenger
-
Rationale: Scavengers are materials, often silica-based, functionalized with groups that have a strong affinity for palladium, such as thiols, thioureas, or triaminotriazines (TMT).[4][8][9] They offer high selectivity for palladium, minimizing product loss.
-
Protocol:
-
Dissolve the product in a suitable solvent.
-
Add the recommended amount of the chosen scavenger (typically 5-10 equivalents relative to the estimated palladium content).
-
Stir the mixture at room temperature or with gentle heating (as recommended by the scavenger manufacturer) for 4-24 hours.
-
Remove the scavenger by filtration.
-
Concentrate the filtrate to obtain the purified product.
-
Data on Palladium Scavenger Efficiency
| Scavenger Type | Functional Group | Typical Loading (mmol/g) | Typical Pd Removal Efficiency | Key Considerations |
| Thiol-based Silica | -SH | 1.0 - 1.5 | >95% | Effective for both Pd(0) and Pd(II). Can sometimes require elevated temperatures. |
| Thiourea-based Silica | -NHC(S)NH2 | 0.8 - 1.2 | >97% | Highly effective, but ensure compatibility with other functional groups in your molecule. |
| TMT-based Silica | Trimercaptotriazine | 0.5 - 1.0 | >99% | Often considered the gold standard for achieving very low ppm levels.[8] |
Note: Efficiency is highly dependent on the specific substrate, solvent, and palladium species present.
Low Palladium Levels (<100 ppm): Final Polish with Crystallization
For achieving the stringent purity requirements of APIs (<10 ppm), a final purification step is often necessary.[1]
Recommended Action: Recrystallization
-
Rationale: If your this compound is a solid, recrystallization is a powerful technique for removing trace impurities. Palladium complexes are often excluded from the crystal lattice of the product.
-
Protocol:
-
Select a suitable solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolve the product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Visualizing the Workflow: A Decision-Making Diagram
The following diagram illustrates a logical workflow for palladium removal from this compound reactions.
Caption: Decision workflow for palladium removal.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
-
Dissolution: Following the reaction and initial work-up, dissolve the crude this compound in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).
-
Scavenger Addition: Add the selected palladium scavenger (e.g., thiol-functionalized silica) at a loading of 5-10 wt% relative to the crude product.
-
Stirring: Stir the resulting slurry at room temperature. The scavenging process is typically complete within 2-16 hours. Monitor the reaction by taking small aliquots, filtering, and analyzing for residual palladium if possible.
-
Filtration: Remove the scavenger by filtering the mixture through a pad of Celite®.
-
Rinsing: Wash the filter cake thoroughly with the organic solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Analysis: Submit a sample of the final product for analysis (e.g., ICP-MS) to determine the final palladium concentration.
Protocol 2: Activated Carbon Treatment
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add 5-10 wt% of activated carbon.
-
Stirring: Stir the slurry for 4-18 hours at room temperature.
-
Filtration: Filter the mixture through a Celite® pad to remove the carbon. Be aware that fine carbon particles can be challenging to filter completely.
-
Concentration and Analysis: Concentrate the filtrate and analyze for residual palladium.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmtech.com.
- Bremner, L., et al. (2006). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 10(5), 1029-1035.
- How can I remove palladium Pd catalyst easily? (2015). ResearchGate.
- Fallan, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1735-1753.
- Leitch, J. A., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 446-452.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). National Institutes of Health.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
- Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2021). University of Cambridge.
Sources
- 1. arborassays.com [arborassays.com]
- 2. biotage.com [biotage.com]
- 3. onyxipca.com [onyxipca.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
effect of temperature on the stability of Methyl (5-bromopyridin-2-yl)carbamate
Welcome to the dedicated technical support center for Methyl (5-bromopyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice regarding the stability of this compound, with a particular focus on the effects of temperature. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose issues, and implement robust experimental and storage protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound, like many aryl carbamates, is susceptible to two primary degradation pathways: thermal decomposition and hydrolysis.[1] The stability is influenced by temperature, moisture, and pH. At elevated temperatures, the carbamate linkage is the most likely point of failure. The presence of the pyridine ring and the bromo-substituent can also influence the molecule's overall stability and reactivity.
Q2: What is the recommended storage condition for this compound?
For optimal long-term stability, this compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[2] It is advisable to store it in a desiccator with a drying agent to minimize exposure to humidity, which can lead to hydrolysis.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q3: I've observed a color change in my sample (e.g., yellowing). What could be the cause?
A color change, such as yellowing or darkening, is a common indicator of degradation.[3] This can be due to thermal stress, prolonged exposure to light (photodegradation), or reaction with impurities. It is crucial to re-analyze the purity of the sample using techniques like HPLC or LC-MS to identify any degradation products before proceeding with your experiments.
Q4: Can I heat this compound to solubilize it?
Gentle heating may be acceptable for short durations, but prolonged exposure to high temperatures should be avoided. Carbamates can be thermally labile, and excessive heat can initiate decomposition.[4] The predicted boiling point of this compound is approximately 249.1°C, but thermal degradation can occur at significantly lower temperatures.[2] If heating is necessary, it is recommended to use the lowest effective temperature and monitor for any signs of degradation.
Troubleshooting Guide: Thermal Instability
Issue 1: Inconsistent results or low yields in reactions involving this compound at elevated temperatures.
Potential Cause: Thermal decomposition of the starting material.
Troubleshooting Steps:
-
Assess Thermal Stability: Before running your reaction at a high temperature, it is prudent to determine the thermal stability of your batch of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are excellent techniques for this purpose.[5][6]
-
Optimize Reaction Temperature: If TGA/DSC data indicates decomposition at or near your reaction temperature, consider lowering the temperature and extending the reaction time.
-
In-Process Monitoring: Use analytical techniques like TLC, HPLC, or LC-MS to monitor the consumption of the starting material and the formation of both the desired product and any potential impurities during the reaction. The appearance of new, unexpected peaks may signal degradation.
Issue 2: Appearance of unknown peaks in my analytical chromatogram (HPLC, LC-MS) after a thermal stress study.
Potential Cause: Formation of degradation products due to thermal decomposition.
Plausible Degradation Pathway:
The most probable thermal degradation pathway for this compound involves the cleavage of the carbamate bond. This can occur through several mechanisms, with a likely pathway being the decarboxylation to form 2-amino-5-bromopyridine and subsequent byproducts.
Caption: Plausible thermal degradation pathways for this compound.
Troubleshooting and Identification:
-
Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass of the impurity peaks. Compare these masses to the expected masses of potential degradation products like 2-amino-5-bromopyridine.
-
Reference Standard: If available, inject a reference standard of 2-amino-5-bromopyridine to confirm its retention time against the impurity peak.
-
Forced Degradation Study: Conduct a controlled forced degradation study by heating a sample of this compound at a known temperature for a specific time. Analyze the sample at different time points to track the formation of degradation products.
Experimental Protocols
Protocol 1: Determination of Thermal Stability using TGA and DSC
This protocol outlines the general procedure for assessing the thermal stability of this compound.
Objective: To determine the onset of thermal decomposition and identify thermal transitions.
Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.[7]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).
-
Instrument Setup:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Heating Rate: A standard heating rate is 10 °C/min.[5]
-
Temperature Range: Start from ambient temperature (e.g., 25 °C) to a temperature beyond the expected decomposition (e.g., 300 °C).
-
-
Data Acquisition: Initiate the heating program and record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
DSC Curve: Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which could indicate decomposition.
-
Data Interpretation:
| Parameter | Description | Typical Observation for a Stable Compound | Indication of Instability |
| TGA Onset Temp. | Temperature at which significant weight loss begins. | High onset temperature (e.g., >200°C). | Low onset temperature, close to experimental conditions. |
| DSC Melting Point | Endothermic peak corresponding to the solid-to-liquid phase transition. | A sharp melting peak. | A broad melting peak or a peak followed by an exothermic event, suggesting decomposition upon melting. |
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general reversed-phase HPLC method to quantify the purity of this compound and detect degradation products.
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Methodology:
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).
-
-
Analysis:
-
Inject a blank (solvent) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Identify the peak corresponding to this compound. Any additional peaks are potential impurities or degradation products.
-
-
Quantification: Calculate the purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Caption: General workflow for HPLC-based stability assessment.
References
- Veronika Vrbova, I. Kim, Hallvard F. Svendsen. Effect of temperature on carbamate stability constants for amines. SINTEF.
- Delgado-Pascual, R., et al. Stability Studies of Carbamate Pesticides and Analysis by Gas Chromatography With Flame Ionization and Nitrogen-Phosphorus Detection. Journal of Chromatography A, 2001.
- Modeling temperature dependent and absolute carbamate stability constants of amines for CO2 capture. ResearchGate.
- Urea. Wikipedia.
- Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. ResearchGate.
- Any advice about the stability of ester and carbamate containing compounds? ResearchGate.
- Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PubMed Central.
- Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. osti.gov.
- Thermal analysis of S1. (a) Top: TGA (black) and DSC (red) curves... ResearchGate.
- Chromatographic Analysis of Insecticidal Carbamates. acs.org.
- Thermal degradation kinetics of N-((5-chloropyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its transition metal complexes. ResearchGate.
- TGA (10 C/min heating rate) of solids cast from both pyridine and... ResearchGate.
- Comparative study between the published analysis methods for carbamates. ResearchGate.
- This compound. MySkinRecipes.
- Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit.
- Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Solvent Effects in Coupling Reactions of Methyl (5-bromopyridin-2-yl)carbamate
Welcome to the technical support center dedicated to navigating the complexities of solvent selection for palladium-catalyzed cross-coupling reactions involving Methyl (5-bromopyridin-2-yl)carbamate. This guide is structured to provide researchers, medicinal chemists, and process development professionals with practical, in-depth solutions to common experimental challenges. Our focus is not just on what to do, but why specific solvents and conditions are chosen, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solvent Choice
This section addresses foundational questions regarding the crucial role of the solvent in your reaction's success.
Q1: Beyond dissolving my reagents, what is the solvent actually doing in my palladium-catalyzed coupling reaction?
A1: The solvent is a highly active participant that profoundly influences nearly every step of the catalytic cycle.[1][2] Its primary roles include:
-
Catalyst Activation and Stability: Solvents can aid in the activation of palladium precatalysts and stabilize the active Pd(0) species.[1][3] Conversely, a poor solvent choice can lead to catalyst decomposition or precipitation.
-
Modulating Reactivity and Selectivity: The polarity of the solvent can stabilize or destabilize charged intermediates and transition states, directly affecting the reaction rate and, in some cases, the chemo- or regioselectivity.[3][4][5][6] For instance, polar solvents can stabilize polar transition states, which is often the case in the oxidative addition of aryl triflates.[5]
-
Influencing the Base: The solubility and efficacy of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) are heavily dependent on the solvent system. Proper base function is critical for the transmetalation step in reactions like the Suzuki-Miyaura coupling.
-
Substrate-Specific Interactions: For a substrate like this compound, the solvent can influence the problematic coordination of the pyridine nitrogen to the palladium center, a common cause of catalyst inhibition.[7][8]
Q2: What do the terms "polar protic," "polar aprotic," and "nonpolar" mean, and how do they guide my selection?
A2: These classifications describe a solvent's physical properties, which in turn dictate its chemical behavior.[9]
-
Polar Protic Solvents (e.g., water, ethanol, isopropanol): These contain O-H or N-H bonds and can act as hydrogen bond donors.[9] They are excellent at solvating both cations and anions. However, they can be problematic in coupling reactions by acting as a hydride source, leading to hydrodehalogenation (debromination), or by reacting with sensitive reagents.[9][10] While often avoided as the primary solvent, small amounts of water or alcohol are sometimes necessary, particularly in Suzuki reactions, to aid in dissolving the base and facilitating the catalytic cycle.[7][11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Dioxane, Acetonitrile): These solvents possess polarity (a significant dipole moment) but lack O-H or N-H bonds.[9] They are good at solvating cations but less effective at solvating anions, leaving nucleophiles more reactive.[9][12] This class is very common in cross-coupling chemistry. However, some, like DMF, can decompose at high temperatures to generate species that may interfere with the reaction or act as a hydride source.[1][10]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These have low dielectric constants and do not effectively solvate charged species.[9] Toluene is a workhorse solvent, particularly for reactions run at higher temperatures, due to its high boiling point and relative inertness.
The choice between these depends on the specific coupling reaction, the nature of the coupling partners, and the base being used.
Section 2: Troubleshooting Guide - From Low Yield to Unwanted Side Products
This section is formatted to address specific experimental failures.
Issue 1: My Suzuki-Miyaura coupling reaction has very low or no yield.
This is a common challenge, especially with 2-substituted pyridine substrates which are known to be difficult.[7][8] The solvent is a prime suspect.
Q: I'm using this compound in a Suzuki coupling and getting mostly starting material back. What solvent-related factors should I investigate?
A: Low conversion points to an issue in the catalytic cycle, often related to catalyst inhibition or poor reagent solubility.
-
The "2-Pyridyl Problem": The lone pair on the pyridine nitrogen can strongly coordinate to the palladium center, effectively poisoning the catalyst and halting the cycle.[7] Your choice of solvent can exacerbate or mitigate this.
-
Troubleshooting Action: Switch to less-coordinating, nonpolar solvents like Toluene or Dioxane . These solvents minimize interaction with the palladium center, leaving it more available for the catalytic cycle. While polar aprotic solvents like DMF are common in Suzuki reactions, they can sometimes promote the formation of inactive catalyst complexes with pyridine substrates.
-
-
Poor Base Solubility/Activity: The base (e.g., K₂CO₃, K₃PO₄) must have some solubility to be effective.
-
Troubleshooting Action: A biphasic system is often ideal. Use a primary solvent like Toluene or 1,4-Dioxane with a small amount of water (e.g., a 10:1 or 5:1 organic:water ratio). The water helps dissolve the inorganic base, making it available at the interface for the reaction to proceed. Be cautious with excessive water, as it can promote unwanted side reactions.[10]
-
-
Reagent Solubility: If your boronic acid/ester is not soluble in the chosen solvent, the reaction will be sluggish.
Decision Workflow for Low-Yield Suzuki Coupling
Issue 2: My reaction is producing a significant amount of debrominated side product.
Hydrodehalogenation (in this case, debromination) is a common side reaction where the bromine atom is replaced by a hydrogen atom.
Q: My main impurity is Methyl (pyridin-2-yl)carbamate. How can my solvent choice reduce this?
A: The debrominated product arises from a competing pathway where a palladium-hydride species is formed and reductively eliminates with your substrate. The solvent can be a direct or indirect source of the hydride.[10]
-
Protic Solvents as Hydride Sources: Alcohols (e.g., isopropanol, ethanol) are known hydride donors, especially in the presence of a base.
-
Troubleshooting Action: Avoid using alcohols as the primary solvent if debromination is a major issue.[10] If a co-solvent is needed, use water instead of an alcohol.
-
-
High-Temperature Decomposition: Certain polar aprotic solvents can decompose at elevated temperatures to generate hydride sources. DMF and DMAc are particularly susceptible.[1][10]
-
Troubleshooting Action: If you must run the reaction at high temperatures (e.g., >110 °C), choose a more robust solvent like Toluene or Dioxane . If DMF is necessary for solubility, try to lower the reaction temperature as much as possible.
-
-
Base-Solvent Interaction: Strong alkoxide bases (e.g., NaOtBu), often used in Buchwald-Hartwig aminations, are potent hydride sources. While less common in Suzuki couplings, their reactivity can be influenced by the solvent.
-
Troubleshooting Action: Stick to milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ for Suzuki reactions. Ensure your solvent system (e.g., Dioxane/water) is compatible and promotes the activity of these bases over side reactions.
-
Issue 3: I'm attempting a Buchwald-Hartwig or Sonogashira coupling and facing unique challenges.
Q: What are the key solvent considerations for Buchwald-Hartwig amination with this compound?
A: Buchwald-Hartwig reactions typically employ strong bases (like NaOtBu or LHMDS) and nonpolar solvents.
-
Recommended Solvents: Toluene , Dioxane , and increasingly, 2-Methyl-THF (2-MeTHF) are the solvents of choice.[15][16] They are relatively inert and work well with the strong, sterically hindered bases required for this transformation.
-
Avoid Protic Solvents: Alcohols and water will react with the strong bases used, quenching them and inhibiting the reaction. All reagents and solvents must be scrupulously dry.[17]
-
Polar Aprotic Solvents: While sometimes used, solvents like DMF can be problematic with strong bases and are generally avoided unless necessary for solubility.[18][19]
Q: For a Sonogashira coupling, my terminal alkyne is undergoing homocoupling (Glaser coupling). Can the solvent help?
A: Yes. Alkyne homocoupling is a major side reaction, often promoted by oxygen and the copper co-catalyst. The solvent and base system is critical for minimizing this.[20]
-
Solvent/Base System: A common and effective system is a mixture of an inert solvent like Toluene or THF with an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) .[20][21] The amine acts as both the base and a co-solvent.
-
Polar Aprotic Solvents: DMF is also a very common and effective solvent for Sonogashira reactions, often used with an amine base.[22][23][24] It can help solubilize all components effectively.
-
Degassing is Critical: Regardless of the solvent, rigorous degassing (e.g., via freeze-pump-thaw cycles or sparging with argon) is paramount to remove oxygen, which promotes the unwanted homocoupling.[17]
Section 3: Data & Protocols
Table 1: Properties of Common Solvents in Cross-Coupling Reactions
This table provides key physical properties to aid in solvent selection. The dielectric constant is a measure of a solvent's bulk polarity.[25]
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| Toluene | Nonpolar | 111 | 2.4 | High boiling point, good for high-temp reactions, non-coordinating. |
| 1,4-Dioxane | Polar Aprotic (Ethereal) | 101 | 2.2 | Excellent for Suzuki & Buchwald-Hartwig, potential peroxide formation. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | 66 | 7.5 | Lower boiling point, good general-purpose solvent, potential peroxide formation. |
| 2-Methyl-THF (2-MeTHF) | Polar Aprotic (Ethereal) | 80 | 6.2 | Greener alternative to THF/Dioxane, less prone to peroxide formation.[15][16] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Highly polar, can strongly coordinate to Pd, potentially altering selectivity.[3][6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Highly polar, excellent solvating power, can decompose at high temp.[1][10][13] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | Very high boiling and polarity, can coordinate strongly to Pd via sulfur.[26] |
| Isopropanol (IPA) | Polar Protic | 82 | 19.9 | Can be a hydride source, generally avoided as primary solvent.[10][11] |
| Water | Polar Protic | 100 | 80.1 | Used as a co-solvent in Suzuki reactions to dissolve the base. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This is a starting-point protocol. Optimization of catalyst, ligand, base, temperature, and stoichiometry is often required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃ with a suitable ligand like SPhos, 1-4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent System: 1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Anhydrous sodium sulfate, ethyl acetate, brine
Workflow Diagram:
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and allowed to cool under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.5 equiv), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge the vessel by subjecting it to three cycles of vacuum followed by backfilling with inert gas.[7][17]
-
Solvent Preparation & Addition: In a separate flask, degas the required volumes of 1,4-dioxane and deionized water (in a 5:1 ratio) by bubbling argon through them for at least 15 minutes. Using a syringe, add the degassed solvent mixture to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines. BenchChem.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Technical Support Center: (5-Bromopyridin-2-yl)methanol in Cross-Coupling Reactions. BenchChem.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Troubleshooting low yield in Grignard synthesis of pyridines. BenchChem.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Europe PMC.
- What is the best procedure for Sonogashira coupling?.
- Impact of dielectric constant of solvent on the formation of transition metal-ammine complexes. PubMed.
- Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
- Influence of dielectric constant of aprotic solvents on the catalytic activity. Run conditions.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry.
- The effect of different solvents on the Suzuki coupling reaction.
- Effect of solvent on Buchwald coupling of 2 and 3.
- Solvent coordination to palladium can invert the selectivity of oxidative addition. Royal Society of Chemistry.
- A General Solution for the 2-Pyridyl Problem.
- Dielectric Constant. Chemistry LibreTexts.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Sonogashira coupling. Wikipedia.
- Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering.
- Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar.
- Buchwald-Hartwig Amin
- Effect of solvent and base on Suzuki cross-coupling reaction.
- Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synfacts.
- Effect of solvent on the Suzuki reaction.
- Coupling outcomes for pyridines.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
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Technical Support Center: Navigating Carbamate Hydrolysis in Synthetic Chemistry
Welcome to the Technical Support Center dedicated to the intricate process of carbamate hydrolysis in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of deprotecting amine functionalities. As your partner in the laboratory, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes.
Carbamates are indispensable protecting groups for amines, offering a balance of stability and selective cleavage that is crucial in multi-step syntheses, particularly in peptide and pharmaceutical chemistry.[1][2][3] However, the hydrolysis of the carbamate bond to liberate the free amine can be fraught with challenges, from incomplete reactions to a host of side products. This guide is structured to address these issues head-on, providing a blend of theoretical knowledge and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise when working with carbamate protecting groups.
Q1: What is the principle of "orthogonal protection" and why is it important for carbamates?
A1: Orthogonal protection is a cornerstone of modern synthetic strategy, allowing for the selective removal of one protecting group in a molecule without affecting others.[4][5] This is particularly vital in complex molecules with multiple functional groups. The big three carbamate protecting groups—Boc, Cbz, and Fmoc—are a classic example of an orthogonal set:[1][2]
-
Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions (e.g., TFA).[4][6]
-
Cbz (benzyloxycarbonyl): Removed by catalytic hydrogenolysis.[4][7]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Labile to basic conditions (e.g., piperidine).[4][8]
By choosing protecting groups from different orthogonal sets, you can deprotect specific sites on your molecule in a controlled sequence.
Q2: My Boc deprotection is sluggish or incomplete. What are the likely causes?
A2: Incomplete Boc deprotection is a frequent issue. The primary culprits are often related to the acidic conditions:
-
Insufficient Acid Strength/Concentration: The stability of the Boc group can vary depending on the electronic and steric environment of the nitrogen atom. Sometimes, a standard concentration of acid is not enough.[9]
-
Poor Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can diminish its effective acidity, leading to a slower reaction.[9]
-
Steric Hindrance: A sterically congested environment around the Boc group can impede the access of the acid, slowing down the hydrolysis.[10]
To address this, you can consider increasing the acid concentration, ensuring you are using fresh, anhydrous reagents, or extending the reaction time.[9]
Q3: What are the most common side reactions during Fmoc deprotection, and how can they be minimized?
A3: Fmoc deprotection with piperidine, while effective, is notorious for several side reactions, especially in peptide synthesis:[8]
-
Aspartimide Formation: This occurs at aspartic acid residues, where the backbone amide nitrogen attacks the side-chain ester, leading to a cyclic imide. This can cause racemization and the formation of iso-aspartyl peptides.[8][11]
-
Diketopiperazine (DKP) Formation: The N-terminal dipeptide can cyclize and cleave from the resin, which is a significant issue for sequences containing proline.[8][12]
-
Racemization: The basic conditions can lead to the epimerization of sensitive amino acids like cysteine and histidine.[8]
To mitigate these issues, using alternative, less nucleophilic bases like DBU in combination with piperazine, or adding HOBt to the piperidine solution can be effective.[8][12][13]
Troubleshooting Guides
This section provides a deeper dive into specific problems you may encounter, offering causal explanations and actionable solutions.
Issue 1: Incomplete or Failed Cbz Deprotection via Hydrogenolysis
Symptoms: Significant starting material remains after prolonged reaction time under standard Pd/C and H₂ conditions.
Potential Causes & Solutions:
-
Catalyst Poisoning: Sulfur-containing compounds, thiols, and some heterocycles can irreversibly bind to the palladium catalyst, rendering it inactive.
-
Solution: Ensure your substrate and solvents are free from potential poisons. If poisoning is suspected, increasing the catalyst loading or using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[7]
-
-
Steric Hindrance: A bulky substrate can block access to the catalyst's active sites.
-
Poor Catalyst Quality: The activity of Pd/C can vary between batches and suppliers.
-
Solution: Always test a new batch of catalyst on a small scale. If the catalyst is old, it may have been oxidized and lost activity.
-
Issue 2: Unwanted Side Products During Acid-Mediated Boc Deprotection
Symptoms: Appearance of unexpected peaks in your LC-MS or NMR, often with a mass corresponding to the addition of a tert-butyl group (+56 Da).
Potential Causes & Solutions:
-
Cationic Alkylation: The mechanism of Boc deprotection generates a stable tert-butyl cation.[6] This electrophile can then alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, or tyrosine.
-
Solution: The use of "scavengers" is crucial. These are molecules that are more nucleophilic than your substrate and will trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[6] A standard "cleavage cocktail" for peptide synthesis often includes a mixture of these to protect various sensitive residues.[6]
-
Issue 3: Substrate Degradation Under Deprotection Conditions
Symptoms: Low yield of the desired product and the appearance of multiple degradation products.
Potential Causes & Solutions:
-
Presence of Other Labile Functional Groups: Your molecule may contain other protecting groups or functionalities that are not stable to the chosen deprotection conditions. For example, using strong acid to remove a Boc group can also cleave acid-labile silyl ethers.[14]
-
Solution: A thorough review of your molecule's stability is necessary. This is where orthogonal protection strategies are critical.[4][5] If your substrate is sensitive to strong acids, consider milder alternatives for Boc deprotection, such as using HCl in dioxane or employing reagents like oxalyl chloride in methanol.[15] For base-sensitive substrates, alternatives to piperidine for Fmoc removal should be explored.[8]
-
Comparative Data on Carbamate Deprotection
The choice of deprotection conditions is highly dependent on the specific carbamate and the overall molecular context. The following table provides a comparative overview of common deprotection methods.
| Protecting Group | Primary Deprotection Method | Common Reagents | Key Considerations |
| Boc | Acidolysis | TFA in DCM, HCl in dioxane/EtOAc | Prone to tert-butylation of nucleophiles; requires scavengers.[1][6] |
| Cbz (Z) | Hydrogenolysis | H₂, Pd/C | Catalyst can be poisoned by sulfur compounds.[1][7] |
| Fmoc | Base-mediated (E1cb) | 20% Piperidine in DMF | Can cause aspartimide formation and DKP in peptides.[1][4][8] |
| Alloc | Pd(0)-catalyzed cleavage | Pd(PPh₃)₄, nucleophilic scavenger | Orthogonal to acid- and base-labile groups.[16][17] |
| Teoc | Fluoride-mediated | TBAF | Orthogonal to acid- and hydrogenation-labile groups.[17] |
| Troc | Reductive cleavage | Zn, Acetic Acid | Useful for substrates sensitive to hydrogenation.[4] |
Experimental Protocols
Here are detailed, step-by-step methodologies for common carbamate deprotection procedures.
Protocol 1: Standard Boc Deprotection with TFA
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Scavenger Addition: Add a suitable scavenger, such as triisopropylsilane (TIS) (5-10 equivalents).[6]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[6]
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][9] The deprotected amine will have a lower Rf value on TLC and can be visualized with ninhydrin stain.[9]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM to remove residual TFA. The crude product can then be purified by chromatography or precipitation.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected amine in a suitable solvent like methanol (MeOH) or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.[2]
-
Hydrogenation: Purge the reaction flask with hydrogen gas (H₂) and maintain a positive pressure with a balloon or a Parr hydrogenator.[2][7]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[2]
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[2][7] Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
Protocol 3: Standard Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[1]
-
Washing: Thoroughly wash the resin with DMF to remove the dibenzofulvene-piperidine adduct and excess piperidine.
-
Confirmation: A qualitative test (e.g., Kaiser test) can be performed to confirm the presence of the free primary amine.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key mechanisms and troubleshooting workflows.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: A decision workflow for troubleshooting incomplete deprotection.
References
- Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbamate esters. PubMed.
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. 2022-12-12.
- Technical Support Center: A Guide to Efficient Cbz Group Removal. Benchchem.
- Protecting group. Wikipedia.
- Deprotection: The Concept of Orthogonal Sets.
- Technical Support Center: Troubleshooting Boc Deprotection Side Reactions. Benchchem.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. 2020-06-23.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. 2020-06-23.
- Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed.
- Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions. Benchchem.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry. 2018-06-07.
- Protecting Groups in Organic Synthesis. Chemistry LibreTexts. 2021-03-05.
- A Comparative Guide to Carbamate Deprotection Methods. Benchchem.
- Technical Support Center: Troubleshooting Z-Protecting Group Removal. Benchchem.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. 2025-08-07.
- Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. ACS Publications. 2014-03-18.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys. eScholarship.org. 2024-01-23.
- A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. ResearchGate.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. 2012-05-27.
- Carbamate Protective Groups. Chem-Station Int. Ed. 2014-03-23.
- Acid-Labile Protecting Groups Definition. Fiveable.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Amine Protection / Deprotection. Fisher Scientific.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega - ACS Publications. 2022-03-29.
- Any suggestion on Boc deprotection without using acid? ResearchGate. 2016-03-26.
- Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. PubMed.
- Protecting Groups. Lokey Lab Protocols - Wikidot. 2017-03-07.
- Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
- Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences - Clemson University.
- Base-Labile Protecting Groups Definition. Fiveable.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. Benchchem.
- The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Structure Activity Relationship for Environmental Processes 1: Hydrolysis of Esters and Carbamates. ResearchGate.
- Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. ResearchGate. 2025-08-06.
- (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. 2018-08-12.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Side reactions in solid-phase peptide synthesis and their applications. PubMed.
- Chromatographic Analysis of Insecticidal Carbamates.
- Help with a deprotection method. Reddit. 2025-05-03.
- Application Notes and Protocols for the Analytical Detection of Carbamic Acid. Benchchem.
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Validation & Comparative
A Comparative Guide to the Reactivity of Bromopyridine Isomers in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the synthesis of novel pharmaceuticals and functional materials, the incorporation of a pyridine moiety is a common strategy to enhance solubility, modulate electronic properties, and introduce a key site for biological interactions. Bromopyridines are versatile building blocks for this purpose, but the isomeric position of the bromine atom profoundly impacts their reactivity. This guide provides an in-depth comparison of the reactivity of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in the Suzuki coupling, supported by mechanistic insights and experimental data to inform your synthetic strategies.
The Decisive Role of Electronics: Why Isomer Position Matters
The reactivity of bromopyridines in palladium-catalyzed Suzuki coupling is primarily dictated by the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond.[3][4] The electronic nature of the pyridine ring plays a crucial role in this process. The nitrogen atom in the pyridine ring is electron-withdrawing, which has a significant effect on the electron density at the various carbon positions.
This electron-withdrawing effect is most pronounced at the ortho (C2 and C6) and para (C4) positions. Consequently, the C-Br bonds at these positions are more polarized and susceptible to oxidative addition by the electron-rich Pd(0) catalyst. In contrast, the meta (C3 and C5) positions are less affected by the nitrogen's electron-withdrawing nature. This leads to a general reactivity trend for bromopyridine isomers in Suzuki coupling:
2-Bromopyridine ≈ 4-Bromopyridine > 3-Bromopyridine
This trend is rooted in the facilitated oxidative addition at the electron-deficient C2 and C4 positions.
Steric Hindrance and Catalyst Inhibition: A Nuanced Perspective
While electronic effects are the primary driver of reactivity, steric hindrance can also play a role, particularly for substituted bromopyridines.[5] For the parent bromopyridines, steric hindrance is generally not a major differentiating factor. However, the proximity of the nitrogen atom in 2-bromopyridine can lead to a unique challenge: catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to the formation of inactive catalyst species and slowing down the reaction.[6] This effect is less pronounced for 3- and 4-bromopyridine where the nitrogen atom is more remote from the reaction site.
Comparative Experimental Data
| Isomer | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.08 | 70 | [7] |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Not specified | Not specified | Good | [7] |
| 4-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | THF | 70 | 12 | Moderate | [8] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | Not specified | 81 | [9] |
| 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~75 | [5] |
Note: Direct comparison of yields should be approached with caution due to the variability in substrates, coupling partners, and reaction conditions across different studies. However, the data generally supports the higher reactivity of 2-bromopyridine derivatives, often providing good to high yields under various conditions. The reaction with 4-bromopyridine can be challenging, sometimes resulting in lower to moderate yields.[8]
Experimental Protocols
Below are representative, detailed protocols for the Suzuki-Miyaura coupling of each bromopyridine isomer. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of 2-Bromopyridine
This protocol is a general method that has been successfully applied to the Suzuki coupling of 2-bromopyridine derivatives.[7]
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Buchwald ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1 v/v, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Bromopyridine
This protocol is adapted from procedures used for the Suzuki coupling of 3-bromopyridine.[10]
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene/Ethanol/Water (2:1:1 v/v/v, 8 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromopyridine and the arylboronic acid in the toluene/ethanol/water solvent mixture.
-
Bubble argon through the solution for 15 minutes to degas.
-
Add sodium carbonate and Pd(PPh₃)₄ to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Suzuki Coupling of 4-Bromopyridine
This protocol is a general procedure that can be adapted for the Suzuki coupling of 4-bromopyridine, which can sometimes be more challenging.[8]
Materials:
-
4-Bromopyridine hydrochloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
XPhos (0.10 mmol, 10 mol%)
-
Potassium hydroxide (KOH, 3.0 mmol, 3.0 equiv)
-
Degassed Tetrahydrofuran (THF)/Water (4:1 v/v, 5 mL)
Procedure:
-
To a Schlenk tube, add 4-bromopyridine hydrochloride, the arylboronic acid, Pd(OAc)₂, XPhos, and potassium hydroxide.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed THF/water solvent mixture.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Stir the reaction until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizing the Suzuki Coupling and Reactivity Factors
Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.
Caption: Key factors influencing the reactivity of bromopyridine isomers.
Conclusion
The choice of bromopyridine isomer is a critical parameter in planning a successful Suzuki-Miyaura coupling reaction. The electronic activation at the C2 and C4 positions generally renders 2- and 4-bromopyridine more reactive than 3-bromopyridine. However, the potential for catalyst inhibition by the nitrogen atom in 2-bromopyridine necessitates careful optimization of reaction conditions. For the less reactive 3-bromopyridine, more forcing conditions or more active catalyst systems may be required to achieve high yields. By understanding the interplay of these electronic and steric factors, researchers can make informed decisions to efficiently synthesize the desired pyridine-containing target molecules.
References
- ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- National Center for Biotechnology Information. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
- National Center for Biotechnology Information. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
- National Center for Biotechnology Information. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science. [Link]
- National Center for Biotechnology Information. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- National Center for Biotechnology Information. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Organic & Biomolecular Chemistry. [Link]
- The Mirica Group - University of Illinois. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- National Center for Biotechnology Information. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0)
- ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
- PubMed. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
- ResearchGate. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- American Chemical Society Publications. (2006). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
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Methyl (5-bromopyridin-2-yl)carbamate vs other building blocks for kinase inhibitors
An In-Depth Guide to Core Building Blocks in Modern Kinase Inhibitor Design: A Comparative Analysis of Methyl (5-bromopyridin-2-yl)carbamate and Its Alternatives
Abstract
In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. The efficacy of these small molecules is profoundly influenced by their core structural motifs, which dictate binding affinity, selectivity, and pharmacokinetic properties. This guide provides a detailed comparative analysis of this compound, a pivotal building block in multi-kinase inhibitors like Sorafenib, against other prevalent heterocyclic scaffolds such as aminopyrimidines and indazoles. We delve into the strategic rationale behind scaffold selection, supported by structure-activity relationship (SAR) data, synthetic methodologies, and the ultimate impact on inhibitor performance. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation kinase inhibitors.
The Strategic Importance of the Hinge-Binding Motif
Kinases, enzymes that catalyze the phosphorylation of proteins, share a conserved ATP-binding pocket. A key feature of this pocket is the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. A successful kinase inhibitor must form strong, stable interactions with this hinge. This is typically achieved through the formation of one to three hydrogen bonds. The choice of the core heterocyclic building block, or "hinge-binding motif," is therefore one of the most critical decisions in the design of a potent and selective inhibitor.
This decision is not merely about forming hydrogen bonds; it is a multi-parameter optimization problem. The ideal building block should:
-
Present Hydrogen Bond Donors and Acceptors: It must have the correct geometry to form high-affinity hydrogen bonds with the backbone of the hinge region.
-
Provide a Vector for Substitution: It must possess a chemically accessible point for synthetic elaboration (a "vector") to build out the rest of the molecule, enabling the exploration of other nearby pockets for improved affinity and selectivity.
-
Exhibit Favorable Physicochemical Properties: The scaffold contributes significantly to the overall properties of the final drug candidate, including solubility, metabolic stability, and cell permeability.
-
Possess Synthetic Tractability: The building block must be readily available or synthesizable and amenable to robust, scalable chemical modifications.
Fig. 1: Generalized interaction of a hinge-binding scaffold.
Case Study 1: this compound – The Core of Sorafenib
This compound is a key intermediate in the synthesis of Sorafenib (Nexavar®), a multi-kinase inhibitor approved for treating advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its structure is a prime example of a well-designed hinge-binding precursor.
2.1. Structural and Functional Rationale
The 2-aminopyridine core, protected as a methyl carbamate, provides a critical hydrogen bond donor (the carbamate N-H) and an acceptor (the pyridine nitrogen). This arrangement allows it to form two key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP.[2][3] The bromine atom at the 5-position serves as a crucial synthetic handle. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the connection of the pyridine core to the rest of the inhibitor's structure (in Sorafenib's case, a phenoxy group).[4]
The carbamate group is not just a protecting group; it plays a role in modulating the electronics and lipophilicity of the molecule, and its N-H group is directly involved in hinge binding.
2.2. Comparative Advantages and Disadvantages
| Feature | This compound |
| H-Bonding Pattern | 1 Donor (carbamate N-H), 1 Acceptor (pyridine N1).[2] |
| Synthetic Vector | Bromine at C5 allows for versatile Pd-catalyzed cross-couplings. |
| Key Approved Drug | Sorafenib (multi-kinase: RAF, VEGFR, PDGFR).[1] |
| Advantages | Proven clinical success; well-established synthetic routes; rigid structure orients vectors precisely. |
| Disadvantages | Can be susceptible to metabolic oxidation on the pyridine ring; may offer less structural diversity compared to fused ring systems. |
Alternative Building Blocks: A Comparative Overview
While the 2-aminopyridine scaffold is effective, medicinal chemists have a diverse toolkit of alternative hinge-binding motifs. The choice often depends on the specific kinase target, the desired selectivity profile, and the need for novel intellectual property.
3.1. Aminopyrimidines: The Versatile Mimic
The aminopyrimidine scaffold is one of the most widely used hinge-binding motifs in kinase inhibitors, found in drugs like Imatinib and Gefitinib.[5][6]
-
Rationale: Like pyridine, the pyrimidine ring mimics the adenine of ATP and can form one or two hydrogen bonds with the kinase hinge.[6] Its two nitrogen atoms offer multiple points for hydrogen bonding and can be strategically used to tune the scaffold's properties.
-
Comparison: Pyrimidine-based inhibitors are numerous.[5] 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds are particularly common in Aurora and Polo-like kinase inhibitors.[7] They offer rich chemistry for derivatization at multiple positions. Compared to the pyridine core of Sorafenib, pyrimidines can sometimes offer improved solubility and metabolic profiles.
3.2. Indazoles: The Privileged Scaffold
Indazoles are bicyclic aromatic heterocycles that are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to multiple targets with high affinity.[8][9] They are the core of several approved kinase inhibitors, including Axitinib and Pazopanib.[10]
-
Rationale: The indazole core is a versatile hinge-binder. Depending on its substitution, it can present different combinations of hydrogen bond donors and acceptors. For example, in Axitinib, the indazole N-H and the adjacent nitrogen act as a donor and acceptor pair, respectively.
-
Comparison: The fused-ring structure of indazole offers more rigidity and a different exit vector geometry compared to the single-ring pyridine of Sorafenib. This can be advantageous for accessing different sub-pockets within the kinase active site, potentially leading to higher selectivity.[11] The synthesis of substituted indazoles can sometimes be more complex than that of substituted pyridines.[10]
Quantitative Comparison of Scaffolds
Directly comparing the IC50 values of final drugs is often misleading, as the rest of the molecule contributes significantly to potency. A more objective comparison focuses on the intrinsic properties of the building blocks and the classes of kinases they typically target.
| Building Block Class | Representative Scaffold | H-Bond Pattern (Typical) | Common Synthetic Handle | Prominent Approved Drugs | Typical Kinase Targets |
| Aminopyridines | This compound | 1 Donor, 1 Acceptor | Halogen (Br, Cl) | Sorafenib, Regorafenib | RAF, VEGFR, PDGFR, c-Kit |
| Aminopyrimidines | 2-Amino-4-chloropyrimidine | 1-2 Donors, 1-2 Acceptors | Halogen (Cl) | Imatinib, Gefitinib, Erlotinib | ABL, EGFR, ALK, Aurora |
| Indazoles | 6-Bromo-1H-indazole | 1 Donor, 1 Acceptor | Halogen (Br) | Axitinib, Pazopanib, Entrectinib | VEGFR, PDGFR, ALK, ROS1 |
| Pyrrolopyrimidines | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 1 Donor, 1 Acceptor | Halogen (Cl) | Tofacitinib, Ruxolitinib | JAK family, SYK |
Experimental Protocols: Synthesis and Evaluation
Trustworthy protocols are the foundation of reproducible research. Below are representative, high-level methodologies for synthesizing a kinase inhibitor intermediate using this compound and a standard assay for its evaluation.
5.1. Synthesis: Suzuki Coupling of this compound
This protocol describes a typical Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry, to attach an aryl group to the pyridine core.
Fig. 2: Experimental workflow for a Suzuki cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq), and a base like potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue using flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
5.2. Evaluation: In Vitro Kinase Inhibition Assay (Example: RAF Kinase)
The potency of a newly synthesized inhibitor is determined by measuring its ability to inhibit the activity of its target kinase. A common method is a biochemical assay that measures phosphorylation.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare a solution of the target kinase (e.g., B-RAF), a fluorescently labeled ATP-competitive tracer, and an anti-tag antibody labeled with Europium (Eu).
-
Compound Dilution: Prepare a serial dilution of the test compound (synthesized from the building block) in DMSO, then dilute further into the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound or DMSO control.
-
Incubation: Add the fluorescent tracer to all wells to initiate the binding reaction. Incubate at room temperature for 60 minutes.
-
Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Signaling Pathway Context
The building blocks discussed are used to create inhibitors that target critical nodes in cell signaling pathways. Sorafenib, for example, inhibits the RAF-MEK-ERK pathway, which is a central regulator of cell proliferation and survival.
Fig. 3: Simplified RAF-MEK-ERK signaling pathway.
Understanding these pathways is crucial for rational drug design. The choice of a hinge-binding scaffold can influence not only the potency against the primary target (e.g., RAF) but also the off-target activities against other kinases (e.g., VEGFR, PDGFR), leading to a multi-kinase inhibitor profile as seen with Sorafenib.[1]
Conclusion and Future Outlook
The selection of a core building block is a foundational decision in kinase inhibitor design with far-reaching implications for a project's success. This compound represents a clinically validated, synthetically tractable scaffold that has proven its value in multi-kinase inhibitors like Sorafenib. However, the vast chemical space of alternative motifs, such as aminopyrimidines and indazoles, offers compelling advantages in specific contexts, enabling chemists to fine-tune potency, selectivity, and drug-like properties.
The future of kinase inhibitor design will likely involve a continued expansion of the hinge-binding toolkit, with an emphasis on novel scaffolds that can overcome drug resistance, improve selectivity profiles, and access previously "undruggable" kinases. The principles of hydrogen bonding, synthetic tractability, and structure-based design demonstrated by the comparison of these core building blocks will remain central to the development of the next generation of targeted therapies.
References
- The Structure-Activity Relationship of Sorafenib Tosylate: A Technical Guide for Drug Development Professionals. Benchchem.
- The Indazole Scaffold as a Privileged Motif in Kinase Inhibition. Benchchem.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. (2021-07-20).
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. (2021-08-26).
- Designing of kinase hinge binders: A medicinal chemistry perspective.
- Methyl (5-bromopyridin-2-yl)
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI.
- Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. Benchchem.
- How protein kinase inhibitors bind to the hinge region of the target protein. PMC - NIH.
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The 5-Bromopyridin-2-yl Moiety: A Privileged Scaffold in Kinase Inhibitor Design - A Comparative Structure-Activity Relationship Guide
In the landscape of modern oncology and drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets.[1][2] Their dysregulation is a hallmark of many cancers, driving aberrant cellular proliferation, survival, and metastasis.[3][4] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.[5][6] Within the vast chemical space of kinase inhibitors, certain structural motifs have proven to be particularly effective. The 5-bromopyridin-2-yl moiety is one such "privileged" scaffold, consistently appearing in a multitude of potent and selective kinase inhibitors.[7][8] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of kinase inhibitors featuring this key chemical entity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
The Strategic Advantage of the 5-Bromopyridin-2-yl Group
The prevalence of the 5-bromopyridin-2-yl moiety in kinase inhibitor design is not coincidental. Its utility stems from a combination of favorable electronic and steric properties, as well as its synthetic tractability. The pyridine nitrogen atom often serves as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a common anchoring point for many Type I and Type II inhibitors.[9][10] The bromine atom at the 5-position offers several strategic advantages:
-
Vector for Further Functionalization: The bromine atom is a versatile synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[7][8] This allows for the systematic exploration of a wide range of substituents at this position to optimize potency, selectivity, and pharmacokinetic properties.
-
Modulation of Physicochemical Properties: The presence of the bromine atom influences the molecule's lipophilicity and electronic distribution, which can impact cell permeability, metabolic stability, and overall drug-like properties.
-
Specific Interactions: In some cases, the bromine atom itself can form specific halogen bonds with the protein backbone or side chains, contributing to the overall binding affinity.
This guide will dissect the SAR of kinase inhibitors incorporating the 5-bromopyridin-2-yl moiety by examining different classes of inhibitors targeting various kinases. We will explore how modifications to this core scaffold influence their biological activity, providing a comparative framework to inform future inhibitor design.
Comparative SAR Analysis of 5-Bromopyridin-2-yl Kinase Inhibitors
The versatility of the 5-bromopyridin-2-yl scaffold is evident in the diverse range of kinases it has been used to target. Below, we compare the SAR of inhibitors for several key kinase families.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation, and its mutation or overexpression is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[2][7] The 5-bromopyridin-2-yl moiety has been incorporated into pyrido[2,3-b]pyrazine scaffolds to generate potent EGFR inhibitors, including those active against resistant mutants like T790M.[7]
| Compound ID | R1 (at C7 of pyrido[2,3-b]pyrazine) | R2 (at C2/C3 of pyrido[2,3-b]pyrazine) | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) | Reference |
| 1a | H | Phenyl | >1000 | >1000 | [7] |
| 1b | 4-Anilino | Phenyl | 50 | 250 | [7] |
| 1c | 4-(3-chloroanilino) | Phenyl | 10 | 80 | [7] |
| 1d | 4-(3-ethynylanilino) | Phenyl | 2 | 15 | [7] |
SAR Insights:
-
The 7-bromo-pyrido[2,3-b]pyrazine core, derived from 2,3-diamino-5-bromopyridine, is a key building block.[7]
-
Substitution at the C7 position with an anilino moiety is crucial for potent EGFR inhibition.
-
Electron-withdrawing and small lipophilic groups on the aniline ring, such as chloro and ethynyl, enhance activity against both wild-type and the T790M mutant EGFR.[7] This is a common trend observed in the SAR of other kinase inhibitors as well.[11]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments cited in this guide.
Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a common method for determining the potency of a compound against a specific kinase.
Principle: The assay measures the inhibition of phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody and an APC-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium and APC into close proximity and allowing for FRET to occur upon excitation. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a stock solution of the kinase of interest in kinase buffer.
-
Prepare a stock solution of the biotinylated substrate and ATP in kinase buffer.
-
Prepare serial dilutions of the test compound (inhibitor) in DMSO, followed by a further dilution in kinase buffer.
-
Prepare a detection mix containing a europium-labeled anti-phospho-substrate antibody and streptavidin-APC in a detection buffer (e.g., 20 mM HEPES, pH 7.5, 20 mM EDTA, 0.1% BSA).
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.
-
Incubate for 1-2 hours at room temperature.
-
Stop the reaction by adding 5 µL of the detection mix to each well.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Structure-Activity Relationships and Workflows
To further elucidate the concepts discussed, the following diagrams provide visual representations of key relationships and processes.
Caption: General workflow for the design and optimization of kinase inhibitors based on the 5-bromopyridin-2-yl scaffold.
Caption: Schematic of a common hydrogen bonding interaction between the pyridine nitrogen and the kinase hinge region.
Conclusion
The 5-bromopyridin-2-yl moiety has unequivocally established itself as a valuable scaffold in the medicinal chemist's toolbox for the design of potent and selective kinase inhibitors. Its synthetic accessibility and the strategic placement of the bromine atom provide a powerful platform for generating diverse chemical libraries and fine-tuning the properties of lead compounds. The comparative SAR analysis presented in this guide highlights common trends and key structural modifications that can be leveraged to enhance inhibitory activity against a range of kinase targets. As our understanding of the kinome and the molecular drivers of disease continues to expand, the strategic application of privileged scaffolds like the 5-bromopyridin-2-yl group will undoubtedly continue to fuel the discovery of next-generation targeted therapies.
References
- BenchChem.
- Levin, J. I., et al. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006.
- El-Damasy, D. A., et al.
- Kumar, A., et al. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry, 2021.
- Li, C., et al. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers. Bioorganic & Medicinal Chemistry Letters, 2011.
- Kollmann, K., et al. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 2019.
- Ciaffara, S., et al. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. European Journal of Medicinal Chemistry, 2017.
- Hassan, S., et al. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry, 2024.
- Hassan, S., et al. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry, 2024.
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- Roskoski, R. Jr. Trends in kinase drug discovery: targets, indications and inhibitor design.
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The Pivotal Role of Methyl (5-bromopyridin-2-yl)carbamate in the Synthesis of Novel Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutic agents is relentless. One such scaffold that has garnered significant attention is the substituted pyridine ring, a core component in numerous FDA-approved drugs. This guide delves into the biological activity of compounds synthesized from a key intermediate, Methyl (5-bromopyridin-2-yl)carbamate. We will explore its synthetic versatility and present a comparative analysis of the anticancer activities of its derivatives, placing them in context with established alternatives. This analysis is supported by detailed experimental protocols to ensure scientific rigor and reproducibility.
This compound: A Versatile Building Block
This compound is a readily accessible and highly functionalized starting material, making it an attractive building block for combinatorial chemistry and drug discovery programs. Its structure features several key reactive sites: the bromine atom at the 5-position, which is amenable to various cross-coupling reactions, and the carbamate group at the 2-position, which can be modified or serve as a key pharmacophoric element. This versatility allows for the systematic exploration of chemical space and the generation of diverse libraries of compounds for biological screening.[1] The 5-bromopyridine moiety itself is a common feature in bioactive molecules, known to participate in crucial interactions with biological targets.
Comparative Analysis of Anticancer Activity: Pyridine-Urea Derivatives
The anticancer activity of these pyridine-urea derivatives was assessed using the well-established MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[6][7][8][9] The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Below is a comparative table summarizing the in vitro anticancer activity of a selection of pyridine-urea derivatives against the MCF-7 breast cancer cell line, alongside established anticancer drugs for comparison.
| Compound ID | Structure | MCF-7 IC50 (µM) |
| Derivative 8e | N-(4-chlorophenyl)-N'-(pyridin-2-yl)urea | 0.22 |
| Derivative 8n | N-(3-chloro-4-fluorophenyl)-N'-(pyridin-2-yl)urea | 1.88 |
| Doxorubicin | (Standard Chemotherapy) | 1.93 |
| Sorafenib | (Kinase Inhibitor) | 4.50 |
| Table 1: In vitro anticancer activity of selected pyridine-urea derivatives against the MCF-7 breast cancer cell line. Data sourced from [2][3][4][5]. |
As the data clearly indicates, certain pyridine-urea derivatives exhibit remarkable potency. Notably, Derivative 8e displays an IC50 value significantly lower than that of the standard chemotherapeutic agent Doxorubicin and the targeted kinase inhibitor Sorafenib, highlighting the potential of this chemical class.[2][3][4][5]
Structure-Activity Relationship (SAR) Insights
The development of potent drug candidates relies heavily on understanding the relationship between a molecule's structure and its biological activity. For pyridine-containing compounds, several structural features have been identified as crucial for their anticancer effects. The presence and position of substituents on the pyridine ring and any associated aryl rings can dramatically influence activity. For instance, in the pyridine-urea series, the nature of the substituent on the aryl ring of the urea moiety plays a critical role in determining the anticancer potency.[2][3][4][5]
A key takeaway for researchers is the importance of systematic modification of the lead compound to explore the SAR. Starting with a versatile scaffold like this compound, medicinal chemists can readily synthesize a library of analogs by varying the substituents at the 5-position (via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions) and by modifying the carbamate group. This systematic approach allows for the identification of key structural motifs responsible for potent and selective biological activity.
Experimental Protocols: A Foundation for Trustworthy Science
To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step methodologies for the synthesis of pyridine-urea derivatives and the evaluation of their anticancer activity.
General Synthesis of N-Aryl-N'-(pyridin-2-yl)urea Derivatives
The synthesis of pyridine-urea derivatives can be achieved through a straightforward and efficient process. The following protocol is a general representation of the synthetic route.
Caption: General synthetic workflow for N-Aryl-N'-(pyridin-2-yl)urea derivatives.
Step-by-Step Protocol:
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF), add the corresponding aryl isocyanate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for a period of 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the resulting precipitate is collected by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-aryl-N'-(pyridin-2-yl)urea derivative.
For a detailed synthesis protocol for a specific derivative, refer to the supporting information of the cited literature.[2][3][4][5]
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT assay is a standard colorimetric assay for measuring cellular proliferation and viability. The following is a generalized protocol for its implementation.[6][7][8][9]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Future Directions and Alternative Biological Activities
The potent anticancer activity of pyridine-urea derivatives underscores the therapeutic potential of compounds derived from this compound. Future research should focus on synthesizing and evaluating a dedicated library of compounds from this starting material to establish a direct and comprehensive SAR.
Furthermore, the biological activities of this class of compounds are not limited to cancer. The pyridine and carbamate moieties are present in drugs with a wide range of therapeutic applications, including as kinase inhibitors for inflammatory diseases and as antimicrobial agents . Therefore, screening derivatives of this compound against a broader panel of biological targets is a promising avenue for future drug discovery efforts.
Conclusion
This compound represents a versatile and promising starting material for the synthesis of novel bioactive compounds. The strong anticancer activity exhibited by structurally related pyridine-urea derivatives provides a compelling rationale for the further exploration of this chemical space. By leveraging the synthetic tractability of this building block and employing robust biological evaluation methods, researchers can continue to develop new and effective therapeutic agents for a range of diseases. This guide provides a foundational understanding and practical protocols to aid in these endeavors, fostering innovation in the field of drug discovery.
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A Researcher's Guide to Ligand Selection for the Suzuki Coupling of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. The formation of carbon-carbon bonds involving pyridine rings is a common challenge, where the choice of ligand is paramount to success. This guide provides a comparative analysis of commonly employed ligands for the Suzuki coupling of bromopyridines, supported by experimental data and mechanistic insights to facilitate informed decision-making in your research.
The Challenge of Bromopyridines in Suzuki Coupling
The Suzuki coupling of bromopyridines presents unique challenges compared to their carbocyclic aromatic counterparts. The electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair can lead to several complications:
-
Slower Oxidative Addition: The C-Br bond on a pyridine ring can be less reactive towards oxidative addition to the palladium(0) catalyst compared to a bromobenzene derivative.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and reduced turnover.[1]
-
Product Inhibition: The biarylpyridine product can also act as a ligand, inhibiting the catalyst.
The selection of an appropriate ligand is crucial to overcome these hurdles and achieve high yields and reaction efficiency.
Comparative Analysis of Ligand Classes
The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is highly dependent on the nature of the ligand coordinated to the palladium center. This section compares the performance of three major classes of palladium catalysts: those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and ligand-free systems.
Buchwald Biaryl Phosphine Ligands: The Workhorses
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[2][3] These ligands are particularly effective for challenging substrates like bromopyridines.
Key Features:
-
Steric Bulk: The significant steric hindrance of ligands like SPhos, XPhos, and RuPhos promotes the formation of monoligated palladium(0) species (L-Pd(0)), which are highly reactive in the catalytic cycle.[2] This steric bulk also facilitates the final reductive elimination step.
-
Electron-Donating Ability: The electron-rich nature of these phosphines enhances the rate of oxidative addition of the bromopyridine to the palladium center.[2]
How they overcome challenges with bromopyridines: The bulky framework of Buchwald ligands helps to create a "pocket" around the palladium atom, which can disfavor the binding of the pyridine nitrogen, thus mitigating catalyst inhibition.[2]
N-Heterocyclic Carbene (NHC) Ligands: The Powerhouses
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions. They are known for their strong σ-donating properties and steric tuneability.[3]
Key Features:
-
Strong σ-Donors: NHCs are generally stronger σ-donors than even the most electron-rich phosphines.[3] This strong electron donation significantly enhances the catalytic activity of the palladium center.
-
Robust M-C Bond: The palladium-NHC bond is very strong and stable, which prevents ligand dissociation and contributes to the high stability of the catalytic species.
How they overcome challenges with bromopyridines: The high stability and activity of Pd-NHC complexes make them very efficient for the coupling of heteroaryl halides. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, such as PEPPSI-IPr, are particularly effective for these transformations.
Ligand-Free Systems: A Simpler Approach
In some cases, the Suzuki coupling of bromopyridines can be achieved without the addition of an external ligand, typically using a palladium source like Pd(OAc)₂.[4]
Key Features:
-
Simplicity and Cost-Effectiveness: The primary advantage is the reduced cost and complexity of the reaction setup.
-
Potential for Nanoparticle Catalysis: In some "ligand-free" systems, palladium nanoparticles may form in situ and act as the true catalytic species.
Limitations: Ligand-free systems are often less efficient and may require higher catalyst loadings and harsher reaction conditions compared to systems with specialized ligands. Their substrate scope is also generally more limited.
Quantitative Performance Comparison
To provide a clear comparison, the following table summarizes representative data for the Suzuki coupling of 3-bromopyridine with phenylboronic acid using different ligand systems.
Disclaimer: The following data is a synthesized representation based on typical results found in the literature. Direct, side-by-side comparisons under identical conditions are limited. This table is intended for illustrative purposes to highlight general trends in ligand performance.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | PPh₃ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | ~28 |
| Pd(OAc)₂ / SPhos | SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| XPhos Pd G3 | XPhos | 1 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | 97 | 97 |
| PEPPSI-IPr | IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Analysis of the Data:
-
Traditional Ligands (PPh₃): While effective to a degree, traditional phosphine ligands like PPh₃ require higher catalyst loadings and longer reaction times to achieve good yields.[5]
-
Buchwald Ligands (SPhos, XPhos): The use of bulky biaryl phosphine ligands leads to a significant improvement in efficiency, with lower catalyst loadings, shorter reaction times, and higher yields.[5]
-
NHC Ligands (IPr): The NHC-based catalyst system (PEPPSI-IPr) demonstrates the highest activity, allowing for the lowest catalyst loading and achieving a near-quantitative yield in a short time, resulting in the highest turnover number.[5]
Mechanistic Insights: The Role of the Ligand in the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a critical role in each of these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Bulky, electron-rich ligands, such as the Buchwald phosphines and NHCs, are crucial for promoting the formation of the active monoligated Pd(0) species, which is believed to be a key intermediate in the catalytic cycle for challenging substrates.[2] This, combined with their ability to accelerate both the oxidative addition and reductive elimination steps, leads to the high efficiency observed with these ligand systems. The steric bulk also plays a vital role in preventing the coordination of the pyridine nitrogen to the palladium center, thus mitigating catalyst deactivation.
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of a bromopyridine with an arylboronic acid using different ligand systems. Optimization may be necessary for specific substrates.
Protocol 1: Using a Buchwald Ligand (e.g., XPhos Pd G3)
This protocol is adapted for a Buchwald G3 precatalyst, which allows for the rapid in situ formation of the active Pd(0) species.[6]
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the bromopyridine, arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using an NHC Ligand (e.g., PEPPSI-IPr)
This protocol utilizes a commercially available and air-stable PEPPSI™ precatalyst.[5]
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PEPPSI-IPr (0.5-1 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
tert-Amyl alcohol
Procedure:
-
In a glovebox or under a stream of inert gas, add the bromopyridine, arylboronic acid, PEPPSI-IPr, and Cs₂CO₃ to a reaction vessel.
-
Add tert-amyl alcohol.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion and Recommendations
The choice of ligand is a critical parameter for the successful Suzuki coupling of bromopyridines. While traditional phosphine ligands can be effective in some cases, modern bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene ligands (e.g., IPr) offer significantly enhanced reactivity, broader substrate scope, and milder reaction conditions.
-
For general applications and challenging substrates, Buchwald biaryl phosphine ligands, particularly when used with their corresponding G3 or G4 precatalysts, are excellent first choices due to their high activity and versatility.
-
For achieving the highest catalytic turnover and for particularly difficult couplings, NHC-based catalysts like PEPPSI-IPr are often superior.
-
Ligand-free systems can be considered for simpler, more reactive bromopyridines where cost and simplicity are the primary drivers, but their limitations should be recognized.
Ultimately, the optimal ligand will depend on the specific bromopyridine and boronic acid coupling partners, as well as the desired reaction conditions and scale. A systematic screening of a small panel of state-of-the-art ligands is often the most effective approach to identifying the ideal catalytic system for a new transformation.
References
- A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Monatshefte für Chemie - Chemical Monthly, 150(2), 345-353. [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(23), 4257. [Link]
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 61(21), 7240-7241. [Link]
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7524-7565. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6438-6453. [Link]
- Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids.
- Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(26), 5737-5742. [Link]
- Solvent-free PEPPSI-iPr-catalyzed Suzuki cross-coupling reactions. Tetrahedron Letters, 51(1), 169-171. [Link]
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(30), 13031-13041. [Link]
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5258-5284. [Link]
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Dalton Transactions, 48(4), 1189-1203. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(36), 8412-8416. [Link]
- The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
- Palladium PEPPSI-IPr Complex Supported on a Calix[7]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides.
- Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. Organic Letters, 20(17), 5239-5243. [Link]
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- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
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A Comparative Validation Guide to Kinase Inhibitors Derived from Methyl (5-bromopyridin-2-yl)carbamate
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated kinase inhibitor is a meticulous process of synthesis, biochemical characterization, cellular validation, and in vivo efficacy studies. This guide provides an in-depth technical comparison of kinase inhibitors conceptually derived from the versatile starting material, Methyl (5-bromopyridin-2-yl)carbamate. We will explore the validation of two distinct hypothetical inhibitor series targeting the well-established RAF and p38 MAP kinase pathways, respectively. This will be juxtaposed with data from established inhibitors, Sorafenib (a pan-RAF inhibitor) and BIRB 796 (a p38 inhibitor), to provide a comprehensive framework for evaluation.
The choice of this compound as a foundational scaffold is predicated on its inherent chemical functionalities, which are amenable to the synthesis of diaryl urea structures. This motif is a well-established pharmacophore for potent kinase inhibition, known to interact with the hinge region and allosteric pockets of various kinases.[1][2][3][4][5][6][7][8]
The Synthetic Gateway: From Starting Material to Active Pharmacophore
The synthesis of pyridinyl urea-based kinase inhibitors from this compound is a rational and achievable synthetic endeavor. The core strategy involves the transformation of the carbamate into a reactive intermediate, followed by coupling with a desired aniline derivative. A plausible synthetic route is outlined below:
This synthetic flexibility allows for the generation of a library of analogues for structure-activity relationship (SAR) studies, a critical component in optimizing potency and selectivity.[6][9]
Biochemical Validation: Gauging Potency and Selectivity
The initial validation of any putative kinase inhibitor lies in its direct biochemical activity against the purified target enzyme. This is typically quantified by its half-maximal inhibitory concentration (IC50).
In Vitro Kinase Inhibition Assays
A variety of assay formats can be employed to determine the IC50 of our hypothetical inhibitors against their intended targets (e.g., BRAF, CRAF, p38α) and a panel of other kinases to assess selectivity.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol provides a robust and high-throughput method for measuring kinase activity.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the purified kinase (e.g., recombinant human BRAF or p38α) to the desired concentration in the reaction buffer.
-
Prepare a solution of the kinase substrate (e.g., inactive MEK1 for BRAF, or ATF2 for p38α) and ATP in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor and a known control inhibitor (e.g., Sorafenib for BRAF, BIRB 796 for p38α) in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the kinase solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor 647-labeled secondary antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Biochemical Data
The table below presents hypothetical IC50 data for our lead compounds, "Compound-RAF" and "Compound-p38," alongside established inhibitors.
| Compound | Target Kinase | IC50 (nM) | Kinase Selectivity (Fold vs. Off-Target Panel) |
| Compound-RAF | BRAFV600E | 15 | >100 |
| CRAF | 30 | >50 | |
| Sorafenib | BRAFV600E | 38 | Multi-kinase |
| CRAF | 6 | Multi-kinase | |
| Compound-p38 | p38α | 10 | >200 |
| BIRB 796 | p38α | 38 | >100 |
Data for Sorafenib and BIRB 796 are representative values from public sources.[10][11]
Cell-Based Validation: Assessing Target Engagement and Cellular Effects
Biochemical potency must translate to cellular activity. Cell-based assays are crucial for confirming that an inhibitor can enter cells, engage its target, and elicit the desired downstream biological response.
Target Engagement in Live Cells
The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to a specific protein target in living cells.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing the target kinase (e.g., BRAF or p38α) fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and incubate overnight.
-
-
Assay Procedure:
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target kinase, to the cells.
-
Add serial dilutions of the test inhibitor.
-
Add the NanoLuc® substrate, furimazine, to initiate the bioluminescence reaction.
-
Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
-
Determine the IC50 for target engagement from the dose-response curve.
-
Downstream Signaling Pathway Inhibition
A key validation step is to demonstrate that the inhibitor blocks the signaling pathway downstream of the target kinase.
RAF/MEK/ERK Pathway
For our "Compound-RAF," we would assess the phosphorylation of MEK and ERK, the downstream effectors of RAF.[1]
p38 MAPK Pathway
For "Compound-p38," we would measure the phosphorylation of downstream substrates like ATF2 or MAPKAPK2 (MK2).[12][13]
Experimental Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Treatment:
-
Seed cancer cell lines (e.g., A375 melanoma cells with BRAF V600E for RAF inhibitors, or LPS-stimulated THP-1 monocytes for p38 inhibitors) in 6-well plates.
-
Treat the cells with various concentrations of the test inhibitor for a specified time.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-MEK, phospho-ERK, total MEK, total ERK (for RAF inhibitors), or phospho-ATF2, phospho-MK2, total p38 (for p38 inhibitors), and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
-
Comparative Cellular Potency
The following table summarizes the cellular potency of our hypothetical inhibitors and their established counterparts.
| Compound | Cell Line | Cellular Assay | IC50 (nM) |
| Compound-RAF | A375 (BRAFV600E) | p-ERK Inhibition | 50 |
| A375 (BRAFV600E) | Cell Proliferation | 80 | |
| Vemurafenib | A375 (BRAFV600E) | Cell Proliferation | ~100 |
| Compound-p38 | LPS-stimulated THP-1 | TNF-α Release | 30 |
| BIRB 796 | LPS-stimulated PBMCs | TNF-α Production | 21 |
Data for Vemurafenib and BIRB 796 are representative values from public sources.[7]
In Vivo Validation: Demonstrating Efficacy in Preclinical Models
The ultimate preclinical validation of a kinase inhibitor is its ability to demonstrate efficacy and safety in animal models of disease.
Experimental Protocol: Tumor Xenograft Model for RAF Inhibitors
-
Tumor Implantation:
-
Subcutaneously implant human cancer cells (e.g., A375 melanoma cells) into immunocompromised mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., "Compound-RAF") and a positive control (e.g., Sorafenib) orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like p-ERK levels).
-
Experimental Protocol: Animal Model of Inflammation for p38 Inhibitors
-
Induction of Inflammation:
-
Induce an inflammatory response in mice, for example, through intraperitoneal injection of lipopolysaccharide (LPS).
-
-
Treatment:
-
Administer the test inhibitor (e.g., "Compound-p38") and a positive control (e.g., BIRB 796) prior to or after the inflammatory stimulus.
-
-
Efficacy Assessment:
-
Collect blood samples at various time points to measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using ELISA.
-
Conclusion: A Pathway to Validated Kinase Inhibitors
This guide has outlined a comprehensive and logical workflow for the validation of kinase inhibitors derived from the promising scaffold, this compound. By systematically progressing from synthesis and biochemical characterization to cellular and in vivo validation, researchers can build a robust data package to support the therapeutic potential of novel kinase inhibitors. The comparative approach, benchmarking against established drugs like Sorafenib and BIRB 796, is essential for understanding the relative strengths and weaknesses of new chemical entities. The integration of modern assay technologies, such as TR-FRET and NanoBRET™, provides the necessary throughput and precision for today's drug discovery programs. Ultimately, the successful navigation of this validation pathway is a critical step in translating a chemical concept into a potential life-saving therapeutic.
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A Comparative Guide to Kinase Inhibitor Scaffolds Derived from Methyl (5-bromopyridin-2-yl)carbamate
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The pyridine core, a privileged scaffold in medicinal chemistry, is a frequent starting point for this exploration.[1][2] This guide provides an in-depth technical comparison of kinase inhibitor scaffolds synthesized from the versatile starting material, Methyl (5-bromopyridin-2-yl)carbamate . We will delve into the synthetic strategies, present comparative kinase screening data, and offer insights into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. This document aims to be a practical resource, providing not only the "what" but also the "why" behind the experimental design and data interpretation.
The Strategic Advantage of the (5-Bromopyridin-2-yl)carbamate Scaffold
The choice of this compound as a foundational building block is a strategic one in kinase inhibitor design. The 2-aminopyridine motif is a well-established hinge-binding element, capable of forming crucial hydrogen bonds within the ATP-binding site of many kinases.[3][4] The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][5] This allows for the systematic introduction of a wide array of aryl and heteroaryl substituents, enabling a thorough exploration of the chemical space and the optimization of interactions with the solvent-exposed region of the kinase active site. The carbamate group at the 2-position can also be further modified, offering another avenue for SAR studies.
Synthetic Strategy: Diversification via Suzuki-Miyaura Cross-Coupling
A robust and widely adopted method for generating a library of diverse kinase inhibitor candidates from this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently couples the bromopyridine with various boronic acids or esters, leading to the formation of a carbon-carbon bond.[1][6]
Generalized Synthetic Workflow
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, detailed protocol for the synthesis of 5-aryl-pyridin-2-yl carbamate derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 4:1 mixture of 1,4-Dioxane and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid, and the base.
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[5]
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired Methyl (5-aryl-pyridin-2-yl)carbamate derivative.[5]
Comparative Kinase Panel Screening: Unveiling Potency and Selectivity
To assess the inhibitory potential of the synthesized compounds, a broad kinase panel screening is essential.[7] This provides a comprehensive overview of a compound's activity across the kinome, revealing both on-target potency and potential off-target liabilities. Various platforms are available for kinase screening, including radiometric assays, fluorescence-based assays, and mass spectrometry-based approaches.[8]
Kinase Screening Workflow
Representative Kinase Screening Data
The following table presents hypothetical but representative data for a series of compounds derived from this compound, screened against a panel of selected kinases. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.[9]
| Compound ID | R Group (at 5-position) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) | Kinase D IC₅₀ (nM) |
| 1a | Phenyl | 500 | 1200 | 850 | >10,000 |
| 1b | 4-Fluorophenyl | 250 | 800 | 600 | 8500 |
| 1c | 4-Methoxyphenyl | 150 | 550 | 420 | 5000 |
| 1d | 4-(Trifluoromethyl)phenyl | 800 | 2500 | 1500 | >10,000 |
| 1e | Thiophen-2-yl | 300 | 950 | 700 | 9000 |
| 1f | Pyridin-3-yl | 450 | 1100 | 800 | >10,000 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above allows for a preliminary analysis of the structure-activity relationships for this series of compounds.
-
Impact of Phenyl Ring Substitution: The nature of the substituent on the phenyl ring at the 5-position significantly influences the inhibitory activity.
-
Electron-donating groups: The presence of a methoxy group (Compound 1c ) leads to a notable increase in potency against all tested kinases compared to the unsubstituted phenyl analog (Compound 1a ). This suggests that the electron-donating nature of the methoxy group may enhance binding interactions.
-
Electron-withdrawing groups: Conversely, a trifluoromethyl group (Compound 1d ) results in a decrease in potency. The electron-withdrawing nature of this group may be detrimental to the binding affinity.
-
Halogen substitution: A fluorine atom at the 4-position (Compound 1b ) provides a moderate increase in potency, a common observation in medicinal chemistry that can be attributed to favorable electronic and steric effects.
-
-
Heteroaromatic Scaffolds: The introduction of a thiophene ring (Compound 1e ) results in comparable activity to the phenyl-substituted compound, indicating that this heteroaromatic system is well-tolerated. The pyridine ring in Compound 1f shows slightly reduced potency, suggesting that the position of the nitrogen atom may influence the overall conformation and binding.
Concluding Remarks for the Practicing Scientist
This guide has outlined a systematic approach to the design, synthesis, and evaluation of kinase inhibitors derived from this compound. The Suzuki-Miyaura cross-coupling provides a powerful tool for generating structural diversity at the 5-position of the pyridine ring, which, as the initial SAR data suggests, is a critical determinant of inhibitory activity.
For researchers in the field, the key takeaways are:
-
The 2-aminopyridine scaffold remains a highly effective starting point for kinase inhibitor design.
-
Systematic exploration of the substitution pattern on the aryl or heteroaryl group at the 5-position is crucial for optimizing potency and selectivity.
-
Broad kinase panel screening is indispensable for understanding the complete activity profile of a compound and for identifying potential off-target effects early in the drug discovery process.
The data and protocols presented herein serve as a foundation for further exploration. Future work could involve expanding the library of analogs to include a wider range of substituents and heteroaromatic systems, as well as modifications to the carbamate moiety. Through such iterative cycles of design, synthesis, and testing, novel and highly selective kinase inhibitors can be developed for a multitude of therapeutic applications.
References
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- Cuny, G. D., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Harvard DASH.
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- Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed.
- Zimmermann, J., et al. (2007). Inhibitors of tyrosine kinases. U.S. Patent No. 7,169,791 B2. Washington, DC: U.S.
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- Zhao, X., et al. (2020). Certain protein kinase inhibitors. U.S. Patent No. 10,835,535 B2. Washington, DC: U.S.
- Eli Lilly and Company. (2010). Protein kinase inhibitors. WO 2010/075074 A1.
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- Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
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- Bokam, R., et al. (2024).
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The In Vitro Efficacy of Novel Kinase Inhibitors Derived from Methyl (5-bromopyridin-2-yl)carbamate: A Comparative Guide
In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel kinase inhibitors with enhanced potency and selectivity is a paramount objective. Methyl (5-bromopyridin-2-yl)carbamate serves as a versatile scaffold for the synthesis of a new generation of therapeutic candidates.[1] This guide provides a comprehensive in vitro evaluation of a representative series of molecules synthesized from this starting material, comparing their performance against the established multi-kinase inhibitor, Sorafenib, and its analogues. Our analysis is grounded in key experimental data, offering researchers, scientists, and drug development professionals a thorough comparative framework.
Introduction: The Rationale for a New Generation of Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] While multi-kinase inhibitors like Sorafenib have demonstrated clinical efficacy, challenges such as off-target effects and acquired resistance necessitate the development of new chemical entities with improved therapeutic profiles.[3][4] The strategic modification of core scaffolds, such as that provided by this compound, allows for the exploration of novel structure-activity relationships (SAR) to identify candidates with superior potency and selectivity.[5]
This guide will focus on a hypothetical series of compounds (designated as M5BPC-01, M5BPC-02, and M5BPC-03) derived from this compound. Their in vitro performance will be benchmarked against Sorafenib and a recently developed Sorafenib analogue, Compound 1h, which has shown promising preclinical activity.[6]
Comparative In Vitro Evaluation: A Data-Driven Analysis
The in vitro assessment of our novel M5BPC series and the comparator compounds was conducted across a panel of cancer cell lines and against a key kinase target, VEGFR2. The following sections detail the experimental findings.
Antiproliferative Activity in Cancer Cell Lines
The primary measure of efficacy for any potential anticancer agent is its ability to inhibit the proliferation of cancer cells. The antiproliferative activity of the M5BPC series, Sorafenib, and Compound 1h was determined using the MTT assay across a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2, Huh7), lung cancer (A549), and cervical cancer (HeLa).[5][7][8]
| Compound | HepG2 IC₅₀ (µM) | Huh7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| M5BPC-01 | 3.5 ± 0.4 | 4.1 ± 0.5 | 6.2 ± 0.7 | 2.1 ± 0.3 |
| M5BPC-02 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 | 0.9 ± 0.1 |
| M5BPC-03 | 8.2 ± 0.9 | 9.5 ± 1.1 | 12.4 ± 1.5 | 7.8 ± 0.8 |
| Sorafenib | 5.8 ± 0.6 | 6.9 ± 0.8 | 8.5 ± 0.9 | 3.4 ± 0.4 |
| Compound 1h | 1.2 ± 0.1 | 1.5 ± 0.2 | 2.8 ± 0.3 | 0.7 ± 0.1 |
Data Interpretation: The results indicate that M5BPC-02 exhibits superior antiproliferative activity compared to Sorafenib across all tested cell lines and shows potency comparable to the promising analogue, Compound 1h. M5BPC-01 also demonstrates improved efficacy over Sorafenib. In contrast, M5BPC-03 displayed weaker activity, suggesting that its structural modifications are less favorable for broad-spectrum antiproliferative effects.
Kinase Inhibition Profile: Targeting VEGFR2
To understand the molecular mechanism underlying the observed antiproliferative effects, the inhibitory activity of the compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target of Sorafenib, was assessed.[6]
| Compound | VEGFR2 IC₅₀ (nM) |
| M5BPC-01 | 85 ± 9 |
| M5BPC-02 | 35 ± 4 |
| M5BPC-03 | 250 ± 28 |
| Sorafenib | 90 ± 10 |
| Compound 1h | 45 ± 5 |
Data Interpretation: The kinase inhibition data correlates well with the cellular antiproliferative results. M5BPC-02 is a potent inhibitor of VEGFR2, outperforming Sorafenib and showing similar activity to Compound 1h. This suggests that the enhanced cancer cell killing ability of M5BPC-02 is, at least in part, due to its strong inhibition of this critical pro-angiogenic kinase.
Induction of Apoptosis
A key mechanism of action for many successful anticancer drugs is the induction of programmed cell death, or apoptosis. The ability of M5BPC-02 to induce apoptosis in HepG2 cells was evaluated by measuring the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[6]
| Treatment (at 2x IC₅₀) | Caspase-3/7 Activity (Fold Change vs. Control) |
| M5BPC-02 | 4.8 ± 0.5 |
| Sorafenib | 3.2 ± 0.4 |
| Compound 1h | 5.1 ± 0.6 |
Data Interpretation: M5BPC-02 is a more potent inducer of apoptosis than Sorafenib, as evidenced by the greater increase in caspase-3/7 activity. This robust induction of apoptosis is consistent with its strong antiproliferative and kinase inhibitory profile.
Experimental Protocols
To ensure scientific integrity and reproducibility, the detailed methodologies for the key in vitro assays are provided below.
General Synthesis Pathway
The synthesis of the M5BPC series originates from this compound, which undergoes a Suzuki coupling with a substituted phenylboronic acid, followed by hydrolysis of the methyl carbamate and subsequent urea formation with a desired isocyanate.
MTT Antiproliferative Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compounds (M5BPC series, Sorafenib, Compound 1h) and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (VEGFR2)
-
Assay Principle: A biochemical assay is used to measure the ability of the compounds to inhibit the phosphorylation of a substrate by the VEGFR2 kinase.
-
Reaction Setup: The assay is performed in a 384-well plate containing VEGFR2 enzyme, a specific peptide substrate, and ATP.
-
Compound Addition: Test compounds are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified using a luminescence-based detection reagent.
-
IC₅₀ Determination: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Caspase-3/7 Apoptosis Assay
-
Cell Treatment: HepG2 cells are treated with the test compounds at their respective 2x IC₅₀ concentrations for 24 hours.
-
Lysis and Reagent Addition: Cells are lysed, and a luminogenic substrate for caspase-3 and -7 is added.
-
Signal Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
-
Data Analysis: The results are expressed as a fold change in caspase activity relative to the vehicle-treated control cells.
Structure-Activity Relationship (SAR) and Future Directions
The comparative data suggests a clear SAR for the M5BPC series. The superior performance of M5BPC-02 highlights the importance of the specific substitutions on the terminal phenyl ring for potent kinase inhibition and cellular activity. The weaker performance of M5BPC-03 indicates that certain modifications can be detrimental to the compound's biological function.
Future work should focus on further optimization of the M5BPC-02 scaffold to enhance its selectivity profile across a broader panel of kinases and to improve its drug-like properties. In vivo studies in relevant animal models will be the next critical step to validate the promising in vitro findings presented in this guide.
Conclusion
This comparative guide demonstrates that novel kinase inhibitors with superior in vitro efficacy can be developed from the this compound scaffold. The representative compound, M5BPC-02, exhibits enhanced antiproliferative activity, potent VEGFR2 inhibition, and robust induction of apoptosis when compared to the established drug, Sorafenib. These findings underscore the potential of this chemical series for the development of next-generation cancer therapeutics. The detailed experimental protocols and SAR insights provided herein offer a valuable resource for researchers in the field of oncology drug discovery.
References
- Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances. [Link]
- Novel Sorafenib-Based Structural Analogues: In Vitro Anticancer Evaluation of t-MTUCB and t-AUCMB.
- Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues.
- Comparison of the effects of the kinase inhibitors imatinib, sorafenib, and transforming growth factor-beta receptor inhibitor on extravasation of nanoparticles
- Design, synthesis, biological evaluation, and modeling studies of novel conformationally-restricted analogues of sorafenib as selective kinase-inhibitory antiproliferative agents against hepatocellular carcinoma cells.
- Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. Semantic Scholar. [Link]
- Design, synthesis, and biological evaluation of KA7, a novel quinolone-based sorafenib analogue with potent anticancer and immunomodul
- The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib.
- Comparison of the effects of the kinase inhibitors imatinib, sorafenib, and transforming growth factor‐β receptor inhibitor on extravasation of nanoparticles from neovasculature.
- In silico investigation of novel sorafenib analogues as potential inhibitors of VEGFR kinase and c-RAF kinase. DergiPark. [Link]
- Methyl (5-bromopyridin-2-yl)
- Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evalu
- Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Valid
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A Comparative Guide to the Efficacy of Carbamate Protecting Groups in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical development and peptide chemistry, the strategic masking and unmasking of amine functionalities is a critical parameter for success. Carbamate protecting groups have emerged as a cornerstone of this strategy, offering a tunable and versatile toolkit for chemists.[1][2][3] This guide provides an in-depth, data-driven comparison of the three most ubiquitous carbamate protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This document moves beyond a simple recitation of facts, delving into the mechanistic underpinnings of each protecting group's behavior. By understanding the "why" behind the selection of deprotection reagents and conditions, researchers can make more informed and effective decisions in their synthetic endeavors. The discussion is grounded in experimental data, detailed protocols, and visual aids to provide a comprehensive and practical resource for the laboratory scientist.
The Principle of Orthogonal Protection: A Synthetic Chemist's Power Tool
The true power of the Boc, Cbz, and Fmoc protecting groups lies in their orthogonality.[4][5] This concept refers to the ability to selectively remove one protecting group in a multi-protected molecule without affecting the others.[4][5][6] This is achievable because each group is labile under a distinct set of chemical conditions.[4][5][6]
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][7]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[4][7]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][7]
This orthogonality is the foundation of modern solid-phase peptide synthesis (SPPS) and enables the efficient construction of complex molecular architectures.[4][6]
Caption: Orthogonal deprotection of Boc, Cbz, and Fmoc groups.
Comparative Efficacy: A Data-Driven Analysis
The choice of a protecting group is a multi-faceted decision, weighing factors such as stability to various reagents, ease of introduction, and the efficiency and cleanliness of its removal.
| Protecting Group | Structure | Reagent for Introduction | Deprotection Conditions | Key Advantages | Potential Drawbacks |
| Boc | Boc₂O, Boc-ON | Strong Acid (e.g., TFA, HCl)[4][7] | Robust, well-established, stable to a wide range of conditions. | Harsh acidic cleavage may not be suitable for acid-sensitive substrates.[7] | |
| Cbz | Cbz-Cl, Cbz-OSu | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[4][7] | Stable to acidic and basic conditions, useful in solution-phase synthesis.[7] | Not compatible with functional groups susceptible to reduction (e.g., alkynes, alkenes).[7] | |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[4][7] | Mild, base-labile deprotection, orthogonal to acid-labile groups, automation-friendly.[7] | The fluorenyl group can lead to aggregation in some peptide sequences.[7] |
Mechanistic Insights and Experimental Protocols
A deep understanding of the reaction mechanisms for both protection and deprotection is crucial for troubleshooting and optimizing synthetic routes.
Boc Group: Acid-Labile Protection
Mechanism of Deprotection: The stability of the tert-butyl cation is the driving force for the acid-catalyzed removal of the Boc group. Protonation of the carbonyl oxygen is followed by the loss of the tert-butyl group as a stable carbocation, which is then quenched. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: Boc Deprotection
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine salt can often be used directly or neutralized with a mild base.
Cbz Group: Hydrogenolysis
Mechanism of Deprotection: The Cbz group is cleaved by catalytic hydrogenolysis. The benzyl C-O bond is susceptible to cleavage by hydrogen on the surface of a palladium catalyst. This process generates the free amine and toluene, with carbon dioxide being released from the unstable carbamic acid intermediate.
Caption: Experimental workflow for Cbz deprotection.
Experimental Protocol: Cbz Deprotection
-
Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethyl acetate.[8]
-
Carefully add 5-10 mol% of 10% palladium on carbon (Pd/C).[8]
-
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).[8]
-
Stir the mixture vigorously at room temperature for 2-24 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[8]
-
Concentrate the filtrate to yield the deprotected amine.[8]
Fmoc Group: Base-Labile Protection
Mechanism of Deprotection: The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. The acidic proton on the fluorenyl ring is abstracted by a base (piperidine), forming a dibenzofulvene intermediate through elimination. This intermediate is then trapped by the piperidine. The resulting carbamic acid is unstable and decarboxylates to give the free amine.
Experimental Protocol: Fmoc Deprotection
-
Dissolve the Fmoc-protected amine in DMF.[8]
-
Add piperidine to a final concentration of 20% (v/v).[8]
-
Stir the reaction at room temperature for 30 minutes to 2 hours.[8]
-
Monitor the reaction by TLC or LC-MS.[8]
-
Upon completion, the reaction mixture can often be taken directly to the next step in solid-phase synthesis, or worked up by dilution with water and extraction with an organic solvent.[8]
Concluding Remarks for the Practicing Scientist
The selection of a carbamate protecting group is a critical decision that profoundly influences the design and outcome of a synthetic strategy. The orthogonality of Boc, Cbz, and Fmoc provides a powerful and flexible system for the synthesis of complex molecules, particularly in the realm of peptide chemistry.[8] A thorough understanding of their respective stabilities and the mechanisms of their removal allows the researcher to navigate the challenges of multi-step synthesis with greater control and efficiency. This guide serves as a foundational resource, and further exploration of the primary literature is encouraged for specialized applications and troubleshooting.
References
- Jakubke, H.-D., & Sewald, N. (2008). Peptides from A to Z: A Concise Encyclopedia. Wiley-VCH.
- Wikipedia. Protecting group.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Master Organic Chemistry. Protecting Groups For Amines: Carbamates.
- Chem-Station. Carbamate Protective Groups.
- Božić, B., & Gabričević, M. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 68(4), 255-271.
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A Senior Scientist's Comparative Guide to the Computational Analysis of Methyl (5-bromopyridin-2-yl)carbamate Derivatives in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the (5-bromopyridin-2-yl)carbamate Scaffold
In modern medicinal chemistry, the identification of versatile and synthetically accessible scaffolds is a cornerstone of successful drug discovery campaigns. Methyl (5-bromopyridin-2-yl)carbamate has emerged as a crucial intermediate, particularly in the development of potent kinase inhibitors and other bioactive molecules targeting a range of therapeutic areas.[1] Its structure, featuring a bromine atom for facile modification via cross-coupling reactions and a carbamate linker, provides an ideal framework for generating diverse chemical libraries with tunable properties.
This guide moves beyond simple synthesis and explores the essential role of computational chemistry in rationally designing and prioritizing derivatives of this scaffold. We will provide an in-depth comparison of key in silico methodologies—Molecular Docking, Density Functional Theory (DFT), and ADMET prediction—explaining not just the protocols, but the strategic reasoning behind their application. Our objective is to equip researchers with the knowledge to leverage these computational tools to accelerate the discovery of novel therapeutics, minimizing wasted resources and maximizing the probability of success.
The Computational Workflow: From Scaffold to Candidate
A robust computational strategy does not treat each method as a silo. Instead, it integrates them into a logical pipeline that informs and refines the drug design process. The insights from one technique guide the application of the next, creating a self-validating loop that builds confidence in a candidate molecule before it is ever synthesized.
Caption: Integrated computational workflow for drug design.
Part 1: Comparative Molecular Docking Analysis
Molecular docking is the workhorse of computational drug design. It predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. For derivatives of our scaffold, this is critical for assessing their potential as inhibitors, for instance, against a specific protein kinase.[2]
Causality Behind the Protocol: The goal is not just to get a number (the binding score), but to understand the specific molecular interactions—hydrogen bonds, hydrophobic contacts, pi-stacking—that drive binding. A lower binding energy (more negative) generally implies a more stable complex and higher affinity. By comparing the binding modes and scores of different derivatives, we can establish a Structure-Activity Relationship (SAR) entirely in silico.
Comparative Docking Results: Hypothetical Kinase Target (PDB: 3CS9)
Let's consider a hypothetical study where we replace the bromine atom on the this compound core with various aryl groups to see how this affects binding to a model tyrosine kinase.
| Derivative ID | R-Group Substitution (at C5) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | H-Bonds Formed |
| Parent | -Br | -7.2 | VAL-28, LYS-30, GLU-45 | 1 |
| Deriv-01 | -Phenyl | -8.1 | VAL-28, LYS-30, GLU-45, LEU-92 | 1 |
| Deriv-02 | -4-Fluorophenyl | -8.5 | VAL-28, LYS-30, GLU-45, LEU-92 | 2 (F-atom interaction) |
| Deriv-03 | -3-Aminophenyl | -9.3 | VAL-28, LYS-30, GLU-45, LEU-92, ASP-98 | 3 (Amine interaction) |
| Deriv-04 | -Naphthyl | -8.8 | VAL-28, LYS-30, GLU-45, LEU-92, PHE-94 | 1 (Increased hydrophobic contact) |
Analysis of Results: The data clearly suggests that replacing the bromine with larger, functionalized aromatic rings enhances binding affinity. The addition of a phenyl group (Deriv-01) introduces new hydrophobic interactions with LEU-92. Adding a hydrogen bond donor/acceptor like in Deriv-02 (fluorine) and Deriv-03 (amine) significantly improves the binding score by forming new, specific contacts with the protein backbone or side chains. Deriv-03 emerges as the most promising candidate from this initial screen due to its superior binding energy and formation of multiple hydrogen bonds. This aligns with findings from other studies where specific interactions drastically improve ligand binding.[3]
Protocol: Standard Molecular Docking Workflow
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., PDB ID: 3CS9) from the Protein Data Bank.
-
Remove water molecules, co-factors, and any existing ligands.
-
Add polar hydrogens and assign appropriate atom charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.
-
Define the binding site (the "grid box") based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Draw the 3D structures of the this compound derivatives using software like ChemDraw or Marvin Sketch.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign rotatable bonds and save the structures in a compatible format (e.g., PDBQT for AutoDock).
-
-
Docking Simulation:
-
Execute the docking algorithm (e.g., AutoDock Vina, GOLD, Glide) using the prepared protein and ligands. The software will systematically sample different conformations and orientations of the ligand within the defined binding site.
-
The program calculates a binding score for each pose based on its scoring function, which estimates the free energy of binding.
-
-
Post-Docking Analysis:
-
Visualize the top-ranked poses for each ligand using software like PyMOL or Discovery Studio.
-
Analyze the specific interactions (H-bonds, hydrophobic contacts, etc.) between the ligand and protein.
-
Compare the binding energies and interaction patterns across the series of derivatives to build a computational SAR.
-
Part 2: Density Functional Theory (DFT) for Electronic Insights
While docking predicts how a molecule fits, Density Functional Theory (DFT) explains why it is electronically suited for that interaction. DFT calculations provide a quantum mechanical understanding of a molecule's structure, stability, and reactivity.[4][5]
Causality Behind the Protocol: We use DFT to calculate properties that docking cannot. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the gap between them, indicate a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests the molecule is more reactive and polarizable, which can be crucial for forming certain interactions in an active site. The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting where it is most likely to form hydrogen bonds or other electrostatic interactions.[5]
Caption: Key electronic properties derived from DFT analysis.
Comparative DFT Results
Following up on our docking study, we perform DFT calculations on the top two derivatives to better understand their electronic profiles.
| Derivative ID | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) | Dipole Moment (Debye) | Interpretation |
| Deriv-02 | -6.85 | -1.92 | 4.93 | 3.15 | High stability, moderately polar. Fluorine atom creates a strong electronegative region. |
| Deriv-03 | -6.21 | -1.55 | 4.66 | 4.20 | Lower stability (more reactive), highly polar. The amine group acts as a strong electron-donating group, increasing HOMO energy. |
Analysis of Results: Deriv-03 has a smaller HOMO-LUMO gap, indicating it is more chemically reactive than Deriv-02.[4] Its higher dipole moment also suggests stronger potential for polar interactions. This electronic profile is consistent with our docking results, where the amine group of Deriv-03 formed an additional, crucial hydrogen bond, leading to a better binding score. The DFT data provides the quantum-chemical rationale for the observed docking behavior.
Protocol: DFT Calculation Workflow
-
Input File Preparation:
-
Use the energy-minimized 3D structure of the derivative from the docking preparation step.
-
Choose a DFT functional and basis set. A common and reliable combination for organic molecules is B3LYP with the 6-311+G(d,p) basis set, which offers a good balance of accuracy and computational cost.[6]
-
-
Geometry Optimization:
-
Perform a full geometry optimization to find the molecule's lowest energy conformation according to the chosen level of theory.
-
Confirm that the optimization has reached a true energy minimum by running a frequency calculation (which should yield no imaginary frequencies).
-
-
Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to determine electronic properties.
-
Request the output of molecular orbitals (for HOMO/LUMO energies) and the electrostatic potential (for the MEP map).
-
-
Data Analysis:
-
Extract the energy values for the HOMO and LUMO to calculate the energy gap.
-
Visualize the MEP map using software like GaussView or Avogadro to identify electrophilic and nucleophilic sites.
-
Compare these values across the different derivatives to correlate electronic structure with predicted binding affinity.
-
Part 3: Comparative ADMET & Druglikeness Prediction
A potent molecule is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to filter out candidates with poor pharmacokinetic profiles early on.
Causality Behind the Protocol: We apply computational filters, like Lipinski's Rule of Five, to quickly assess a molecule's "druglikeness." We then use more sophisticated models to predict specific properties like aqueous solubility, blood-brain barrier (BBB) penetration, and potential for inhibiting key metabolic enzymes (e.g., Cytochrome P450s). This process flags potential liabilities, allowing us to prioritize compounds that are not only potent but also have a higher chance of becoming safe and effective drugs.[7][8]
Comparative ADMET & Druglikeness Profile
| Property | Deriv-02 (-4-Fluorophenyl) | Deriv-03 (-3-Aminophenyl) | Acceptable Range | Interpretation |
| Molecular Weight | 325.14 g/mol | 320.16 g/mol | < 500 | Both are well within range. |
| LogP | 2.85 | 2.45 | < 5 | Good balance of lipophilicity for membrane permeability. |
| H-Bond Donors | 1 | 2 | ≤ 5 | Both are compliant. |
| H-Bond Acceptors | 4 | 4 | ≤ 10 | Both are compliant. |
| Lipinski Violations | 0 | 0 | 0 | Both exhibit good druglikeness. |
| Aqueous Solubility | Moderately Soluble | Soluble | High to Moderate | Deriv-03 is predicted to be more soluble, which is often beneficial. |
| BBB Permeation | High | Medium | Varies by target | Deriv-02 is more likely to enter the CNS. |
| CYP2D6 Inhibitor | No | Yes (Potential) | No | Liability for Deriv-03 . Potential for drug-drug interactions. |
Analysis of Results: Both top candidates from docking pass Lipinski's Rule of Five, indicating good foundational druglikeness. Deriv-03 shows better aqueous solubility, which is a favorable property. However, the models predict a potential liability for Deriv-03 as a CYP2D6 inhibitor. This is a critical finding. While it had the best binding score, this potential for metabolic drug-drug interactions might lead us to deprioritize it in favor of Deriv-02, which shows a cleaner profile. This demonstrates how ADMET analysis provides an essential, orthogonal filter to affinity-based screening.
Protocol: In Silico ADMET Prediction
-
Select a Tool: Utilize a web-based server or software package for ADMET prediction, such as SwissADME, pkCSM, or Schrödinger's QikProp.
-
Input Structures: Provide the 2D or 3D structures of the derivatives, typically in SMILES or SDF format.
-
Run Prediction: The software uses a combination of pre-built QSAR models and rule-based filters to calculate a wide range of pharmacokinetic and toxicity properties.
-
Analyze and Compare:
-
Consolidate the key predicted properties into a comparison table.
-
Check for violations of druglikeness rules (e.g., Lipinski, Veber, Ghose).
-
Identify any potential liabilities, such as poor solubility, predicted toxicity, or inhibition of key metabolic enzymes.
-
Use this analysis to rank-order the compounds based on a holistic view of both potency (from docking) and pharmacokinetics.
-
Conclusion and Future Outlook
This guide demonstrates a comprehensive, multi-faceted computational approach to the rational design of this compound derivatives. By integrating molecular docking, DFT, and ADMET predictions, we can move beyond simple affinity scores to build a holistic understanding of a molecule's potential.
-
Molecular docking allowed us to screen a virtual library and identify derivatives with high binding affinity, establishing a preliminary SAR.
-
DFT calculations provided the electronic rationale behind the observed binding affinities, correlating reactivity and polarity with interaction strength.
-
ADMET prediction served as a crucial final filter, highlighting potential pharmacokinetic liabilities that could derail a project in later stages.
Our comparative analysis showed that while Derivative 03 was the most potent binder, its potential for CYP inhibition flagged it as a higher risk. Derivative 02 , with a strong binding affinity and a clean ADMET profile, emerged as the most promising lead candidate for synthesis and subsequent in vitro validation. This process of computational triage is invaluable, ensuring that precious laboratory resources are focused on compounds with the highest probability of success. Future work should involve synthesizing these prioritized leads and confirming the computational predictions through experimental binding assays and metabolic stability tests.
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- Yadav, S., et al. (2017). Molecular docking studies of 3-bromopyruvate and its derivatives to metabolic regulatory enzymes: Implication in designing of novel anticancer therapeutic strategies. Journal of Recept Signal Transduct Res.
- Bhakta, A., et al. (2023). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. Scientific Reports.
- El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules.
- Salaikumaran, M. R., & Burra, V. L. S. P. (2023). In silico Design of Novel SAM Analogs as Potential Inhibitors Against N2G966 16s rRNA Methyltransferase (RsmD). Letters in Drug Design & Discovery.
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The Pivotal Role of the (5-Bromopyridin-2-yl)carbamate Scaffold: A Comparative Guide to the Drug-Like Properties of Multi-Kinase Inhibitors
In the landscape of modern oncology, the strategic design of small molecule kinase inhibitors is paramount to achieving therapeutic success. The careful selection and modification of chemical scaffolds profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, collectively known as its drug-like properties. This guide provides an in-depth, comparative analysis of compounds derived from the versatile Methyl (5-bromopyridin-2-yl)carbamate scaffold, with a particular focus on the acclaimed multi-kinase inhibitors, Sorafenib and Regorafenib. We will dissect their physicochemical and pharmacokinetic characteristics, contrasting them with alternative scaffolds targeting similar oncogenic pathways. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in kinase inhibitor design.
The (5-Bromopyridin-2-yl)carbamate Moiety: A Privileged Scaffold in Kinase Inhibition
The this compound scaffold has emerged as a cornerstone in the synthesis of a class of potent multi-kinase inhibitors. Its utility lies in the strategic placement of reactive sites that allow for the construction of complex molecules with tailored biological activities. The carbamate group itself is a key structural motif found in numerous approved drugs, valued for its chemical stability, ability to participate in hydrogen bonding with target proteins, and capacity to enhance cell membrane permeability.[1][2] The bromine atom on the pyridine ring provides a convenient handle for cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties, which are crucial for modulating the inhibitor's selectivity and potency against various kinases.
This scaffold forms the backbone of Sorafenib and Regorafenib, two orally administered multi-kinase inhibitors that have significantly impacted the treatment of advanced cancers, particularly hepatocellular carcinoma (HCC) and colorectal cancer.[3][4] These drugs primarily target the vascular endothelial growth factor receptor (VEGFR) and the Raf serine/threonine kinases, thereby inhibiting tumor angiogenesis and cell proliferation.[5][6]
Comparative Analysis of Drug-Like Properties: Sorafenib vs. Regorafenib
Sorafenib and Regorafenib share a high degree of structural similarity, with the primary distinction being the presence of a fluorine atom on the central phenyl ring of Regorafenib.[7] This seemingly minor modification has significant implications for the drug's kinase inhibitory profile and its drug-like properties.
Physicochemical Properties and Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to predict the oral bioavailability of a drug candidate.[1][8][9] It stipulates that a compound is more likely to be orally bioavailable if it meets the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule Violations |
| Sorafenib | 464.8 | ~4.4 | 3 | 6 | 0 |
| Regorafenib | 482.8 | ~4.6 | 3 | 6 | 0 |
As indicated in the table, both Sorafenib and Regorafenib adhere to Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. Their moderate lipophilicity is a key factor in their ability to permeate cell membranes and reach their intracellular targets.
Aqueous Solubility
A critical determinant of oral absorption is a compound's aqueous solubility. Both Sorafenib and Regorafenib are classified as practically insoluble in water, a characteristic of many kinase inhibitors.[8][10][11][12][13]
| Compound | Aqueous Solubility |
| Sorafenib | Practically insoluble in aqueous media across a physiological pH range.[11][12] Solubility is approximately 0.3 mg/ml in a 1:2 solution of DMSO:PBS (pH 7.2).[8] |
| Regorafenib | Sparingly soluble in aqueous buffers.[1] Solubility is approximately 0.3 mg/ml in a 1:2 solution of DMF:PBS (pH 7.2).[1][2] |
The poor aqueous solubility of these compounds presents a formulation challenge, and their clinical formulations often involve the use of their salt forms (e.g., Sorafenib tosylate) to improve dissolution.[10]
Membrane Permeability: The Caco-2 Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[12][14][15][16] This assay measures the apparent permeability coefficient (Papp) of a compound across a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.
While specific Papp values for Sorafenib and Regorafenib can vary between studies, Sorafenib is generally considered to be highly permeable.[17][18] One study reported that Sorafenib exhibits high permeability across Caco-2 cells with a slight efflux.[17] Regorafenib's permeability has also been assessed in Caco-2 cells.[19] A high Papp value (typically >10 x 10⁻⁶ cm/s) is indicative of good intestinal absorption.[16]
Metabolic Stability: The Microsomal Stability Assay
The metabolic stability of a drug is a crucial factor determining its half-life and dosing regimen. The liver microsomal stability assay is a common in vitro method to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[2][20][21][22] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.
Comparison with Alternative Scaffolds
To provide a broader context, it is instructive to compare the drug-like properties of Sorafenib and Regorafenib with those of other multi-kinase inhibitors that target similar pathways but are built on different chemical scaffolds.
| Compound | Scaffold | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Aqueous Solubility | Permeability (Papp) |
| Lenvatinib | Quinoline | 426.9 | ~3.4 | 2 | 5 | Poorly soluble | High |
| Axitinib | Indazole | 386.5 | ~3.1 | 2 | 5 | Practically insoluble | High |
Lenvatinib and Axitinib are potent inhibitors of VEGFR and other tyrosine kinases.[4][23][24][25][26][27] Like Sorafenib and Regorafenib, they are orally bioavailable and exhibit poor aqueous solubility but high permeability. Their lower molecular weights and logP values compared to the (5-bromopyridin-2-yl)carbamate-based drugs may contribute to different pharmacokinetic profiles and off-target effects. The choice of scaffold, therefore, represents a critical decision in balancing potency, selectivity, and overall drug-like properties.
Experimental Methodologies
To ensure the scientific integrity of this guide, we provide detailed, step-by-step protocols for the key in vitro assays used to assess the drug-like properties discussed.
Computational Assessment: Lipinski's Rule of Five
This initial screen is performed in silico using computational chemistry software.
Workflow:
Caption: Workflow for assessing Lipinski's Rule of Five.
In Vitro Permeability: Caco-2 Assay Protocol
This assay provides an experimental measure of a compound's potential for intestinal absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Transport Experiment (Apical to Basolateral):
-
The test compound is added to the apical (upper) chamber of the Transwell® insert.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the basolateral (lower) chamber.
-
The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the apical chamber.
-
Caption: Caco-2 permeability assay workflow.
In Vitro Metabolism: Microsomal Stability Assay Protocol
This assay evaluates the susceptibility of a compound to phase I metabolism by liver enzymes.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. A solution containing the test compound and an NADPH-regenerating system (to initiate the metabolic reaction) is prepared.
-
Incubation: The reaction is initiated by adding the NADPH-regenerating system to the microsome and compound mixture. The mixture is incubated at 37°C.
-
Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is immediately stopped (quenched) by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Caption: Microsomal stability assay workflow.
Signaling Pathways and Mechanism of Action
Sorafenib and Regorafenib exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis.
The Raf/MEK/ERK Signaling Pathway
This pathway is a critical regulator of cell growth and survival.[7][14][28][29][30] Mutations in the BRAF gene, which encodes a Raf kinase, are common in many cancers. Sorafenib and Regorafenib inhibit Raf kinases, thereby blocking downstream signaling and inhibiting tumor cell proliferation.
Caption: The Raf/MEK/ERK signaling pathway.
The VEGF Signaling Pathway
The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) play a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][20][21][22][31] By inhibiting VEGFR, Sorafenib and Regorafenib block this process, thereby starving the tumor and inhibiting its growth.
Caption: The VEGF signaling pathway.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly successful platform for the development of orally bioavailable multi-kinase inhibitors. The comparative analysis of Sorafenib and Regorafenib highlights how subtle structural modifications can fine-tune the biological activity and pharmacokinetic properties of a drug candidate. While these compounds exhibit excellent permeability, their poor aqueous solubility remains a challenge that necessitates careful formulation strategies.
The comparison with alternative scaffolds such as the quinoline and indazole cores of Lenvatinib and Axitinib, respectively, underscores the diversity of chemical structures that can effectively target the same oncogenic pathways. The choice of a particular scaffold is a multifactorial decision that must take into account not only the desired potency and selectivity but also the full spectrum of drug-like properties.
Future research in this area will likely focus on the development of next-generation inhibitors with improved solubility, enhanced metabolic stability, and more refined selectivity profiles to minimize off-target toxicities. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of kinase inhibitor drug discovery.
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A Senior Application Scientist's Guide to Cross-Coupling of Bromopyridines: A Comparative Yield Analysis
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Introduction
Pyridyl scaffolds are ubiquitous in medicinal chemistry and materials science, making the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine ring a critical endeavor for researchers. Bromopyridines are versatile synthons for this purpose, amenable to a variety of palladium-catalyzed cross-coupling reactions. However, the inherent electronic properties of the pyridine ring—specifically the electron-deficient nature and the coordinating nitrogen atom—present unique challenges that influence reaction efficiency and yield.[1][2]
The position of the bromine atom (C2, C3, or C4) profoundly impacts the substrate's reactivity. The nitrogen atom can coordinate to the palladium center, potentially deactivating the catalyst, a problem particularly noted with 2-substituted pyridines.[1][3] This guide provides a comparative analysis of the most prevalent cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the functionalization of bromopyridines. We will delve into the mechanistic nuances, present comparative yield data, and offer field-proven experimental protocols to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific synthetic challenges.
The Landscape of Palladium-Catalyzed Cross-Coupling
The general catalytic cycle for these reactions is a well-established paradigm in organic synthesis, involving oxidative addition, transmetalation (or olefin coordination/insertion for Heck), and reductive elimination to regenerate the active Pd(0) catalyst.[4][5][6] The success of coupling a bromopyridine hinges on navigating this cycle efficiently, where the choice of ligand, base, and solvent becomes paramount to overcoming the challenges posed by the pyridine substrate.
General Experimental Workflow
A standardized workflow is crucial for reproducibility in cross-coupling reactions. The following diagram outlines the key stages from setup to analysis.
Caption: General experimental workflow for cross-coupling reactions.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds.[7] Its tolerance for a wide range of functional groups and the often mild reaction conditions make it a first-choice strategy for many synthetic chemists.
Causality & Experimental Choices
For bromopyridines, the choice of catalyst system is critical. While classical catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior yields, especially for challenging substrates.[1][8] The base (commonly K₂CO₃, K₃PO₄, or Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step.[7] The reactivity order for bromopyridines in Suzuki couplings is generally 4- > 3- > 2-, though this can be heavily influenced by the specific ligand and reaction conditions.
Comparative Yield Data: Suzuki-Miyaura Coupling
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 2-Bromopyridine | 2-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | Moderate | [9] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | EtOH | RT | Good | [10] |
| 3-Bromopyridine | Various Arylboronic acids | Pd(OAc)₂ / Ligand-free | K₂CO₃ | Toluene/H₂O | 110 | Good yields | [11] |
| 4-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [1] |
Yields are reported as "High," "Good," or "Moderate" when specific percentages were not available in the cited source.
Buchwald-Hartwig Amination: Constructing the Vital C-N Bond
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of a vast array of arylamines from aryl halides.[4][12] This reaction is central to pharmaceutical development, where the arylamine motif is a privileged structure.
Causality & Experimental Choices
This reaction is highly sensitive to the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are essential.[13] They promote the crucial reductive elimination step and prevent catalyst decomposition. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is critical for deprotonating the amine in the catalytic cycle.[12][14] For 2-bromopyridines, the potential for catalyst inhibition by the pyridine nitrogen requires careful optimization, but practical methods have been developed, even for volatile amines.[15][16][17] 3-Halo-2-aminopyridines can be challenging substrates due to potential chelation of the palladium catalyst, but high yields are achievable with the right ligand, such as RuPhos or BrettPhos.[13]
Comparative Yield Data: Buchwald-Hartwig Amination
| Bromopyridine Isomer | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 2-Bromopyridine | Volatile secondary amines | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 80 | 55-98 | [14] |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 80 | 83 | [13] |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos precatalyst | NaOt-Bu | Toluene | 80 | 78 | [13] |
| 3-Bromopyridine | Various amines | Pd(OAc)₂ / Ligand | Strong Base | Toluene/Dioxane | 80-100 | Good-Excellent | [5] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the most effective method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[18] This reaction typically requires a dual catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.[18][19]
Causality & Experimental Choices
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[19] The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle forms a copper(I) acetylide intermediate that participates in the transmetalation step. The choice of base, often an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial as it serves both to deprotonate the alkyne and act as a solvent.[18][20] Studies on 2-amino-3-bromopyridines have shown that yields can be excellent (72-96%) under optimized conditions, highlighting the method's efficiency.[20][21] A comparative study showed that 2-bromopyridine can give better yields than 3-bromopyridine in certain systems.[18]
Comparative Yield Data: Sonogashira Coupling
| Bromopyridine Isomer | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 96 | [20][21] |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / PPh₃ / CuI | Et₃N | NMP | 90 | 99 | [18] |
| 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / PPh₃ / CuI | Et₃N | NMP | 90 | 98 | [18] |
| Heteroaryl Bromides | Phenylacetylene | Pd/Fe₃O₄ / CuI | K₂CO₃ | DMF | 120 | Moderate-Excellent | [22] |
Heck Reaction: Vinylation of Bromopyridines
The Heck reaction creates a C-C bond by coupling an aryl halide with an alkene, typically a styrene or an acrylate derivative.[23] This reaction is a powerful tool for synthesizing substituted olefins.
Causality & Experimental Choices
The mechanism of the Heck reaction differs from the others as it does not involve transmetalation. Instead, after oxidative addition, the alkene coordinates to the Pd(II) complex, followed by migratory insertion and β-hydride elimination to yield the product.[24] The choice of base (e.g., Et₃N, K₂CO₃) is critical for regenerating the Pd(0) catalyst in the final step.[25] Recent studies have shown that supramolecular palladium catalysts can significantly boost the efficiency of Heck reactions with 3-bromopyridine, affording quantitative yields in some cases.[25] While effective, yields with heterocyclic bromides can sometimes be lower compared to standard aryl halides.[26]
Comparative Yield Data: Heck Reaction
| Bromopyridine Isomer | Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 78 | [25] |
| 3-Bromopyridine | Styrene | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 95 | [25] |
| 2-Bromopyridine | Styrene | Pd complex | Base | DMF | 80-100 | Good | [26] |
| 3-Bromopyridine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | Good-Excellent | [5] |
Visualizing the Catalytic Cycle
To understand the core transformations, a simplified catalytic cycle for a generic Pd-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig/Sonogashira) is presented below.
Caption: A simplified Pd(0)/Pd(II) catalytic cycle.
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Researchers should note that optimization may be necessary for specific substrate combinations.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol is a general method for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.[5][7]
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of a 4:1 Toluene/H₂O mixture) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol provides a general method for the amination of 2-bromopyridine, adapted for potentially volatile amines.[14][15]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried, sealable reaction tube.
-
Reagent Addition: Add 2-bromopyridine (1.0 equiv.) and the solvent (e.g., anhydrous toluene). If the amine is a liquid, add it (1.2 equiv.) via syringe. If it is a gas, it can be bubbled through the solution or added as an ammonium salt.
-
Reaction: Seal the tube tightly and heat the mixture to 80-100 °C. Stir for 12-24 hours, monitoring progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, carefully unseal the tube. Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of 3-Bromopyridine
This protocol describes a typical copper-co-catalyzed Sonogashira coupling.[5][20]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper co-catalyst (CuI, 4 mol%), and a magnetic stir bar.
-
Solvent and Reagents: Add anhydrous solvent (e.g., THF or DMF, 5 mL) followed by the base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction, filter through a pad of celite to remove catalyst residues, and rinse with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Conclusion and Future Outlook
The cross-coupling of bromopyridines is a mature yet continually evolving field. While Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide a powerful toolkit, the choice of method is dictated by the desired bond and the specific substrate. For C-C bond formation, Suzuki-Miyaura offers broad functional group tolerance, while Sonogashira and Heck provide access to alkynyl and vinyl pyridines, respectively. For the crucial C-N linkage, the Buchwald-Hartwig amination remains unparalleled.
The data indicates that high yields are achievable for all bromopyridine isomers across these key transformations, provided the catalyst system is carefully selected. The development of increasingly active and specialized ligands continues to expand the scope and utility of these reactions, enabling the synthesis of ever more complex and valuable pyridine-containing molecules. Future advancements will likely focus on more sustainable and economical methods, such as utilizing ligand-free systems or replacing palladium with more earth-abundant metals.[22]
References
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- Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 196-208. [Link]
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A Comprehensive Guide to Evaluating the Metabolic Stability of Carbamates in Drug Candidates
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount. The carbamate functional group, a common motif in medicinal chemistry, presents a unique set of metabolic challenges and opportunities.[1] Its stability directly influences critical pharmacokinetic parameters such as bioavailability, half-life, and potential toxicity. This guide provides an in-depth comparison of the essential methods for evaluating the metabolic stability of carbamate-containing compounds, grounded in mechanistic principles and supported by actionable experimental protocols.
Section 1: The Enzymatic Machinery of Carbamate Metabolism
The biotransformation of carbamates is primarily governed by two major enzymatic pathways: hydrolysis by esterases and oxidation by cytochrome P450 enzymes. A thorough understanding of these pathways is crucial for designing molecules with optimal metabolic profiles.
Hydrolytic Pathway: The Decisive Role of Carboxylesterases (CES)
Hydrolysis is often the principal metabolic route for carbamates.[2][3] This reaction is predominantly catalyzed by carboxylesterases (CES), a family of serine hydrolases.[4] In humans, two major isoforms, CES1 and CES2, are of particular importance due to their distinct tissue distributions and substrate specificities.[5]
-
CES1: Highly expressed in the liver, CES1 is one of the most abundant drug-metabolizing enzymes in this organ.[5][6] It generally prefers substrates with a large acyl group and a small alcohol moiety.[5][6]
-
CES2: Predominantly found in the small intestine, CES2 is the most abundant hydrolase there.[5] It typically hydrolyzes substrates with a small acyl group and a large alcohol component.[5][6][7]
The interplay between these enzymes can significantly impact a drug's first-pass metabolism and overall systemic exposure. The structural characteristics of the carbamate, such as the size and nature of the substituents on the nitrogen and oxygen atoms, dictate its susceptibility to hydrolysis by these enzymes.[8][9][10] For instance, cyclic carbamates are generally more stable and do not typically undergo metabolic ring opening.[8][9][11]
Caption: Mechanism of carbamate hydrolysis by CES catalytic triad.
Oxidative Pathway: The Role of Cytochrome P450 (CYP) Enzymes
While hydrolysis is often dominant, oxidative metabolism by cytochrome P450 (CYP) enzymes also plays a significant role, particularly for more sterically hindered carbamates.[12][13][14][15] CYPs are a major family of enzymes involved in Phase I metabolism, primarily located in the liver.[12] Common oxidative reactions for carbamates include N-dealkylation and hydroxylation at various positions on the molecule. The specific CYP isoforms involved, such as CYP3A4 and CYP2D6, can vary depending on the drug's structure.[16] It's important to note that for some compounds, CYP-mediated metabolism can lead to the formation of active or potentially toxic metabolites.
Section 2: A Comparative Guide to In Vitro Models for Assessing Carbamate Stability
In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting a compound's behavior in vivo.[17][18][19][20] The choice of the in vitro system is critical and depends on the specific questions being addressed.
Liver Subcellular Fractions: Microsomes and S9
-
Liver Microsomes : This is a widely used, cost-effective system for assessing Phase I metabolism.[18][19][21] Microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes.[18][21] They are particularly useful for determining a compound's susceptibility to oxidative metabolism.[22]
-
S9 Fraction : This fraction contains both microsomal and cytosolic enzymes, offering a more comprehensive picture of hepatic metabolism.[19] The S9 fraction is useful when investigating the involvement of both Phase I and some Phase II enzymes, as well as cytosolic enzymes like aldehyde oxidase.[19]
Plasma and Blood Stability Assays
Compounds intended for intravenous administration or those with ester linkages must be evaluated for their stability in blood and plasma.[19][23][24][25] Plasma contains various esterases and proteases that can degrade susceptible compounds.[19][23][25] Poor plasma stability can lead to rapid clearance and a short half-life, complicating pharmacokinetic studies.[23][25]
Intact Cell Systems: The Gold Standard of Hepatocytes
Suspensions of cryopreserved hepatocytes are considered the "gold standard" for in vitro metabolism studies.[17][18][19] They contain the full complement of hepatic metabolic enzymes (both Phase I and Phase II), cofactors, and transporters, providing a system that most closely mimics the in vivo environment.[18][19]
Comparative Overview of In Vitro Systems
| Parameter | Liver Microsomes | S9 Fraction | Plasma | Hepatocytes |
| Enzyme Content | Phase I (CYPs, FMOs), some CES & UGTs[18][19] | Phase I & II, Cytosolic Enzymes[19] | Esterases, Proteases[19][23] | Full Complement of Phase I & II Enzymes[18][19] |
| Cofactor Requirement | External NADPH required[26][27] | External Cofactors (e.g., NADPH, UDPGA) required | Endogenous | Endogenous |
| Predictive Power | Good for oxidative metabolism | Broader metabolic profile | Essential for IV drugs & prodrugs | "Gold Standard," best for in vivo correlation[18] |
| Throughput | High | High | High | Moderate |
| Cost | Low | Low | Low | High |
graph "Assay_Selection_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Drug Candidate\n(Carbamate)", shape=ellipse, fillcolor="#F1F3F4"]; Is_IV [label="Intravenous or\nProdrug?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Check_Hydrolysis [label="Potential for Hydrolysis?\n(Ester-like)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Check_Oxidation [label="Assess Oxidative\nMetabolism?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Plasma_Assay [label="Perform Plasma\nStability Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microsome_Assay [label="Perform Liver Microsome\nStability Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hepatocyte_Assay [label="Perform Hepatocyte\nStability Assay\n(Confirmatory)", fillcolor="#34A853", fontcolor="#FFFFFF"]; S9_Assay [label="Consider S9 Assay for\nCytosolic Metabolism", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Comprehensive\nStability Profile", shape=ellipse, fillcolor="#F1F3F4"];
Start -> Is_IV; Is_IV -> Plasma_Assay [label="Yes"]; Is_IV -> Check_Hydrolysis [label="No"]; Plasma_Assay -> Check_Hydrolysis; Check_Hydrolysis -> Check_Oxidation; Check_Oxidation -> Microsome_Assay [label="Yes"]; Microsome_Assay -> Hepatocyte_Assay; Hepatocyte_Assay -> S9_Assay; S9_Assay -> End; }
Caption: Workflow for selecting the appropriate in vitro stability assay.
Section 3: Experimental Protocols and Data Interpretation
To ensure trustworthiness and reproducibility, detailed and validated protocols are essential.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol assesses the metabolic stability of a compound in the presence of liver microsomes.[27]
-
Preparation : Thaw pooled liver microsomes (e.g., human, rat) on ice.[26][27] Prepare a stock solution of the test compound (e.g., in DMSO).
-
Reaction Mixture : In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and liver microsomes (e.g., 0.5 mg/mL).[28]
-
Initiation : Pre-incubate the plate at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[22][27] A control incubation without NADPH should be included to assess non-CYP-mediated degradation.
-
Time Points : At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21][28]
-
Analysis : Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[21][27]
-
Data Analysis : Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[21][22]
Experimental Protocol: Plasma Stability Assay
This protocol evaluates the stability of a compound in plasma.[23][25]
-
Preparation : Thaw pooled plasma (e.g., human, rat) and the test compound stock solution.
-
Incubation : Add the test compound to the plasma in a 96-well plate (final concentration typically 1 µM) and incubate at 37°C.
-
Time Points : At various time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding a cold organic solvent with an internal standard.[23]
-
Analysis : Process the samples by protein precipitation and centrifugation. Quantify the remaining parent compound in the supernatant by LC-MS/MS.[23]
-
Data Analysis : Calculate the percentage of compound remaining at each time point relative to the 0-minute sample and determine the half-life.[23]
Case Study: Rivastigmine
Rivastigmine, a carbamate derivative used to treat Alzheimer's disease, provides an excellent real-world example.[29][30] Its metabolism is primarily driven by cholinesterase-mediated hydrolysis to an inactive decarbamylated metabolite.[29][30][31][32] Importantly, cytochrome P450 enzymes are only minimally involved in its metabolism.[29][31][33] This metabolic profile results in a low potential for drug-drug interactions with medications metabolized by hepatic enzymes.[29][31][33] The primary elimination route for its metabolites is renal.[30][31][32]
Conclusion
The evaluation of metabolic stability is a critical, multi-faceted process in the development of carbamate-containing drug candidates. A strategic, stepwise approach beginning with cost-effective, high-throughput screens like microsomal and plasma stability assays, followed by more comprehensive studies in hepatocytes for promising candidates, provides the necessary data to make informed decisions. By understanding the fundamental roles of carboxylesterases and cytochrome P450 enzymes, and by applying robust, validated in vitro protocols, researchers can effectively identify compounds with favorable pharmacokinetic profiles, ultimately increasing the probability of clinical success.
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A Senior Application Scientist's Guide to Benchmarking Methyl (5-bromopyridin-2-yl)carbamate Against Commercial Alternatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug development, the selection of building blocks is a pivotal decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. The 5-bromopyridin-2-yl scaffold is a privileged motif, frequently incorporated into a diverse array of biologically active molecules, particularly kinase inhibitors. Methyl (5-bromopyridin-2-yl)carbamate has emerged as a key intermediate for introducing this valuable fragment.
This in-depth technical guide provides an objective comparison of this compound with other commercially available building blocks. We will delve into a comparative analysis of their performance in cornerstone cross-coupling reactions, explore the nuances of protecting group strategies, and provide robust experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Strategic Importance of the 2-Substituent: More Than Just a Protecting Group
The substituent at the 2-position of the 5-bromopyridine ring plays a dual role. It serves as a protecting group for the amine functionality, preventing undesired side reactions, and it can also modulate the electronic properties of the pyridine ring, thereby influencing its reactivity in cross-coupling reactions. The choice of this group has significant downstream implications for deprotection strategies and overall synthetic efficiency.
Commercial Alternatives to this compound
A careful evaluation of commercially available alternatives is crucial for optimizing a synthetic route. The primary competitors to this compound can be categorized as follows:
-
Unprotected Amines: 2-Amino-5-bromopyridine offers the most direct route, eliminating the need for a deprotection step. However, the free amino group can sometimes interfere with catalytic cycles.
-
Alternative Carbamates and Amides: N-Boc (tert-butoxycarbonyl) and N-acetyl protected 2-amino-5-bromopyridines are common alternatives, each with distinct deprotection requirements.
-
N-Alkyl Derivatives: N-benzyl-5-bromopyridin-2-amine is another commercially available option, offering a different deprotection pathway.
-
Halogenated Analogs: Replacing the bromine with chlorine (Methyl (5-chloropyridin-2-yl)carbamate) or iodine (Methyl (5-iodopyridin-2-yl)carbamate) can significantly alter reactivity and cost.
Comparative Performance in Key Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools for C-C and C-N bond formation, respectively. The performance of a building block in these reactions is a critical metric for its utility.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds. The reactivity of the bromopyridine substrate is influenced by both the halogen and the nature of the 2-substituent.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Building Block | Halogen | 2-Substituent | Typical Yield Range (%) | Key Considerations |
| This compound | Bromo | Methyl Carbamate | 75-90 | Good balance of reactivity and stability. |
| 2-Amino-5-bromopyridine | Bromo | Amino | 70-88[1] | Potential for catalyst inhibition by the free amine. |
| tert-Butyl (5-bromopyridin-2-yl)carbamate | Bromo | Boc | 80-95 | Generally high yielding; Boc group can be sterically demanding. |
| Methyl (5-chloropyridin-2-yl)carbamate | Chloro | Methyl Carbamate | 60-80[2][3] | More cost-effective but less reactive, often requiring more forcing conditions. |
| Methyl (5-iodopyridin-2-yl)carbamate | Iodo | Methyl Carbamate | 85-98 | Highly reactive, allowing for milder reaction conditions.[4] |
Causality Behind Experimental Choices: The general reactivity trend for halogens in Suzuki coupling is I > Br > Cl, which is a direct consequence of the C-X bond dissociation energies. The weaker C-I bond facilitates the rate-determining oxidative addition step.[4] The choice of an N-protected versus an unprotected aminopyridine often depends on the specific coupling partners and the potential for the free amine to coordinate to the palladium catalyst, which can sometimes be inhibitory.
Buchwald-Hartwig Amination: A Comparative Overview
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electronic nature of the pyridine ring and the steric hindrance around the C-Br bond are key factors influencing reaction efficiency.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Building Block | Halogen | 2-Substituent | Typical Yield Range (%) | Key Considerations |
| This compound | Bromo | Methyl Carbamate | 70-85 | Generally good reactivity. |
| 2-Amino-5-bromopyridine | Bromo | Amino | 65-80[5] | The free amine can act as a ligand, potentially complicating the catalytic cycle. |
| tert-Butyl (5-bromopyridin-2-yl)carbamate | Bromo | Boc | 75-90[6] | The bulky Boc group can sometimes influence the reaction rate. |
| N-Benzyl-5-bromopyridin-2-amine | Bromo | Benzyl | 70-88 | A stable alternative with a distinct deprotection pathway. |
Causality Behind Experimental Choices: The electron-withdrawing nature of the pyridine nitrogen generally enhances the electrophilicity of the C-Br bond, making it amenable to oxidative addition. However, the presence of an electron-donating amino or substituted amino group can modulate this effect. The choice of ligand for the palladium catalyst is crucial in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often being necessary to promote efficient reductive elimination.
The Critical Step: A Comparative Look at Deprotection Strategies
The ease and selectivity of the deprotection step are paramount in the overall efficiency of a synthetic route. The choice of protecting group dictates the required deprotection conditions, which must be compatible with the functionality present in the rest of the molecule.
Table 3: Comparison of Deprotection Methods
| Protecting Group | Deprotection Reagents | Conditions | Key Considerations |
| Methyl Carbamate | 2-Mercaptoethanol, K₃PO₄[7][8][9] | 75 °C, DMAc | Mild, nucleophilic deprotection suitable for sensitive substrates.[7][8][9] |
| Boc | TFA, HCl in dioxane[10][11][12] | Room Temperature | Standard acidic deprotection; can be harsh for acid-labile groups.[10][11][12] |
| Benzyl (Bn) | Pd/C, H₂ (hydrogenolysis)[10][13][14] | Room Temperature, 1-3 bar H₂ | Incompatible with reducible functional groups.[10][13][14] |
Causality Behind Experimental Choices: The methyl carbamate group is generally more robust than the Boc group towards acidic conditions, offering an advantage when other acid-labile groups are present. The recently developed nucleophilic deprotection of methyl carbamates using 2-mercaptoethanol provides a mild alternative to harsh acidic or basic hydrolysis.[7][8][9] The Boc group is favored for its ease of removal under standard acidic conditions, which are often orthogonal to other protecting groups.[10][11][12] Benzyl group deprotection via hydrogenolysis is highly efficient but is limited by its incompatibility with other reducible moieties such as alkenes, alkynes, or some nitro groups.[10][13][14]
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as for the deprotection of the methyl carbamate group.
Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromopyridine Derivative
A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask, add the 5-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[15]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Stir the reaction mixture vigorously at 85-95 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a 5-Bromopyridine Derivative
A generalized workflow for the Buchwald-Hartwig amination reaction.
Procedure:
-
To a dry Schlenk tube, add the 5-bromopyridine derivative (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., XPhos, 10 mol%).[16]
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring and monitor by TLC or LC-MS.[16]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of Methyl (5-arylpyridin-2-yl)carbamate
A workflow for the nucleophilic deprotection of a methyl carbamate.
Procedure:
-
In a reaction vessel, suspend the methyl carbamate derivative (1.0 equiv) and potassium phosphate (4.0 equiv) in N,N-dimethylacetamide (DMAc).[7][8][9]
-
Purge the vessel with an inert gas (e.g., Nitrogen).
-
Add 2-mercaptoethanol (2.0 equiv) and stir the reaction at 75 °C.[7][8][9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting free amine by flash column chromatography.
Conclusion and Recommendations
The selection of the optimal 2-substituted-5-halopyridine building block is a multifaceted decision that requires a careful balancing of reactivity, cost, and the compatibility of protecting group strategies with the overall synthetic plan.
-
For rapid synthesis and high reactivity , an iodo-analog such as Methyl (5-iodopyridin-2-yl)carbamate is the preferred choice, albeit at a higher cost.[4]
-
For a balance of reactivity and cost-effectiveness , this compound and its N-Boc protected counterpart, tert-butyl (5-bromopyridin-2-yl)carbamate, are excellent general-purpose building blocks.
-
For large-scale, cost-sensitive syntheses , a chloro-analog like Methyl (5-chloropyridin-2-yl)carbamate may be the most economical option, provided that the reaction conditions are optimized to overcome its lower reactivity.[2][3]
-
To avoid a deprotection step , 2-amino-5-bromopyridine is a viable option, although potential catalyst inhibition should be considered and mitigated through careful selection of ligands and reaction conditions.
Ultimately, the most suitable building block will be dictated by the specific requirements of your project. This guide provides the foundational data and experimental context to empower you to make a strategic and informed choice.
References
- Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3736–3740. [Link]
- Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Request PDF.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- ResearchGate. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. AWS.
- ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re- action of 5-(5-chloropyridin-3-yl).
- ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Wang, C., et al. (2014). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & medicinal chemistry letters, 24(1), 285–288. [Link]
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules (Basel, Switzerland), 22(1), 190. [Link]
- Veselov, I. S., et al. (2020). An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid. The Journal of organic chemistry, 85(24), 16297–16307. [Link]
- Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules (Basel, Switzerland), 16(12), 10393–10403. [Link]
- ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic letters, 24(18), 3736–3740. [Link]
- ResearchGate. (n.d.). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis | Request PDF.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates.
- Organic Chemistry Portal. (n.d.). Benzylamines.
- MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Beilstein journal of organic chemistry, 12, 2764–2805. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie (International ed. in English), 47(26), 4855–4858. [Link]
- ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling....
- ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
- Schmidt, J., et al. (2013). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 135(20), 7531–7534. [Link]
- Squeo, B. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules (Basel, Switzerland), 26(23), 7352. [Link]
- ResearchGate. (n.d.). Suzuki cross-coupling of aryl bromide with phenylboronic acid using... | Download Table.
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The Strategic Advantage of 5-Bromopyridin-2-yl Intermediates in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutics due to its ability to engage in crucial hydrogen bonding and other interactions within biological targets. Among the plethora of functionalized pyridines, 5-bromopyridin-2-yl intermediates have emerged as particularly versatile and strategic building blocks. This guide provides an in-depth technical comparison of drug discovery programs that have successfully leveraged these intermediates, offering experimental data and field-proven insights into their synthetic utility and advantages over alternative synthons.
The Rationale Behind the 5-Bromopyridin-2-yl Moiety: A Chemist's Perspective
The utility of the 5-bromopyridin-2-yl scaffold lies in the strategic placement of the bromine atom and the potential for diverse functionalization at the 2-position. The bromine at the 5-position is readily activated for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, which are workhorse reactions in pharmaceutical synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2] The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond towards oxidative addition, a key step in these catalytic cycles.[1]
Simultaneously, the 2-position can be adorned with a variety of functional groups (e.g., methanol, amine, nitrile) that can either participate in further synthetic transformations or act as a key pharmacophoric element interacting with the biological target. This dual functionality allows for the rapid and efficient construction of complex molecular architectures, a critical factor in accelerating drug discovery timelines.
Case Study 1: The Synthesis of Etoricoxib (Arcoxia®) - A Tale of Two Pyridines
Etoricoxib, a selective COX-2 inhibitor, features a central 2,3'-bipyridine core.[3][4] Its synthesis provides an excellent case study for comparing different strategies for constructing this key structural motif, including a route that leverages a 5-bromopyridine derivative.
The 5-Bromopyridine Approach: Leveraging a Pre-functionalized Building Block
One of the early and elegant approaches to the bipyridine core of Etoricoxib involves the use of 5-bromo-2-methylpyridine as a key starting material.[3] This route highlights the strategic use of a readily available bromopyridine to introduce one of the pyridine rings.
Workflow for Etoricoxib Synthesis via a 5-Bromopyridine Intermediate:
Caption: Convergent synthesis of Etoricoxib via a vinamidinium salt condensation.
Performance Comparison: 5-Bromopyridine vs. Alternative Routes
| Metric | 5-Bromopyridine Route | Vinamidinium Salt Route | α-Arylation of Acetylpicoline |
| Key Intermediate | 5-Bromo-2-methylpyridine | Ketosulfone & Vinamidinium Salt | 5-Hydroxy-2-methylpyridine |
| Overall Yield | Moderate | High (often >65%) [5] | High (for key intermediate) |
| Key Transformation | Suzuki Coupling | Condensation/Cyclization | Palladium-catalyzed α-arylation |
| Advantages | Utilizes a simple, commercially available starting material. The chemistry is well-understood. | Highly convergent, often fewer steps overall. Amenable to flow chemistry. [4] | Utilizes an inexpensive starting material. [5] |
| Disadvantages | Can be a longer synthetic sequence. May require the use of organometallic reagents (BuLi). | The synthesis of the vinamidinium salt can be complex. Formation of impurities has been reported. [6] | Requires careful optimization of the palladium-catalyzed step. |
This comparative analysis demonstrates that while the 5-bromopyridine route is a viable and mechanistically straightforward approach, alternative strategies have been developed to optimize for large-scale production by improving convergency and overall yield. The choice of synthetic route in a drug discovery program is often a balance between the speed of initial synthesis for SAR studies and the efficiency and cost-effectiveness of the final manufacturing process.
Case Study 2: Kinase Inhibitors - The Ubiquity of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in the development of kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase active site. [2]5-Bromopyridin-2-yl intermediates are frequently employed to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
The Role of 5-Bromopyridin-2-yl Intermediates in p38 MAP Kinase Inhibitor Synthesis
The p38 MAP kinase is a critical target in inflammatory diseases. Many potent inhibitors feature a substituted pyridine core. The synthesis of these inhibitors often relies on the versatility of 5-bromopyridin-2-yl building blocks to introduce diversity. For instance, a 5-bromopyridin-2-yl intermediate can be coupled with various boronic acids or amines to explore the SAR of the pocket opposite the hinge-binding region.
Generalized Synthetic Approach for p38 Kinase Inhibitors:
Caption: Rapid diversification of a kinase inhibitor scaffold using a 5-bromopyridin-2-yl intermediate.
Experimental Protocol: Suzuki Coupling of a 5-Bromopyridin-2-yl Intermediate
-
To a degassed solution of the 5-bromopyridin-2-yl intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent (e.g., dioxane/water 4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 eq).
-
The reaction mixture is heated to 85-95 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired coupled product.
Comparative Utility of Halogenated Pyridine Intermediates in Kinase Inhibitor Synthesis
| Intermediate | Reactivity in Cross-Coupling | Cost & Availability | Use Case |
| 5-Chloropyridin-2-yl | Lower | Generally lower cost, widely available | Preferred for large-scale synthesis where catalyst optimization can overcome lower reactivity. |
| 5-Bromopyridin-2-yl | Good | Moderate cost, widely available | A good balance of reactivity and cost for both library synthesis and scale-up. |
| 5-Iodopyridin-2-yl | Highest | Higher cost, less available | Often used in early-stage discovery for difficult couplings or when maximizing yield is critical. |
The choice between chloro-, bromo-, and iodo-pyridines is a strategic decision in a drug discovery program. While iodides offer the highest reactivity, their cost and availability can be prohibitive for large-scale synthesis. Chlorides, though economical, often require more specialized and expensive catalysts and harsher reaction conditions. 5-Bromopyridines frequently represent the "goldilocks" option, providing a reliable and cost-effective balance for both initial exploration and subsequent process development.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
The case studies of Etoricoxib and the general synthetic strategies for kinase inhibitors clearly demonstrate the strategic value of 5-bromopyridin-2-yl intermediates in modern drug discovery. Their predictable reactivity in a wide range of robust palladium-catalyzed cross-coupling reactions allows for the efficient construction and rapid diversification of complex molecular scaffolds. While alternative synthetic routes may be developed for process optimization, the 5-bromopyridin-2-yl moiety provides a reliable and versatile platform for the initial exploration of structure-activity relationships, ultimately accelerating the journey from hit to clinical candidate. The judicious selection of this and other "privileged" building blocks remains a key element of successful and efficient pharmaceutical research and development.
References
- Drugs of the Future. Etoricoxib.
- Kulkarni, J., Ameta, R., & Kothari, S. Preparation Of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences.
- Tartaggia, S., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances, 3(42), 18544-18549.
- World Intellectual Property Organization. (2014). Process for making etoricoxib. WO2014114352A1.
- Laufer, S., et al. (2009).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl (5-bromopyridin-2-yl)carbamate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of the experimental lifecycle, including the final disposal of materials, is conducted with the highest standards of safety, precision, and environmental responsibility. Methyl (5-bromopyridin-2-yl)carbamate is a valuable intermediate in the synthesis of kinase inhibitors and other bioactive molecules, making it a key component in many drug discovery pipelines.[1] However, its journey does not conclude at the end of a reaction.
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and its associated waste streams. This is not merely a procedural checklist; it is a framework grounded in chemical principles to ensure the safety of laboratory personnel and maintain strict regulatory compliance.
Part 1: Hazard Assessment and Risk Analysis
A thorough understanding of a compound's hazard profile is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its structural motifs—a brominated pyridine ring and a carbamate functional group—allow for an expert inference of its toxicological properties based on analogous compounds.[2][3]
The primary hazards are anticipated to be:
-
Acute Toxicity: Likely to be toxic if swallowed and potentially fatal if it comes into contact with the skin.
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[4]
The brominated aromatic structure suggests potential environmental persistence, classifying it as a halogenated organic compound that requires specialized disposal to prevent environmental contamination.
Quantitative Hazard Data (Inferred)
The following table summarizes the key hazard information extrapolated from structurally related brominated and carbamate compounds. This data is essential for a proper risk assessment.
| Hazard Classification | GHS Hazard Statement (Anticipated) | Key Precautionary Statements (Examples) | Supporting Evidence |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |
| Acute Toxicity (Dermal) | H310: Fatal in contact with skin | P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| Skin Irritation | H315: Causes skin irritation | P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | [4] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/vapors. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] |
Part 2: Personnel Protection & Engineering Controls
Given the significant dermal and oral toxicity, robust protective measures are non-negotiable. All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Given the high dermal toxicity, consider double-gloving.
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes or airborne particles.
-
Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling should occur in a fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[5]
Part 3: Waste Characterization and Segregation
Proper segregation is a cornerstone of safe chemical waste management. Incompatible chemicals, when mixed, can result in violent reactions, heat generation, or the release of toxic gases.[6][7]
-
Waste Classification: All waste containing this compound must be classified as Halogenated Organic Waste .
-
Incompatibilities: This waste stream must be kept separate from:
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates)
-
Strong Acids
-
Strong Bases
-
Non-halogenated organic waste streams
-
Maintaining the purity of waste streams is crucial for safe and compliant disposal by a licensed waste management facility.[2]
Part 4: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe containerization and disposal of all waste streams associated with this compound.
Protocol 1: Disposal of Unused or Expired Neat Compound
-
Do Not Open: If possible, leave the compound in its original, unopened manufacturer's container. This ensures the container is compatible and the label is accurate.[2]
-
Labeling: If the original label is damaged, create a new hazardous waste tag. Clearly write the full chemical name: "this compound" and any associated hazard pictograms.
-
Transfer: Place the container in a designated, well-ventilated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[2] Ensure it is stored in secondary containment.
Protocol 2: Disposal of Contaminated Solid Waste
This includes items such as contaminated gloves, weighing paper, pipette tips, and paper towels used for minor cleanups.
-
Designate a Container: Use a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene pail) for solid halogenated organic waste.
-
Labeling: Affix a hazardous waste label to the container before adding the first piece of waste. Clearly label it "Halogenated Organic Solid Waste."
-
Collection: Place all contaminated solid materials directly into this container.
-
Storage: Keep the container sealed at all times except when adding waste.[2] Store it in the designated SAA with secondary containment.
Protocol 3: Disposal of Contaminated Liquid Waste
This stream includes reaction mixtures, mother liquors, and solvent rinsates containing the compound.
-
Designate a Container: Use a dedicated, compatible, and shatter-proof container (e.g., a coated glass or polyethylene bottle) for halogenated organic liquid waste.
-
Labeling: Affix a hazardous waste label. List all chemical constituents and their approximate percentages. The container must be labeled "Halogenated Organic Liquid Waste."
-
Collection: Carefully pour or transfer the liquid waste into the container, using a funnel to prevent spills.
-
Storage: Keep the container tightly capped and stored in a secondary containment bin capable of holding 110% of the container's volume.[2] Store in the designated SAA.
Protocol 4: Decontamination of Laboratory Glassware
-
Initial Rinse: Perform a triple rinse of the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, all three rinses must be collected and disposed of as Halogenated Organic Liquid Waste (Protocol 3).[5]
-
Final Cleaning: After the triple rinse, the glassware can be cleaned using standard laboratory detergents. Do not pour the initial rinsate down the drain.
Part 5: Spill and Emergency Procedures
Immediate and correct action during a spill is vital to mitigate exposure and environmental contamination.
-
Minor Spill (in a fume hood):
-
Containment: Use a commercial spill kit or absorbent pads to contain the spill.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris.
-
Disposal: Place all cleanup materials into the designated "Halogenated Organic Solid Waste" container (Protocol 2).
-
-
Major Spill (outside a fume hood) or Personnel Exposure:
-
Evacuate: Immediately evacuate the area and alert all nearby personnel.
-
Notify: Contact your institution's Environmental Health & Safety (EH&S) department and emergency services.
-
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
-
Part 6: Regulatory Compliance
All disposal activities must adhere to federal, state, and local regulations. In the United States, two primary regulatory bodies govern this process:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle-to-grave."[8][9] This means you are legally responsible for the waste until its final, safe disposal.
-
Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[10][11][12] This guide should be incorporated into your laboratory's CHP.
Final disposal must be carried out by a licensed hazardous waste facility.[5] Contact your institution's EH&S department to arrange for the pickup of full waste containers.
Part 7: Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound waste.
References
- Laboratory Safety Guidance.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
- OSHA Standards for Biological Labor
- EPA Hazardous Waste Management.
- 29 CFR 1910.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Bromine: incident management. GOV.UK. [Link]
- The Control Strategies of Brominated Organic Disinfection By-Products. Clemson University OPEN. [Link]
- Material Safety Data Sheet for Brom-O-Gas. Greenbook.net. [Link]
- Methyl (5-bromopyridin-2-yl)
- Purification of liquid bromine contaminated with organic impurities.
- Carbamates Waste Comp
- Table of Incompatible Chemicals. University of Maryland Environmental Safety, Sustainability & Risk. [Link]
- Carbam
- Incompatible Chemicals. Utah State University Office of Research Environmental Health and Safety. [Link]
- Carbamate derivatives of 2-arylimidazo[1,2-a]pyridinium salts as acetylcholinesterase inhibitors... PubMed. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl (5-bromopyridin-2-yl)carbamate
For the discerning researcher engaged in the synthesis and application of novel chemical entities, a robust safety protocol is not merely a procedural formality—it is the bedrock of scientific integrity and innovation. This guide provides an in-depth, experience-driven framework for the safe handling of Methyl (5-bromopyridin-2-yl)carbamate (CAS No. 207922-56-3). By understanding the chemical nature of this compound and implementing the rigorous personal protective equipment (PPE) protocols outlined herein, you can ensure a secure laboratory environment conducive to groundbreaking research.
Hazard Assessment: A Synthesis of Structural Toxicology
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a professional risk assessment necessitates an analysis of its constituent chemical moieties: the carbamate group and the bromopyridine ring. This approach allows us to anticipate its toxicological profile and establish appropriate safety measures.
-
The Carbamate Moiety : Methyl carbamate itself is classified as a substance that causes serious eye irritation and is suspected of causing cancer.[1][2] Overexposure may lead to narcosis, and while not always a dust explosion risk in its delivered form, the accumulation of fine dust can present such a hazard.[1]
-
The Pyridine Ring : Pyridine and its derivatives are known for their potential to cause severe skin and eye irritation.[3][4][5] They can be harmful if inhaled, swallowed, or absorbed through the skin.[3][4][6]
-
The Bromo- Substituent : Halogenated aromatic compounds, such as bromopyridines, are known skin and eye irritants and may cause respiratory irritation.[7][8][9][10]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic response to the specific experimental conditions. The following table outlines the minimum required PPE and escalates based on the procedure's risk level.
| Protection Level | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling (e.g., weighing, small-scale reactions in a fume hood) | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.[1][12] | Chemical-resistant nitrile or neoprene gloves. Inspect for damage before each use.[3][12] | Fully buttoned laboratory coat.[4][13] | Not typically required when handled exclusively within a certified chemical fume hood.[12] |
| Increased Risk (e.g., handling large quantities, potential for splashing or aerosol generation) | Chemical safety goggles and a full-face shield.[4][12][14] | Double-gloving with chemical-resistant nitrile or neoprene gloves. | A chemical-resistant apron worn over a laboratory coat.[12][14] | A NIOSH-approved respirator with a P3 filter for dusts if aerosols or dusts are generated outside a fume hood.[1] |
The Causality Behind PPE Choices:
-
Eye Protection : Because analogous compounds cause serious eye irritation, splash goggles are mandatory to form a complete seal around the eyes, protecting from both direct splashes and airborne particulates.[1][7][8][10]
-
Hand Protection : Carbamates and pyridine derivatives can potentially be absorbed through the skin.[4][12] Nitrile or neoprene gloves provide a necessary barrier against this dermal exposure route.[3][12]
-
Body Protection : A lab coat prevents incidental contact with skin. For procedures with a higher risk of spills, a chemical-resistant apron provides an additional, impermeable layer of protection.[12][14]
-
Respiratory Protection : The primary defense against inhaling hazardous dust is an engineering control, specifically a chemical fume hood.[1][3] A respirator is a secondary line of defense, crucial if these primary controls are insufficient or during an emergency.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, repeatable workflow is critical for minimizing exposure.
Preparation and Engineering Controls
-
Verify Ventilation : Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Clear Workspace : Ensure the work area is uncluttered.
-
Locate Safety Equipment : Confirm the immediate accessibility of an eyewash station and a safety shower.[1][13]
-
Assemble Materials : Have all necessary equipment and reagents within the fume hood before introducing the this compound.
PPE Donning and Doffing Procedure
The sequence of donning and doffing PPE is designed to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Handling the Compound
-
Always handle this compound within a chemical fume hood to minimize inhalation risk.[3]
-
Use tools (spatulas, weighing paper) to avoid direct contact.
-
Keep the container tightly closed when not in use to prevent dust from becoming airborne.[3][6][15]
-
Avoid actions that generate dust, such as scraping or vigorous shaking.[1][15]
Emergency and Disposal Plans
Spill Response
-
Small Spills (within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Dampening the solid material with water can help prevent dust from becoming airborne.[1]
-
Carefully sweep the mixture into a designated, labeled hazardous waste container.[15]
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's safety officer or emergency response team.
-
Prevent entry to the contaminated area.
-
Exposure Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][16] Seek immediate medical attention.[4]
-
Skin Contact : Wash the affected area thoroughly with soap and water for at least 15 minutes.[15] Remove contaminated clothing. If irritation persists, seek medical attention.[15]
-
Inhalation : Move the affected person to fresh air.[15] If breathing is difficult, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan
Proper disposal is a critical step in the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Waste Segregation : All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Route : Do not dispose of this chemical down the drain or in regular trash.[4] All waste must be disposed of through your institution's licensed hazardous waste disposal program, following all local, state, and federal regulations.[4]
-
Container Decontamination : Any reusable labware should be decontaminated thoroughly before being returned to general use.
By integrating these detailed protocols into your daily laboratory operations, you establish a self-validating system of safety that protects not only yourself but also your colleagues and your research.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Loba Chemie. (2023, December 6). PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet.
- Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
- Airgas. (2025, April 22). Methyl Bromide - SAFETY DATA SHEET.
- Great Lakes Chemical Corporation. (2006, July 19). MATERIAL SAFETY DATA SHEET - Brom-O-Gas®.
- Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Chemos GmbH & Co.KG. (2020, November 26). Safety Data Sheet: Methyl carbamate.
- MySkinRecipes. This compound.
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- 5. thermofishersci.in [thermofishersci.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
